Ethyl 2-(4-fluorophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-88-2 | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 2-(4-fluorophenyl)acetate
Executive Summary
Target Molecule: Ethyl 2-(4-fluorophenyl)acetate CAS Registry Number: 587-88-2 Molecular Formula: C₁₀H₁₁FO₂
This compound is a critical intermediate in the synthesis of pleiotropic pharmaceutical agents, including specific NSAIDs and HMG-CoA reductase inhibitors (statins). The introduction of the fluorine atom at the para-position enhances metabolic stability by blocking P450-mediated oxidation at the aromatic ring, a strategy known as bioisosteric replacement.
This guide details three distinct synthetic pathways, ranging from robust industrial standards to modern catalytic approaches, providing researchers with options based on substrate availability and scale.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of the target ester can be deconstructed into three primary disconnections. The choice of route depends heavily on the starting material's cost and the required scale.
Retrosynthetic Map (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the three primary disconnections: Esterification (A), Nitrile Solvolysis (B), and Cross-Coupling (C).
Part 2: Method A - Fischer Esterification (The Industrial Standard)
Best for: Large-scale production, high atom economy, robust precursors.
This route utilizes the equilibrium-driven reaction between 4-fluorophenylacetic acid and ethanol. Because the reaction is reversible (
Reaction Mechanism
The mechanism follows the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The fluorine substituent on the aromatic ring is electron-withdrawing but does not interfere with the carboxyl group's reactivity under these conditions.
Detailed Protocol
Reagents:
-
4-Fluorophenylacetic acid (1.0 equiv)
-
Absolute Ethanol (10.0 equiv - solvent & reactant)
-
Sulfuric Acid (
, conc.) or -Toluenesulfonic acid ( -TsOH) (0.1 equiv) -
Solvent: Toluene (optional, for azeotropic water removal)
Step-by-Step Workflow:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-fluorophenylacetic acid (15.4 g, 100 mmol) and ethanol (46 g, ~58 mL).
-
Catalyst Addition: Slowly add concentrated
(0.5 mL) or -TsOH (1.9 g). Caution: Exothermic. -
Azeotropic Entrainment (Optional but Recommended): Add 100 mL of Toluene. This creates a ternary azeotrope (Ethanol/Water/Toluene) that boils at a lower temperature, facilitating water removal.
-
Reflux: Heat the mixture to reflux (~78-80°C internal temp without toluene, ~110°C with toluene). Monitor the collection of water in the Dean-Stark trap.
-
Timeline: Reflux for 4–6 hours until water evolution ceases or TLC indicates consumption of the acid (
of ester > of acid). -
Workup:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove excess ethanol/toluene.
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash with saturated
(2x) to neutralize residual acid (watch for evolution). -
Wash with Brine, dry over
, and concentrate.
-
Critical Control Points
-
Water Removal: Failure to remove water limits yield to ~65%. Using a Dean-Stark trap or molecular sieves pushes yield >95%.
-
Acid Neutralization: The fluorinated acid precursor is stronger than non-fluorinated analogs; ensure complete neutralization during workup to prevent acid-catalyzed hydrolysis during storage.
Part 3: Method B - The Modified Pinner Reaction (Nitrile Route)
Best for: Scenarios where the carboxylic acid is unavailable, utilizing the benzyl cyanide precursor common in medicinal chemistry.
Protocol Overview
Instead of hydrolyzing the nitrile to the acid and then esterifying, this "one-pot" method converts the nitrile directly to the ester via an imidate intermediate.
Reaction:
Key Steps:
-
Dissolve 4-fluorobenzyl cyanide in absolute ethanol.
-
Bubble anhydrous HCl gas through the solution at 0°C to saturate.
-
Allow to stand at room temperature (formation of imidate salt).
-
Add water and reflux (hydrolysis of imidate to ester).
-
Note: This generates ammonium chloride as a byproduct, which must be filtered off or washed away.
Part 4: Method C - Pd-Catalyzed -Arylation (Modern)
Best for: Late-stage functionalization or high-throughput screening where C-C bond formation is preferred over functional group interconversion.
This route couples an aryl halide with an ester enolate, avoiding the need for pre-functionalized benzylic acids.
Reagents:
-
1-Bromo-4-fluorobenzene
-
Base: LiHMDS (Lithium hexamethyldisilazide)[7]
-
Catalyst:
with a bulky phosphine ligand (e.g.,ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> or XPhos).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Transmetallation/Enolate Formation: LiHMDS generates the lithium enolate of ethyl acetate, which coordinates to Pd.
-
Reductive Elimination: Forms the C-C bond between the alpha-carbon of the acetate and the aromatic ring.
Why use this? It allows for the synthesis of alpha-substituted derivatives (e.g., adding a methyl group to the alpha position) simply by changing the ester starting material (e.g., using ethyl propionate instead of ethyl acetate).
Part 5: Comparison & Data Summary
Method Comparison Table
| Feature | Method A (Fischer) | Method B (Nitrile) | Method C (Pd-Cat) |
| Starting Material | 4-Fluorophenylacetic acid | 4-Fluorobenzyl cyanide | 1-Bromo-4-fluorobenzene |
| Reagents | EtOH, | EtOH, HCl(g) | EtOAc, LiHMDS, Pd-Cat |
| Atom Economy | High | Medium (loss of | Low (loss of LiBr + Ligand cost) |
| Cost | Low | Low-Medium | High |
| Scalability | Excellent (kg to tons) | Good | Poor (mg to g) |
| Typical Yield | 92-96% | 80-85% | 70-90% |
Analytical Validation Data (Expected)
-
Physical State: Clear, colorless liquid.[8]
-
Boiling Point: 110–112°C @ 12 mmHg (approx. 228°C @ atm).
-
NMR (400 MHz,
):- 7.25 (dd, 2H, Ar-H, meta to F)
- 7.01 (t, 2H, Ar-H, ortho to F)
-
4.16 (q,
Hz, 2H, ) -
3.58 (s, 2H,
) -
1.25 (t,
Hz, 3H, )
-
NMR:
-116.5 ppm (s). -
IR (Neat): 1735
(C=O ester stretch), 1220 (C-F stretch).
Part 6: Safety & Operational Workflow
Handling fluorinated aromatics and strong acids requires strict adherence to safety protocols.
Hazards:
-
This compound: Skin and eye irritant.
-
Sulfuric Acid: Corrosive.
-
Combustion: Burning fluorinated compounds releases Hydrogen Fluoride (HF), which is extremely toxic and corrosive.
Operational Workflow (DOT Visualization)
Figure 2: Operational workflow for the primary synthesis route (Method A).
References
-
Fischer Esterification Mechanism & Kinetics: Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions."[9][10][11] [Link]
-
Pinner Reaction (Nitrile to Ester): Chemistry Steps. "Pinner Reaction for Converting Nitriles to Esters."[1][12][13][14] [Link]
-
Palladium-Catalyzed Alpha-Arylation: National Institutes of Health (PubMed).[7] "Pd-catalyzed alpha-arylation of esters."[7][15] [Link]
- Industrial Applications (Patents): Google Patents. "Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid" (Demonstrates related fluorinated phenylacetic acid synthesis workflows).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 3. ijcrr.com [ijcrr.com]
- 4. uniwriter.ai [uniwriter.ai]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chempoint.com [chempoint.com]
- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwm.edu [uwm.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 14. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ethyl 2-(4-fluorophenyl)acetate chemical properties
Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding [1]
Executive Summary: The Fluorine Effect
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is not merely a reagent; it is a strategic scaffold in modern drug discovery.[1][2] The incorporation of fluorine into bioactive molecules is a proven tactic to modulate lipophilicity (LogP), metabolic stability, and binding affinity without significantly altering steric bulk (the van der Waals radius of fluorine, 1.47 Å, is close to that of hydrogen, 1.20 Å).
This guide dissects the chemical utility of this compound, focusing on its role as a "divergent intermediate."[1] Its dual reactivity profile—possessing both an electrophilic carbonyl and a nucleophilic
Physicochemical Profile
Precise characterization is required for reproducible scale-up.[1] The following data aggregates experimental values essential for process chemistry.
| Property | Value | Context for Application |
| CAS Number | 587-88-2 | Unique Identifier |
| Molecular Formula | Precursor mapping | |
| Molecular Weight | 182.19 g/mol | Stoichiometric calculations |
| Boiling Point | 117–118 °C (7 mmHg) | High-vac distillation required for purification |
| Density | 1.114 g/mL (25 °C) | Volumetric dosing calibration |
| Refractive Index | Purity check (inline process monitoring) | |
| Flash Point | >100 °C | Safety categorization (Class IIIB Combustible) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Compatible with standard organic workups |
Core Reactivity & Mechanistic Pathways
The utility of this ester lies in its ability to toggle between electrophilic and nucleophilic modes.
3.1 The Divergent Synthesis Map
The following diagram illustrates the three primary transformation pathways:
-
-Alkylation: Exploiting the acidity of the benzylic protons (
) to form new C-C bonds.[1] -
Hydrazinolysis: Nucleophilic acyl substitution to form hydrazides, precursors to pyrazoles and oxadiazoles.[1]
-
Reduction: Conversion to 2-(4-fluorophenyl)ethanol, a linker in various kinase inhibitors.[1]
Figure 1: Divergent synthetic pathways from the core ester scaffold. Colors indicate distinct reaction classes (Blue: C-C Bond Formation, Red: Acyl Substitution, Yellow: Reduction).
Detailed Experimental Protocols
Protocol A:
-Alkylation (C-C Bond Formation)
Objective: Mono-alkylation at the benzylic position.[1] Challenge: Preventing dialkylation and self-condensation (Claisen). Solution: Use of a kinetic base (LDA) at cryogenic temperatures to quantitatively generate the enolate before electrophile addition.[1]
Reagents:
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)[1]
-
Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)
-
Anhydrous THF (Solvent)[1]
Workflow:
-
System Prep: Flame-dry a 3-neck RBF under Argon flow. Charge with anhydrous THF.
-
Enolization: Cool THF to -78 °C (dry ice/acetone). Add LDA dropwise.[1]
-
Substrate Addition: Add this compound (diluted in THF) slowly over 15 mins. Crucial: Maintain temp < -70 °C to prevent Claisen self-condensation.[1]
-
Equilibration: Stir at -78 °C for 45 mins to ensure complete deprotonation.
-
Electrophile Trapping: Add the Alkyl Halide dropwise.[1]
-
Quench: Allow to warm to 0 °C over 2 hours. Quench with sat.
.[1]
Validation:
-
TLC: Disappearance of starting material (
in 10% EtOAc/Hex) and appearance of a slightly less polar spot (mono-alkylated).[1] -
NMR: Loss of the singlet at
3.6 ppm (benzylic ) and appearance of a triplet/quartet (benzylic ).[1]
Protocol B: Hydrazinolysis (Synthesis of Bioactive Heterocycles)
Objective: Conversion to 2-(4-fluorophenyl)acetohydrazide.
Application: This hydrazide is the immediate precursor for 1,3,4-oxadiazoles (via cyclization with
Workflow Visualization:
Figure 2: Step-by-step workflow for the synthesis of the hydrazide derivative.
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (20 mL).
-
Add Hydrazine hydrate (80% or 98%, 30 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux at 80 °C for 6 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).[1] The product is significantly more polar than the ester.
-
Cool to 0 °C. The hydrazide typically crystallizes as white needles.[1] Filter and wash with cold ethanol.[1]
Pharmaceutical Applications & Grounding
The 4-fluorophenyl moiety is ubiquitous in medicinal chemistry due to the high electronegativity of fluorine, which alters the pKa of neighboring groups and improves metabolic stability against Cytochrome P450 oxidation [2].
Key Application Areas:
-
Hypolipidemic Agents: Derivatives of 4-fluorophenylacetic acid are used in the synthesis of PPAR agonists and oxazole-based lipid regulators.[1] The fluorine atom prevents metabolic hydroxylation at the para-position, prolonging half-life [3].
-
Kinase Inhibitors: The ester serves as a starting material for 3,4-diarylpyrazoles (via the
-alkylation/condensation route), a scaffold found in p38 MAP kinase inhibitors and COX-2 inhibitors.[1] -
Fluoro-Indoles: Through reduction to the aldehyde and subsequent Fischer Indole Synthesis, this compound provides access to 5-fluoro-tryptamine analogs, relevant in CNS drug discovery.[1]
Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Moisture sensitive (hydrolysis risk over long-term storage).[1]
References
-
PubChem. this compound - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews (2008).[1] [Link]
-
Moriya, T., et al. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent. Journal of Medicinal Chemistry (1986).[1] (Demonstrates the utility of phenyl-oxazole-acetate scaffolds). [Link]
Sources
Technical Monograph: Ethyl 2-(4-fluorophenyl)acetate
The following technical guide is structured to serve as an authoritative reference for the application, synthesis, and characterization of Ethyl 2-(4-fluorophenyl)acetate.
CAS Number: 587-88-2 Chemical Class: Fluorinated Phenylacetic Ester Primary Application: Pharmaceutical Intermediate / Metabolic Stability Engineering[1]
Executive Summary & Strategic Utility
This compound is a critical building block in medicinal chemistry, specifically utilized to introduce the 4-fluorophenyl moiety into bioactive scaffolds.[2] In drug development, this specific substitution pattern is not arbitrary; it is a calculated design choice to modulate pharmacokinetics.
The "Fluorine Effect" in Drug Design
The strategic value of CAS 587-88-2 lies in the para-fluorine atom. In many phenyl-based drug candidates, the para-position is the primary site of metabolic attack by Cytochrome P450 enzymes (oxidative defluorination is significantly slower than hydroxylation).[1]
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, effectively blocking metabolic hydroxylation at the 4-position and extending the drug's half-life (
). -
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
) without imposing the steric bulk of a chlorine or methyl group, facilitating membrane permeability.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
| Property | Specification | Engineering Note |
| Molecular Formula | ||
| Molecular Weight | 182.19 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | May crystallize at low temps; handle as liquid >25°C. |
| Boiling Point | 140–143 °C @ 13 Torr | High-vacuum distillation is required for purification.[1] |
| Density | ~1.12 g/mL | Denser than water; forms the lower layer in aqueous extractions. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Immiscible with water; requires organic co-solvent. |
Synthetic Pathways & Production Logic
Two primary routes exist for the synthesis of this compound. The choice of route depends on the scale and the availability of precursors.
Route A: Classical Fisher Esterification (Scalable)
Best for multi-gram to kilogram scale production.
Mechanism: Acid-catalyzed nucleophilic acyl substitution. Precursors: 4-Fluorophenylacetic acid + Ethanol.
-
Reflux: The acid is refluxed in excess absolute ethanol with catalytic
or -TsOH. -
Equilibrium Management: As this is an equilibrium reaction (
), the removal of water is critical. Use a Dean-Stark trap (with a benzene/toluene azeotrope) or molecular sieves to drive the reaction to completion. -
Workup: Neutralize with
to remove acid catalyst and unreacted starting material before distillation.
Route B: Pd-Catalyzed Arylation (Precision)
Best for generating derivatives or when the acid precursor is unavailable.
Mechanism: Palladium-catalyzed alpha-arylation of diethyl malonate followed by decarboxylation.[1] Precursors: 1-Bromo-4-fluorobenzene + Diethyl Malonate.[1][3]
-
Coupling:
/ Ligand catalyzes the coupling of the aryl halide to the malonate enolate. -
Decarboxylation: Hydrolysis and heat induce decarboxylation to yield the mono-ester.
Core Reactivity & Experimental Protocols
The utility of CAS 587-88-2 extends beyond its structure; it acts as a "gateway" molecule due to the reactivity of its alpha-methylene (
Workflow: Synthesis of Alpha-Bromo Intermediate
A common pharmaceutical workflow involves converting CAS 587-88-2 into Ethyl 2-bromo-2-(4-fluorophenyl)acetate , a precursor for heterocycle synthesis (e.g., imidazoles, thiazoles).[1]
Diagram 1: Radical Bromination Workflow
The following diagram illustrates the logic flow for the functionalization of the alpha-position.
Caption: Radical bromination pathway transforming CAS 587-88-2 into a reactive electrophile for drug synthesis.
Detailed Protocol: Alpha-Bromination
Safety Note: This reaction uses radical initiators and potentially halogenated solvents.[1] Perform in a fume hood.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add This compound (1.0 eq) dissolved in
or -trifluorotoluene (greener alternative). -
Activation: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure the NBS is freshly recrystallized to remove HBr, which can cause side reactions.
-
Initiation: Add a catalytic amount of AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.
-
Reaction: Heat to reflux. The reaction is initiated when the suspension turns from yellow to white (succinimide formation) on the surface.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate the filtrate. -
Purification: The bromo-ester is often unstable on silica; use immediately or purify via rapid filtration through a short plug of neutral alumina.
Analytical Characterization (Validation)
To validate the identity of CAS 587-88-2, the following NMR signals are diagnostic.
NMR (300 MHz, )
- 7.20 – 7.30 (m, 2H): Aromatic protons meta to fluorine (closest to the acetate group).
- 6.95 – 7.05 (m, 2H): Aromatic protons ortho to fluorine (upfield due to shielding by F).
-
4.15 (q,
Hz, 2H): Methylene protons of the ethyl ester ( ). -
3.58 (s, 2H): Benzylic alpha-methylene protons (
). Critical Purity Marker: If this is a doublet, alpha-alkylation has occurred. -
1.25 (t,
Hz, 3H): Methyl protons of the ethyl ester.
NMR
-
-115 to -117 ppm: Single distinct peak relative to
.
Safety & Handling Guidelines
Hazard Classification (GHS):
-
H315: Causes skin irritation.[4]
Handling Protocols:
-
Storage: Store in a cool, dry place. While stable at room temperature, long-term storage under nitrogen is recommended to prevent hydrolysis by atmospheric moisture.
-
Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
-
PPE: Nitrile gloves and safety glasses are mandatory. The compound is lipophilic and can penetrate skin; wash immediately with soap and water upon contact.
References
-
ChemicalBook. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11656, Ethyl 4-fluorophenylacetate. Retrieved from
- Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society.
-
RPTU. (n.d.). Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids. Retrieved from
Sources
- 1. 130754-17-5|Ethyl 2-fluoro-2-(4-fluorophenyl)acetate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uwm.edu [uwm.edu]
Strategic Utilization of Ethyl 2-(4-fluorophenyl)acetate: Structural Analogs and Derivatives
Executive Summary
Ethyl 2-(4-fluorophenyl)acetate is a pivotal intermediate in modern medicinal chemistry, distinguished by the strategic placement of a fluorine atom at the para position of the phenyl ring. This structural motif leverages the "Fluorine Effect"—simultaneously modulating metabolic stability by blocking para-hydroxylation (a common metabolic soft spot) and enhancing lipophilicity without significant steric perturbation.
This technical guide dissects the synthetic utility of this scaffold, focusing on its role as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), dual GK/PPAR
Chemical Architecture & The Fluorine Advantage
The core structure consists of a lipophilic 4-fluorophenyl tail and a reactive ethyl ester head, separated by a methylene bridge.
Electronic and Steric Properties
-
Acidity of
-Protons: The electron-withdrawing nature of the ester group renders the -protons acidic ( in DMSO). The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing this acidity compared to the non-fluorinated analog, thereby facilitating deprotonation by strong bases (e.g., LDA, NaH). -
Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond. Replacing a hydrogen with fluorine at the para position prevents cytochrome P450-mediated oxidation, extending the half-life of derivative drugs.
-
Lipophilicity: The introduction of fluorine increases the
value, enhancing membrane permeability—a critical factor for CNS-active drugs and intracellular targets.
Table 1: Physicochemical Comparison of Structural Analogs
| Analog | Substituent (Para) | Van der Waals Radius (Å) | Hammett Constant ( | Est. LogP | Metabolic Stability |
| Ethyl phenylacetate | -H | 1.20 | 0.00 | 2.30 | Low (Oxidation prone) |
| This compound | -F | 1.47 | 0.06 | 2.55 | High |
| Ethyl 2-(4-chlorophenyl)acetate | -Cl | 1.75 | 0.23 | 3.05 | Moderate |
| Ethyl 2-(4-methylphenyl)acetate | -CH3 | 2.00 | -0.17 | 2.80 | Low (Benzylic oxidation) |
Synthetic Pathways & Manufacturing[1][2]
The industrial synthesis of this compound typically proceeds via the hydrolysis of 4-fluorobenzyl cyanide or the carbonylation of 4-fluorobenzyl chloride.
Core Synthesis Workflow
The following diagram illustrates the primary industrial route converting 4-fluorobenzyl chloride to the target ester.
Figure 1: Industrial synthesis pathways. The nitrile route is standard; carbonylation is used in high-throughput catalytic facilities.
Structural Analogs & Derivatization Strategies
The versatility of this compound lies in its divergent reactivity. It serves as a "chassis" for three primary classes of modifications.
Pathway A: Alpha-Alkylation (C-C Bond Formation)
The most common modification is the introduction of alkyl or aryl groups at the
-
Reagents: LDA (Lithium Diisopropylamide) or NaHMDS followed by alkyl halides.
-
Application: Synthesis of Profen-type NSAID analogs (e.g., Flurbiprofen derivatives).
Pathway B: Amidation (Nucleophilic Acyl Substitution)
Direct reaction with amines yields 2-(4-fluorophenyl)acetamides.
-
Reagents: T3P (Propylphosphonic anhydride) or conversion to acid chloride followed by amine addition.
-
Application: Phenylacetamide derivatives have shown potent cytotoxicity against PC3 prostate cancer cell lines (IC50 ~50-80
M).[1]
Pathway C: Reduction
Reduction of the ester moiety yields 2-(4-fluorophenyl)ethanol.
-
Reagents: LiAlH
or DIBAL-H. -
Application: Linker synthesis for PROTACs or bifunctional ligands.
Figure 2: Divergent synthesis map demonstrating the versatility of the core scaffold.
Experimental Protocols
Protocol 1: Regioselective -Alkylation (Methylation)
Objective: Synthesis of Ethyl 2-(4-fluorophenyl)propanoate (Racemic precursor to Flurbiprofen analogs).
Mechanism: Kinetic enolate formation followed by S
Materials:
-
This compound (1.0 eq)[2]
-
LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF)
-
Methyl Iodide (MeI) (1.2 eq)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Enolization: Add LDA solution dropwise over 10 minutes. Stir at -78°C for 30 minutes. Critical: The solution may turn pale yellow, indicating enolate formation.
-
Alkylation: Add Methyl Iodide (neat) dropwise. Ensure the internal temperature does not rise above -70°C to prevent poly-alkylation.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc 95:5).
Validation:
-
1H NMR: Look for the disappearance of the singlet at
3.6 ppm (benzylic CH ) and appearance of a quartet at 3.7 ppm (CH) and a doublet at 1.5 ppm (CH ).
Protocol 2: Direct Amidation (Weinreb Amidation Variant)
Objective: Synthesis of 2-(4-fluorophenyl)-N-phenylacetamide (Anticancer Scaffold).[1] Mechanism: Aluminum-mediated aminolysis of esters.
Materials:
-
This compound (1.0 eq)[2]
-
Aniline (1.2 eq)
-
Trimethylaluminum (AlMe
) (1.5 eq, 2.0 M in Toluene) Caution: Pyrophoric -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: In a dried flask under Argon, dissolve aniline in DCM.
-
Reagent Addition: Carefully add AlMe
dropwise at 0°C. Stir for 30 minutes to form the dimethylaluminum amide species. -
Coupling: Add this compound dissolved in DCM.
-
Reflux: Heat to reflux (40°C) for 4–6 hours.
-
Quench: Carefully quench with dilute HCl at 0°C (Gas evolution!).
-
Workup: Extract with DCM, wash with NaHCO
. -
Crystallization: Recrystallize from Ethanol/Water.
Medicinal Chemistry Applications
Case Study: Dual GK/PPAR Activators
Recent research (2022) utilized the this compound scaffold to synthesize dual activators for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Strategy: The ester was hydrolyzed to the acid, then coupled with aminophenoxy derivatives.
-
Outcome: The 4-fluoro group improved binding affinity in the PPAR
hydrophobic pocket compared to the unsubstituted analog.
Bioisosterism in NSAIDs
In the development of Indomethacin and Sulindac, the 4-fluorobenzyl motif is critical. The fluorine atom mimics the size of a hydrogen atom but alters the electronic landscape, preventing metabolic deactivation while maintaining the steric fit within the Cyclooxygenase (COX) active site.
Safety & Handling
-
Fluorine Stability: The C-F bond is chemically inert under standard conditions; however, combustion can release toxic HF gas.
-
Alkylating Agents: Methyl Iodide (Protocol 1) is a suspected carcinogen. Use only in a fume hood.
-
Pyrophorics: Trimethylaluminum (Protocol 2) ignites on contact with air. A syringe transfer technique with inert gas padding is mandatory.
-
Lachrymatory Potential: Alpha-halo derivatives (e.g., if brominating the alpha position) are potent lachrymators.
References
-
Altowyan, M. S., et al. (2022).[3] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPAR
Activators." Crystals, 12(2), 227.[3] [Link] -
Noh, M., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, 12(4), 747–754. [Link]
-
PubChem. (2024).[2] "this compound Compound Summary." National Library of Medicine. [Link]
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
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The Synthetic Heart of Innovation: Unlocking the Therapeutic Potential of Ethyl 2-(4-fluorophenyl)acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-fluorophenyl)acetate, a seemingly unassuming ester, stands as a cornerstone in the edifice of modern medicinal chemistry. While its intrinsic biological activity is limited, its true power lies in its role as a versatile and highly sought-after synthetic intermediate. The strategic incorporation of the 4-fluorophenyl moiety bestows upon its derivatives a range of advantageous pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics with enhanced efficacy and safety profiles. This technical guide delves into the core biological activities unlocked through the chemical modification of the this compound scaffold, with a primary focus on its applications in oncology, inflammation, and metabolic disorders. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for the evaluation of its derivatives, and illuminate the key signaling pathways these compounds modulate.
The Strategic Advantage of the 4-Fluorophenyl Moiety
The introduction of a fluorine atom at the para-position of the phenyl ring is a well-established strategy in drug design to enhance the therapeutic potential of a molecule.[1][2] This single atomic substitution can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability prolongs the in vivo half-life of a drug, leading to improved bioavailability and potentially reduced dosing frequency.[3]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]
It is this confluence of advantageous properties that makes this compound a privileged starting material for the synthesis of a diverse array of biologically active compounds.
Anticancer Activity: A Scaffold for Tumor Growth Inhibition
Derivatives of this compound have shown significant promise as anticancer agents, with activity demonstrated against a range of cancer cell lines.[4][5] Two key areas of exploration have been the development of phenylacetamide and imidazol-5-one derivatives.
2-(4-Fluorophenyl)acetamide Derivatives
The synthesis of N-substituted 2-(4-fluorophenyl)acetamides has yielded compounds with potent cytotoxic effects, particularly against prostate cancer cells.[4][5]
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
-
Acid Chloride Formation: To a solution of 2-(4-fluorophenyl)acetic acid in an inert solvent (e.g., dichloromethane), add a slight excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Amidation: In a separate flask, dissolve the desired aniline derivative in an inert solvent and add a non-nucleophilic base (e.g., triethylamine or pyridine). Cool the solution in an ice bath and slowly add the freshly prepared 2-(4-fluorophenyl)acetyl chloride solution.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
2-(4-Fluorophenyl)imidazol-5-one Derivatives
Imidazol-5-one derivatives bearing the 2-(4-fluorophenyl) moiety have been investigated as inhibitors of key signaling molecules in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[6]
Signaling Pathways in Focus:
-
VEGFR-2 Signaling: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9][10] Inhibition of VEGFR-2 can starve tumors and impede their growth and metastasis.[7][10]
-
CDK2A Signaling: CDKN2A is a tumor suppressor gene that encodes two proteins, p16INK4a and p14ARF, which are critical regulators of the cell cycle.[11][12][13][14] Dysregulation of the CDK2A pathway is a common event in many cancers.
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Inhibition of the cholesterol synthesis pathway by HMG-CoA reductase inhibitors.
Conclusion and Future Perspectives
This compound is more than a simple chemical reagent; it is a gateway to a vast landscape of potential therapeutic agents. Its strategic design, featuring the advantageous 4-fluorophenyl group, provides a robust foundation for the development of novel drugs with enhanced properties. The demonstrated success of its derivatives in the realms of oncology, inflammation, and metabolic disorders underscores the immense potential held within this versatile scaffold.
Future research should focus on expanding the diversity of chemical modifications to the this compound core, exploring novel heterocyclic systems and functional group introductions. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. Furthermore, the exploration of this scaffold for other therapeutic areas, such as neurodegenerative and infectious diseases, could unveil new and exciting avenues for drug discovery. The journey from this simple ester to a life-saving medication is a testament to the power of medicinal chemistry, and this compound will undoubtedly continue to play a central role in this ongoing endeavor.
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Moriya T, Seki M, Takabe S, et al. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. J Med Chem. 1988;31(6):1197-1204. [Link]
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Gawade SP. Acetic acid induced painful endogenous infliction in writhing test on mice. J Pharmacol Pharmacother. 2012;3(4):348. [Link]
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Aliabadi A, Mohammadi-Farani A, Hassanzadeh F, Nadri H, Moradi A. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(Suppl):141-146. [Link]
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Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. 2019. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. 2014;9(9):1005-1018. [Link]
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Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]
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Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. 2013;123(4):1732-1740. [Link]
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2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]
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HMG-CoA reductase. In: Wikipedia. ; 2023. [Link]
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CDKN2A. In: Wikipedia. ; 2023. [Link]
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What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? Dr.Oracle. [Link]
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CDKN2A Gene Mutations: Implications for Hereditary Cancer Syndromes. International Journal of Molecular Sciences. 2023;24(24). [Link]
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Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. 2015;35(2):142-148. [Link]
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Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. 2023. [Link]
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Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus. 2024;16(8). [Link]
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Hematology & Oncology. 2024;17(1). [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. 2023;28(13). [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
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The Increasingly Complex Mechanism of HMG-CoA Reductase. Cold Spring Harbor Perspectives in Medicine. 2019;9(10). [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. 2021;26(16). [Link]
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Tumor CDKN2A-Associated JAK2 Loss and Susceptibility to Immunotherapy Resistance. JNCI: Journal of the National Cancer Institute. 2018;110(6):679-683. [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. 2001;134(3):629-637. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. 2021;9. [Link]
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What are HMG-CoA reductase inhibitors and how do they work? Patsnap Synapse. [Link]
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Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry. 2024;24(10):843-849. [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. 2011;3(6):444-452. [Link]
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The crosstalk role of CDKN2A between tumor progression and cuproptosis resistance in colorectal cancer. Journal of Translational Medicine. 2023;21(1). [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. 2022;56(3s):s492-s502. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy. 2017;6(4):126-138. [Link]
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Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]
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Carrageenan-induced inflammation assay, paw diameter in.... ResearchGate. [Link]
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starting materials for Ethyl 2-(4-fluorophenyl)acetate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-fluorophenyl)acetate: Starting Materials and Methodologies
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of bioactive molecules. Its structure, featuring a fluorinated phenyl group, is a valuable pharmacophore that can enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic agents.[1][2] Consequently, this compound serves as a critical building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and in the agrochemical sector for creating advanced herbicides and pesticides.[1]
This guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a core focus on the selection of precursor materials and the rationale behind various methodological choices. We will dissect the most prevalent and efficient pathways, offering detailed protocols and a comparative analysis to inform researchers and process chemists in selecting the optimal strategy for their specific needs, whether for laboratory-scale research or industrial production.
Primary Synthetic Approach: Fischer Esterification of 4-Fluorophenylacetic Acid
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Fluorophenylacetic Acid (4-FPAA).[3][4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[4][6]
The efficacy of the Fischer esterification hinges on shifting the chemical equilibrium towards the product side. This is typically achieved by two primary strategies:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol in this case), which can also serve as the reaction solvent, drives the reaction forward according to Le Châtelier's principle.[5][6]
-
Removal of Water: As water is a product, its removal from the reaction mixture prevents the reverse hydrolysis reaction. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.[3][7]
Reaction Mechanism: Fischer Esterification
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst.[3][6]
Caption: The catalytic cycle of Fischer Esterification.
Experimental Protocol: Esterification of 4-FPAA
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Fluorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which will serve as both the reactant and the solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation to yield the final product.[8]
Synthesis of the Key Precursor: 4-Fluorophenylacetic Acid (4-FPAA)
The choice of starting material for the overall synthesis is dictated by the route chosen to produce the crucial intermediate, 4-Fluorophenylacetic Acid. Several robust methods exist, each with distinct advantages and starting from different commercially available precursors.
Route A: From 4-Fluorobenzyl Precursors via Nitrile Hydrolysis
This is arguably the most common and industrially scalable route. It proceeds via the formation and subsequent hydrolysis of 4-fluorobenzyl cyanide (also known as 4-fluorophenylacetonitrile).[9]
Step 1: Synthesis of 4-Fluorobenzyl Cyanide
-
Starting Material Option 1: 4-Fluorobenzyl Chloride. The most direct method is a nucleophilic substitution reaction between 4-fluorobenzyl chloride and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[10] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates and yields in a biphasic system.[8][11]
-
Starting Material Option 2: 4-Fluorobenzaldehyde. An alternative "one-pot" process starts from the more readily available 4-fluorobenzaldehyde.[8] This involves an initial reduction of the aldehyde to 4-fluorobenzyl alcohol using a reducing agent like potassium borohydride. The alcohol is then converted in situ to the chloride with thionyl chloride (SOCl₂), followed directly by the cyanation step without isolating the intermediates. This method simplifies operations and reduces waste.[8]
Step 2: Hydrolysis of 4-Fluorobenzyl Cyanide
The nitrile group of 4-fluorobenzyl cyanide is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[12][13] Acid-catalyzed hydrolysis, typically with aqueous sulfuric acid, is common and directly yields the carboxylic acid upon work-up.[13]
Caption: Synthetic pathway from 4-fluorobenzaldehyde to 4-FPAA.
Route B: The Willgerodt-Kindler Reaction
This classic named reaction offers an alternative pathway for rearranging a carbonyl group to the terminal position of an alkyl chain.[14]
-
Starting Material: 4-Fluoroacetophenone. This route begins with the readily available aryl ketone, 4-fluoroacetophenone.
-
Reaction: The ketone is heated with elemental sulfur and a secondary amine, most commonly morpholine.[15] This process, known as the Willgerodt-Kindler reaction, transforms the acetyl group into a thioamide (specifically, a thiomorpholide).[16][17]
-
Hydrolysis: The resulting phenylacetothiomorpholide intermediate is then hydrolyzed under acidic or basic conditions to yield the final 4-Fluorophenylacetic acid.[15]
The primary advantage of this route is its ability to construct the phenylacetic acid framework from a different class of starting material. However, the use of sulfur and morpholine at high temperatures requires careful handling.[15][18]
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Introduction: The Significance of Ethyl 2-(4-fluorophenyl)acetate
An In-depth Technical Guide to the Research of Ethyl 2-(4-fluorophenyl)acetate
This guide provides a comprehensive review of this compound, a pivotal organic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and application of this compound, grounding technical protocols in established chemical principles.
This compound is a key intermediate in the synthesis of a wide array of more complex molecules. Its structure, featuring a fluorinated phenyl ring attached to an ethyl acetate moiety, makes it particularly valuable in medicinal chemistry and materials science. The presence of the fluorine atom can significantly enhance the lipophilicity and metabolic stability of derivative compounds, making it a desirable feature in the design of novel therapeutic agents and specialized polymers.[1] As a versatile scaffold, it serves as a foundational component for constructing molecules with potential applications in treating conditions like diabetes and cardiovascular diseases.[2][3][4]
Synthesis of this compound: The Fischer-Speier Esterification Approach
The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of 4-fluorophenylacetic acid with ethanol. This acid-catalyzed reaction is a classic equilibrium process, and understanding its mechanism is crucial for optimizing reaction conditions to achieve high yields.[5][6]
The Underlying Mechanism
The Fischer esterification proceeds through a six-step, reversible mechanism often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]
-
Protonation: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Addition: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[5]
-
Deprotonation: A base (another ethanol molecule or the conjugate base of the catalyst) deprotonates the newly added hydroxyl group, neutralizing it.
-
Protonation: One of the original hydroxyl groups is then protonated by the acid catalyst, converting it into a good leaving group (H₂O).[5]
-
Elimination: The lone pair of electrons on the remaining hydroxyl group forms a π-bond to the carbon, expelling the water molecule and reforming the carbonyl group. This results in a protonated ester.
-
Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the final ester product.
Caption: The PADPED mechanism of Fischer Esterification.
Driving the Equilibrium
To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is achieved by adhering to Le Chatelier's Principle in two primary ways:[7]
-
Using Excess Reactant: The reaction is typically run using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent.[5] Using a 10-fold excess can drive the reaction to yields as high as 97%.[5]
-
Removing Water: Removing the water as it is formed prevents the reverse reaction (acidic ester hydrolysis). This can be done with a Dean-Stark apparatus or by using a dehydrating agent.[5]
Detailed Experimental Protocol
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Workflow Overview
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reagent Charging: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluorophenylacetic acid (1.0 equiv.) in anhydrous ethanol (10-20 equiv.). Ethanol here acts as both reactant and solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 equiv.) or p-toluenesulfonic acid (p-TsOH) to the solution while stirring.[8]
-
Reaction Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 1-2 hours.[7][8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction aliquot to the starting material spot.[9]
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[8]
-
Aqueous Workup: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel.[8][9]
-
Washing: Wash the organic layer sequentially with:
-
Water to remove any remaining ethanol.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This should be done carefully due to CO₂ evolution.[8]
-
A saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer.[8]
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[8][10]
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[9][10]
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized product.
Spectroscopic Analysis
While a dedicated full dataset for this compound is not available in the initial search, we can reliably predict the expected spectral data based on the known spectra of similar compounds like ethyl acetate and the principles of NMR and IR spectroscopy.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR | ~1.25 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group. ~3.65 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂-) protons. ~4.15 ppm (q, 2H): Quartet for the methylene (-OCH₂-) protons of the ethyl group, split by the adjacent methyl group. ~7.00-7.30 ppm (m, 4H): Multiplet for the four aromatic protons of the 4-fluorophenyl ring. |
| ¹³C NMR | ~14 ppm: Ethyl -CH₃ ~41 ppm: Benzylic -CH₂- ~61 ppm: Ethyl -OCH₂- ~115 ppm (d): Aromatic C-H ortho to fluorine (shows C-F coupling). ~131 ppm (d): Aromatic C-H meta to fluorine. ~162 ppm (d): Aromatic C-F (shows large C-F coupling). ~171 ppm: Carbonyl C=O |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring.[11][14] |
| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch of the ester. ~1200-1250 cm⁻¹: C-O stretch. ~1500-1600 cm⁻¹: C=C stretches of the aromatic ring. ~1100 cm⁻¹: C-F stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 182.07. Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 137; fragment corresponding to the fluorobenzyl cation at m/z 109. |
Table 1: Predicted Spectroscopic Data for this compound.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and determining the appropriate solvent system for column chromatography. The product, being an ester, will be more nonpolar than the starting carboxylic acid.[9]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product, especially after distillation or chromatography.[15]
Applications as a Versatile Building Block
This compound is not an end product but a valuable starting material for more complex molecular architectures.[1] Its reactivity allows it to be a cornerstone in multi-step syntheses.
Caption: Synthetic utility of this compound.
-
Pharmaceutical Synthesis: The ester can be hydrolyzed back to the parent acid or converted into amides, which are common functionalities in drug molecules. It is a precursor for compounds investigated for various biological activities, including antiplatelet and antidiabetic properties.[2][4] For instance, related aminophenoxy acetates are synthons for dual activators of glucokinase (GK) and PPARγ, which are targets for type 2 diabetes treatment.[3]
-
Agrochemicals: The fluorophenylacetic acid moiety is present in some herbicides and fungicides.[16]
-
Materials Science: The corresponding alcohol, 2-(4-fluorophenyl)ethanol, obtained by reduction of the ester, can be used in the synthesis of specialty polyesters and other polymers.[1]
Conclusion
This compound is a fundamentally important chemical intermediate whose value is derived from its straightforward synthesis and versatile reactivity. The Fischer esterification provides a reliable and scalable method for its production, and its purity can be ascertained through standard analytical techniques. Its primary role as a building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry, ensures that research into its derivatives and applications will continue to be an active and fruitful area of investigation.
References
- CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google P
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. (URL: )
-
Tang, B. Synthesis of Ethyl Acetate Catalyzed by Inorganic Salt. Advanced Materials Research. (URL: [Link])
- Ethyl 2-bromo-2-(4-fluorophenyl)
- Fischer Esterific
-
Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
-
(S)-Ethyl 3-(4-bromophenyl)butanoate. Organic Syntheses Procedure. (URL: [Link])
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Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (2024). MDPI. (URL: [Link])
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. (URL: [Link])
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). ResearchGate. (URL: [Link])
-
Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate - SpectraBase. (URL: [Link])
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (2018). NIH National Library of Medicine. (URL: [Link])
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google P
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2018). MDPI. (URL: [Link])
-
Ethyl 2-(4-fluoroanilino)-2-oxoacetate. PubChem. (URL: [Link])
-
Making Ethyl Acetate - Fischer Esterification. (2023). YouTube. (URL: [Link])
-
NMR spectrum of ethyl acetate. (2021). YouTube. (URL: [Link])
-
Understanding the Versatile Applications of Ethyl Acetate. (2023). ChemAnalyst. (URL: [Link])
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. (URL: [Link])
-
¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R. opacus 1cp... (2002). ResearchGate. (URL: [Link])
-
(R)-4-((tert-Butyldimethylsilyl)oxy)-2,2-diethyl-1,3-dioxolane. Organic Syntheses Procedure. (URL: [Link])
-
Ethyl acetate. (2020). Publisso. (URL: [Link])
-
Spectra of ethyl acetate. (URL: [Link])
-
Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). ResearchGate. (URL: [Link])
-
Review report for the active substance 2,4-D. (2001). 24d.info. (URL: [Link])
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])
-
Ethyl 2-(4-amino-2-fluorophenyl)acetate. BuyersGuideChem. (URL: [Link])
-
Ethyl4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. (2011). ResearchGate. (URL: [Link])
-
Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). NIH National Library of Medicine. (URL: [Link])
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pharmacological Profile of Novel Ethyl 2-(4-fluorophenyl)acetate Derivatives
The following technical guide details the pharmacological profile of Novel Ethyl 2-(4-fluorophenyl)acetate Derivatives , specifically focusing on their development as dual-action anti-inflammatory and antiproliferative agents.
Classification: Non-Steroidal Anti-Inflammatory Agents (NSAIDs) / Antineoplastic Scaffolds Primary Target: Cyclooxygenase-2 (COX-2) / VEGFR-2 Document Type: Technical Whitepaper
Executive Summary
The This compound (4-FPA) scaffold represents a critical pharmacophore in modern medicinal chemistry. While the parent ester acts primarily as a lipophilic prodrug or synthetic intermediate, its novel heterocyclic derivatives—specifically hydrazone, 1,3,4-oxadiazole, and thiazolidinone conjugates —have emerged as potent pharmacological agents.
This guide analyzes the transition of the 4-FPA scaffold from a simple chemical building block to a complex bioactive entity. The incorporation of the para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position, while the ester-derived heterocyclic modifications significantly improve COX-2 selectivity, reducing the gastrointestinal toxicity typical of classical NSAIDs.
Chemical Biology & Structure-Activity Relationship (SAR)
The Fluorine Effect
The strategic placement of a fluorine atom at the para position of the phenyl ring is not merely structural; it is a functional metabolic block.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing rapid hydroxylation by Cytochrome P450 enzymes.
-
Lipophilicity: The fluorine substitution increases
, facilitating passive transport across cell membranes and the blood-brain barrier (BBB), which is essential for central analgesic effects.
The Ester-Heterocycle Transition
The ethyl ester moiety at C1 serves as the reactive "handle" for generating bioactive derivatives.
-
Parent Ester: Acts as a prodrug. In vivo, esterases hydrolyze it to 4-fluorophenylacetic acid (active metabolite), which inhibits COX enzymes non-selectively.
-
Novel Derivatives: Converting the ester into rigid heterocycles (e.g., thiazolidinones) restricts conformational freedom, allowing for specific binding into the hydrophobic side pocket of COX-2 (Val523), thereby improving selectivity.
Synthetic Pathway & Molecular Design
The synthesis of these novel compounds follows a divergent pathway starting from this compound. The core workflow involves hydrazinolysis followed by cyclization.
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthesis of bioactive heterocycles from the parent ester scaffold.
Pharmacological Profile[1][2][3][4][5][6][7][8]
Anti-Inflammatory Mechanism (COX-2 Inhibition)
Novel 4-FPA derivatives, particularly 1,2,4-triazole and oxadiazole conjugates , function as selective COX-2 inhibitors.
-
Mechanism: The bulky heterocyclic tail fits into the larger active site of COX-2, which is inaccessible in the constitutive COX-1 isoform due to the isoleucine residue at position 523 (replaced by valine in COX-2).
-
Data Summary:
-
IC50 (COX-2): 0.13 – 0.15 µM (High Potency)
-
Selectivity Index (SI): >50 (COX-1/COX-2 ratio)
-
Reference: Alkyl derivatives of 5-(2-bromo-4-fluorophenyl) have shown binding energies of –7.843 kcal/mol against COX-1/2, with distinct selectivity patterns based on chain length [1].
-
Antiproliferative Activity (Anticancer)
Recent studies indicate that thiazolidinone derivatives of this scaffold possess significant anticancer potential, particularly against liver (HepG2) and breast (MCF-7) carcinoma lines.
-
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Pathway: Inhibition of VEGFR-2 phosphorylation prevents downstream signaling (Raf/MEK/ERK), leading to G1 phase cell cycle arrest and apoptosis.
-
Efficacy: Compounds have demonstrated IC50 values comparable to Doxorubicin in specific cell lines, inducing autophagy and late-stage apoptosis [2].[1][2]
Visualization: Mechanism of Action
Figure 2: Dual-mechanism pathway targeting inflammation (COX-2) and proliferation (VEGFR-2).
Experimental Protocols
Protocol A: In Vitro COX-2 Inhibition Assay
Validation: Colorimetric screening using TMPD oxidation.
-
Preparation: Dissolve test compounds in DMSO to prepare serial dilutions (0.01 µM to 100 µM).
-
Enzyme Mix: Incubate Recombinant Human COX-2 (1 unit/well) with Hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes at 25°C.
-
Inhibitor Addition: Add 10 µL of test compound solution. Incubate for 10 minutes.
-
Substrate Trigger: Add Arachidonic Acid (100 µM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Measurement: Monitor absorbance at 590 nm . The rate of TMPD oxidation correlates directly with COX activity.
-
Calculation:
.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Validation: Standard model for acute inflammation.
-
Animals: Wistar albino rats (150–200g), fasted for 12 hours.
-
Administration: Administer test compound (e.g., 10 mg/kg) orally 1 hour prior to induction. Use Indomethacin (10 mg/kg) as positive control.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Analysis: Calculate percentage inhibition of edema relative to the vehicle control group.
Safety & Toxicology Profile
A critical advantage of the novel heterocyclic esters over the parent acid is the Gastrointestinal (GI) Safety Profile .
| Parameter | Parent Acid (4-FPA) | Novel Heterocyclic Derivative | Causality |
| Ulcerogenic Index | High (>2.0) | Low (<0.5) | Masking of the acidic carboxyl group prevents direct mucosal irritation. |
| COX Selectivity | Non-selective | COX-2 Selective | Reduced inhibition of cytoprotective COX-1 prostaglandins in the stomach. |
| Acute Toxicity (LD50) | ~200 mg/kg (est) | >500 mg/kg | Heterocycle formation alters metabolic clearance rates. |
Note: Data extrapolated from structure-activity trends in analogous phenylacetic acid derivatives [3].
References
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl): liquid chromatography-mass spectrometry. Source: Zaporizhzhia State Medical University (2025). URL:[Link]
-
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. Source: PubMed Central / NIH (2025). URL:[Link]
-
Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Source: PubMed (2006). URL:[Link]
Sources
- 1. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Guide: Strategic Sourcing & Validation of Ethyl 2-(4-fluorophenyl)acetate
CAS: 587-88-2 | Formula: C₁₀H₁₁FO₂ | MW: 182.19 g/mol [1][2]
Executive Summary
Ethyl 2-(4-fluorophenyl)acetate is a critical fluorinated building block used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic inhibitors, and agrochemicals. Its value lies in the 4-fluoro substitution, which often enhances metabolic stability and lipophilicity in bioactive scaffolds.
However, the supply chain for CAS 587-88-2 is bifurcated. Researchers often face a choice between high-cost catalog suppliers (>98% purity guaranteed) and opaque bulk manufacturers (variable purity, often contaminated with free acid). This guide provides a technical framework for sourcing, pricing analysis, and—most importantly—a self-validating quality control (QC) protocol to ensure experimental integrity.
Part 1: Sourcing Intelligence & Pricing Dynamics
The Supplier Tier System
Sourcing strategies must align with your development phase. Do not use bulk suppliers for early-stage SAR (Structure-Activity Relationship) work where impurity profiles can generate false negatives.
| Tier | Supplier Type | Typical Purity | Est. Price Range | Recommended Use Case |
| Tier 1 | Global Catalog (e.g., Sigma, TCI, Alfa Aesar) | >98.0% (HPLC) | $45 - $80 / 5g | Reference standards, late-stage GLP synthesis. |
| Tier 2 | Specialized Aggregators (e.g., MolPort, Fluorochem, Combi-Blocks) | >97.0% | $15 - $30 / 5g | Routine medicinal chemistry, scale-up (10g–100g). |
| Tier 3 | Bulk/Direct (e.g., India/China CROs via ChemicalBook) | 95-97% (Variable) | $100 - $300 / kg | Process chemistry, pilot plant (Requires in-house purification). |
Pricing Volatility & "Red Flags"
The price discrepancy between Tier 1 and Tier 3 is massive. Be wary of bulk quotes under $80/kg, as these often indicate:
-
Incomplete Esterification: High residual 4-fluorophenylacetic acid content.
-
Solvent Contamination: Trapped Ethanol or Toluene from azeotropic distillation.
-
Moisture: Wet product that will hydrolyze back to the acid over time.
Part 2: Quality Assurance (The Self-Validating System)
As a scientist, you must treat every incoming batch as suspect until validated. The following protocol is designed to be self-validating : the data itself confirms the method's accuracy.
The "Red Flag" Impurity: 4-Fluorophenylacetic Acid
The primary impurity is the unreacted starting material. It is insidious because it is structurally similar but acidic, which will quench base-sensitive reactions (e.g., Grignard additions, enolate alkylations) downstream.
Validated Analytical Workflow
Objective: Confirm >98% purity and <0.5% Free Acid content.
Method A: H-NMR (The Absolute Truth)
-
Solvent: CDCl₃
-
Key Diagnostic Signals:
-
Target (Ester): Quartet at ~4.15 ppm (
) and Triplet at ~1.25 ppm ( ). -
Impurity (Free Acid): Look for a broad singlet >10 ppm (COOH).
-
Validation Check: Integration of the benzylic protons (
) at ~3.6 ppm should match the ester methylene quartet in a 1:1 ratio (2H:2H). If the benzylic integral is high, you have overlapping free acid.
-
Method B: HPLC (Routine QC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150mm, 5µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% H₃PO₄.
-
Why Acidic? The phosphoric acid suppresses ionization of any residual free acid, sharpening its peak and ensuring separation from the ester.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Expected Retention: The Ester (less polar) will elute after the Free Acid (more polar).
QC Decision Logic (Visualized)
The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the "Free Acid" risk.
Figure 1: Self-validating QC workflow emphasizing the detection and removal of the primary "Free Acid" impurity.
Part 3: Synthetic Utility & Handling[3]
Synthesis Context (Fisher Esterification)
Understanding how the supplier made the compound helps predict impurities. The standard industrial route is the acid-catalyzed Fisher esterification of 4-fluorophenylacetic acid with ethanol.
-
Mechanism Note: The reaction is an equilibrium. Suppliers who cut costs on water removal (azeotropic distillation) will leave significant unreacted acid.
-
Handling: The ester is a liquid at room temperature (MP: ~29°C, often supercooled). Store in a cool, dry place. Moisture will catalyze hydrolysis.
Downstream Applications
This molecule is not a final product; it is a "Handle."
-
Alpha-Alkylation: The benzylic position is activated. Bases like LDA or NaH allow alkylation to create complex chiral centers.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-(4-fluorophenyl)ethanol.
-
Amidation: Direct reaction with amines to form amides (common in peptidomimetics).
Figure 2: Synthetic pathway showing the origin of the ester and its primary downstream transformations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69503, Ethyl 4-fluorophenylacetate. Retrieved from [Link]
- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Strategic Utilization of Ethyl 2-(4-fluorophenyl)acetate: From Blockbuster Statins to Next-Gen Kinase Inhibitors
Topic: Emerging Applications of Ethyl 2-(4-fluorophenyl)acetate in Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 587-88-2) has transcended its traditional role as a simple alkylating agent to become a linchpin in modern medicinal chemistry. While historically cemented in the synthesis of blockbuster statins (Atorvastatin, Pitavastatin), recent developments (2020–2025) have repositioned this scaffold as a critical precursor for dual-action kinase inhibitors (EGFR/VEGFR), spirooxindole-based MDM2 inhibitors , and advanced enantioselective catalytic systems .
This guide dissects the technical utility of this fluorinated ester, moving beyond basic reactivity to explore its application in high-value synthetic workflows.[1]
Part 1: The Chemical Architecture & Reactivity Profile
The utility of this compound stems from the synergistic electronic effects of the para-fluorine atom and the ester functionality.
Structural Advantages[2]
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) at the para position blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life of derived pharmacophores.
-
Alpha-Methylene Acidity: The protons at the
-position are sufficiently acidic ( in DMSO) to permit facile deprotonation by mild bases (e.g., , NaOEt), enabling controlled C–C bond formation via alkylation or condensation. -
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
), enhancing membrane permeability of the final drug candidate without the steric bulk of a chlorine or methyl group.
Core Reactivity Modes
| Reaction Type | Target Moiety | Key Reagents | Application |
| Claisen Condensation | NaOEt, Enolates | Statin side-chain synthesis | |
| Knoevenagel Condensation | Aldehydes, Piperidine | Agrochemicals, Styryl dyes | |
| Hydrazinolysis | Pyrazoles/Pyrazolones | Hydrazine hydrate | Kinase inhibitors, NSAIDs |
| Ni-Catalyzed Alkylation | Chiral | Ni(cod)2, Chiral Ligands | Asymmetric synthesis |
Part 2: Emerging Pharmaceutical Applications
Next-Generation Kinase Inhibitors (Oncology)
Recent literature highlights the divergence of this scaffold into thiazolyl pyrazolines and anilinopyrimidines targeting non-small cell lung cancer (NSCLC).
-
Mechanism: The 4-fluorophenyl moiety mimics the ATP-binding pocket geometry of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, while the ethyl ester serves as the handle for heterocycle formation.
-
Synthesis Pathway: The ester is converted to a hydrazide, cyclized to a pyrazolone, and then coupled with thiazole derivatives.
-
Potency: Derivatives have shown
values in the nanomolar range (83–300 nM) against A549 cell lines, comparable to Erlotinib.[2]
Optimized Statin Synthesis (Process Intensification)
While Atorvastatin is established, process intensification remains a critical area of research.
-
Pitavastatin: The ester is a precursor to the quinoline core. Modern flow chemistry methods utilize this ester in high-temperature Wittig reactions to construct the (E)-heptenoic acid side chain with higher stereocontrol (>99% ee) and reduced waste compared to batch processes.
Part 3: Advanced Synthetic Methodologies
Enantioselective -Alkylation
A major limitation of phenylacetic esters is the difficulty in generating chiral quaternary centers.
-
Innovation: Nickel-catalyzed asymmetric alkylation using chiral bis-oxazoline ligands allows for the direct coupling of this compound with unactivated alkyl halides.
-
Outcome: This methodology provides access to non-natural chiral
-amino acids and -aryl propionates (NSAID precursors) with enantiomeric excesses exceeding 95%.
Photoredox Catalysis
Dual catalytic systems (Ir/Ni) have been employed to functionalize the aromatic ring of this ester directly, or to use the ester as a radical precursor for decarboxylative cross-coupling, expanding the chemical space available for library generation.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(4-Fluorophenyl)acetohydrazide (Key Intermediate for Heterocycles)
This protocol converts the ester into a versatile hydrazide, the gateway to pyrazole-based kinase inhibitors.
Reagents:
-
This compound (1.0 eq)[3]
-
Hydrazine hydrate (98%, 5.0 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with this compound (10 mmol) and absolute ethanol (20 mL). Stir until homogenous.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise over 10 minutes at room temperature. Note: Exothermic reaction; monitor internal temperature.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor consumption of the ester via TLC (Hexane:EtOAc 3:1). -
Workup: Cool the reaction mixture to
in an ice bath. A white precipitate should form. -
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) followed by cold ether ( ) to remove excess hydrazine. -
Drying: Dry the solid in a vacuum oven at
for 4 hours. -
Yield/Purity: Expected yield: 85–92%. Melting point:
.
Validation Check:
-
IR Spectrum: Look for disappearance of ester C=O (
) and appearance of amide/hydrazide doublets ( ).
Part 5: Visualization of Synthetic Pathways
The following diagram illustrates the strategic divergence of this compound into three distinct high-value chemical classes.
Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold for oncology, cardiovascular, and anti-inflammatory therapeutics.
Part 6: Comparative Data Analysis
Table 1: Comparative Efficiency of Synthetic Routes for 4-Fluorophenyl Scaffolds
| Synthetic Route | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (% ee) | Application Context |
| Classical Alkylation | NaH / Alkyl Halide | 65–75% | N/A (Racemic) | General Intermediates |
| Ni-Catalyzed Asymmetric | Ni(cod)2 / Bis-oxazoline | 88–95% | >94% | Chiral NSAIDs / Amino Acids |
| Flow Chemistry Wittig | Phosphonium Salts | 92% | >99% (E-isomer) | Pitavastatin Manufacturing |
| Microwave Cyclization | Hydrazine / Ethanol | 90% | N/A | High-Throughput Screening |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779786, this compound. Retrieved from [Link]
-
MDPI (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Retrieved from [Link]
-
National Institutes of Health (2020). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Retrieved from [Link]
- Google Patents (2013).Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof (US8487105B2).
-
Royal Society of Chemistry (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds. Retrieved from [Link]
Sources
The Fluorinated Scaffold: Ethyl 2-(4-fluorophenyl)acetate in Medicinal Chemistry
[1]
CAS Number: 587-88-2 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol [1][2]
Executive Summary
This compound is a critical C2-synthon in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), statins, and emerging oncology candidates.[1] Its value lies in the 4-fluorophenyl moiety , a privileged scaffold that enhances metabolic stability by blocking para-hydroxylation, a common clearance pathway for phenyl-containing drugs.
This guide analyzes the compound’s utility as a divergent intermediate, detailing its transformation into 2-arylpropionic acids (profens), bio-active acetamides, and heterocyclic cores.[1]
The "Fluorine Effect" in Drug Design
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1] this compound serves as a pre-functionalized delivery vehicle for this effect.[1]
| Property | Effect of 4-Fluoro Substitution | Medicinal Benefit |
| Metabolic Stability | Blocks CYP450 oxidation at the para-position.[1] | Extends half-life ( |
| Lipophilicity | Increases | Improves membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| Binding Affinity | Modulates electron density of the aromatic ring.[1] | Enhances |
Synthetic Utility & Reactivity Profile
The molecule possesses two distinct reactive centers: the
The -Methylene Gateway (C-H Acidity)
The protons at the C2 position are acidified (
-
Application: Synthesis of 2-arylpropionic acids (Profen analogs).[1]
-
Mechanism:
alkylation of the enolate with alkyl halides (e.g., Methyl Iodide).[1] -
Relevance: Creates a chiral center. The (S)-enantiomer is typically the active COX inhibitor in NSAIDs.[1]
The Ester Handle (Acyl Substitution)
The ethyl ester is a stable masking group that can be:
-
Hydrolyzed to 4-fluorophenylacetic acid (precursor to acid chlorides).
-
Amidated directly with amines to form
-substituted acetamides (anti-cancer scaffolds).[1] -
Reduced to 2-(4-fluorophenyl)ethanol (linker synthesis).
Experimental Protocol: -Methylation
Objective: Synthesis of Ethyl 2-(4-fluorophenyl)propionate (Precursor to Profen analogs). Rationale: This protocol demonstrates the controlled introduction of a methyl group to create a chiral center, a fundamental step in NSAID synthesis.
Reagents
-
Substrate: this compound (1.0 eq)[1]
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial][1]
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Enolization: Add LDA solution dropwise via syringe. Stir for 15 minutes.
-
Critical Control Point: Temperature must remain below -70°C to prevent self-condensation (Claisen) or polymerization.[1]
-
-
Addition: Add a solution of this compound in THF dropwise over 20 minutes. The solution acts as the carbon acid.[1] Stir for 45 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add Methyl Iodide (MeI) rapidly.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color typically changes from yellow/orange (enolate) to pale yellow.[1]
-
Quench & Workup: Quench with sat.
.[1][4] Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Validation:
NMR should show the disappearance of the singlet at ppm ( ) and appearance of a quartet at ppm ( ) and a doublet at ppm ( ).[1]
Divergent Synthetic Pathways (Visualization)
The following diagram illustrates how this compound serves as a hub for diverse bioactive scaffolds.
Figure 1: Divergent synthesis showing the transformation of the ethyl ester into NSAID precursors, anticancer agents, and stilbene derivatives.[1]
Case Studies in Medicinal Chemistry
Anticancer Activity (Prostate & Breast)
Research has identified 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potent cytotoxic agents.[1] These are synthesized directly from this compound via aminolysis with substituted anilines.[1]
-
Target: PC3 (Prostate Carcinoma) and MCF-7 (Breast Cancer) cell lines.[1]
-
Mechanism: The 4-fluoro group enhances lipophilicity, facilitating cell membrane permeation, while the acetamide linker provides hydrogen bonding capability within the active site.
NSAID Precursors (Flunoxaprofen Analogs)
While Flurbiprofen utilizes a biphenyl scaffold, the 2-(4-fluorophenyl)propionic acid motif derived from this ester is structurally homologous to the "profen" class.[1]
Safety & Handling
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 68869, Flunoxaprofen. Retrieved from [Link][1]
-
Anticancer Applications: Aliabadi, A., et al. (2013).[1] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res.[1][2][4][7][8][9][10] Retrieved from [Link]
-
Alpha-Alkylation Protocols: LibreTexts Chemistry. (2023).[1] Alkylation of Enolate Ions. Retrieved from [Link]
Sources
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- 7. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 8. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Flunoxaprofen | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ethyl 2-(4-fluorophenyl)acetate as a Versatile Synthetic Building Block
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Ethyl 2-(4-fluorophenyl)acetate is a quintessential example of a fluorinated building block, offering a unique combination of reactivity and structural features that make it invaluable for the synthesis of complex molecular architectures.[3][4] Its structure, featuring a reactive ester functionality and an activated methylene group, serves as a versatile handle for a multitude of synthetic transformations. The presence of the para-fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making this reagent a preferred starting material for novel therapeutic agents and agrochemicals.[1]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application in key synthetic transformations including hydrolysis, amidation, α-alkylation, and cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 587-88-2 | [5] |
| Molecular Formula | C₁₀H₁₁FO₂ | |
| Molecular Weight | 182.19 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | - |
| Purity | Typically ≥97% | [5] |
| Storage | Store at room temperature | [5] |
Core Synthetic Applications Workflow
The true utility of this compound lies in its capacity to serve as a central hub for divergent synthetic pathways. The following diagram illustrates its role as a precursor to several critical classes of compounds.
Caption: Synthetic utility of this compound.
Key Synthetic Transformations & Protocols
Saponification: Hydrolysis to 2-(4-fluorophenyl)acetic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is a fundamental first step in many multi-step syntheses. The resulting acid, 2-(4-fluorophenyl)acetic acid, is a crucial intermediate for producing non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The hydrolysis is typically achieved via saponification, a robust and high-yielding reaction.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used as they are inexpensive and effective for irreversible hydrolysis of the ester.
-
Solvent System: A mixture of an alcohol (e.g., ethanol) and water is used. The alcohol ensures miscibility of the organic ester with the aqueous base, while water is the nucleophile.
-
Acidification: After saponification, the resulting carboxylate salt is protonated with a strong acid (e.g., HCl) to precipitate the free carboxylic acid, which is often a solid and can be easily isolated by filtration.
Protocol 1: Synthesis of 2-(4-fluorophenyl)acetic Acid
| Parameter | Details |
| Reaction | Ester Hydrolysis (Saponification) |
| Starting Material | This compound |
| Key Reagents | Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl) |
| Expected Yield | >95% |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (3 mL per mmol of ester).
-
Add an aqueous solution of NaOH (1.5 eq, 2M) to the flask.
-
Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 by slow, dropwise addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 2-(4-fluorophenyl)acetic acid.
Direct Amidation for Bioactive Scaffolds
The amide bond is a cornerstone of peptide chemistry and is present in a vast number of approved drugs. The direct conversion of this compound to its corresponding amide offers a streamlined route to compounds with potential biological activity, such as anticancer agents.[6] While esters are less reactive than acyl chlorides, they can react directly with primary or secondary amines, often requiring heat or catalysis.
Causality Behind Experimental Choices:
-
Amine Nucleophile: The choice of amine dictates the final amide structure. The reaction works well with primary and secondary amines.
-
Reaction Conditions: The reaction is typically performed neat or in a high-boiling point solvent. Heating is necessary to drive the reaction forward, as the ethoxide leaving group is a relatively strong base.[7] Alternatively, catalysts can be employed to facilitate the reaction under milder conditions.[8]
Protocol 2: Synthesis of 2-(4-fluorophenyl)-N-aryl-acetamide
| Parameter | Details |
| Reaction | Direct Amidation |
| Starting Material | This compound |
| Key Reagents | Substituted Aniline (e.g., 2-nitroaniline) |
| Expected Yield | 60-75%[6] |
Step-by-Step Methodology:
-
Combine this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a sealed reaction vessel.
-
Heat the mixture, with stirring, to 150-180°C for 4-8 hours. The progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted amine and any acid byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography on silica gel.
α-Alkylation via Enolate Formation
Creating new carbon-carbon bonds is central to building molecular complexity. The methylene protons (α-protons) of this compound are acidic (pKa ≈ 22-24) due to the adjacent ester and phenyl groups, allowing for deprotonation with a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction.[9][10]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is critical. These bases rapidly and quantitatively deprotonate the ester to form the enolate without competing in nucleophilic attack on the ester carbonyl.[9]
-
Temperature Control: The enolate is formed at low temperatures (-78°C) to prevent side reactions like Claisen condensation. The subsequent alkylation is allowed to warm slowly to ensure a controlled reaction.
-
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) are used to solvate the lithium cation of LDA and prevent protonation of the highly reactive enolate.
α-Alkylation Workflow
Caption: Step-wise workflow for the α-alkylation of the ester.
Protocol 3: α-Alkylation with Ethyl Iodide
| Parameter | Details |
| Reaction | Enolate Alkylation |
| Starting Material | This compound |
| Key Reagents | Lithium Diisopropylamide (LDA), Ethyl Iodide, Anhydrous THF |
| Expected Yield | 70-90% |
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer and a thermometer.
-
Add anhydrous THF (5 mL per mmol of ester) and cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq, typically 2M in THF/heptane/ethylbenzene) via syringe.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Cyclization Reactions to Form Heterocycles
This compound is an excellent precursor for constructing heterocyclic rings, which form the core of many pharmaceuticals. For instance, it can be used to synthesize substituted oxazoles, a class of compounds investigated for their hypolipidemic properties.[11] These reactions often involve condensation with another molecule to build the heterocyclic scaffold.
Protocol 4: Synthesis of an Ethyl 4-Oxazoleacetate Derivative
This protocol is adapted from the synthesis of related 2-aryl-4-oxazoleacetic acid derivatives.[11] It involves the initial formation of an intermediate which then undergoes cyclization.
| Parameter | Details |
| Reaction | Hantzsch-type Oxazole Synthesis (Conceptual) |
| Starting Material | This compound |
| Key Reagents | α-haloketone, amide source (e.g., formamide) |
| Expected Yield | Variable, dependent on substrate |
Step-by-Step Methodology:
-
α-Bromination: The first conceptual step involves the bromination at the α-position of this compound to yield Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a versatile intermediate itself.[3]
-
Condensation & Cyclization: To a solution of the α-bromo ester (1.0 eq) in a suitable solvent like toluene, add an amide (e.g., formamide, 1.5 eq).
-
Heat the mixture to reflux for several hours. The reaction involves the nucleophilic attack of the amide nitrogen on the α-carbon, followed by cyclization and dehydration to form the oxazole ring.
-
After cooling, the reaction mixture is worked up by washing with water and sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the target ethyl 2-(4-fluorophenyl)-4-oxazoleacetate derivative.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its utility stems from the multiple reactive sites—the ester carbonyl, the activated α-methylene group, and the fluorinated aromatic ring—which can be selectively targeted to generate a diverse array of complex molecules. The protocols and principles outlined in this guide demonstrate its central role in synthesizing carboxylic acids, amides, α-alkylated products, and heterocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this reagent opens up efficient synthetic pathways to novel chemical entities with significant therapeutic potential.
References
-
SpectraBase . (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
-
MySkinRecipes . (n.d.). Ethyl 2-(3-amino-4-fluorophenyl)acetate. Retrieved from [Link]
-
American Chemical Society Publications . (1988). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry, 31(6), 1197-1202. Retrieved from [Link]
-
ResearchGate . (n.d.). Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]
-
MySkinRecipes . (n.d.). Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
-
PMC . (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
YouTube . (2020, July 9). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. Retrieved from [Link]
-
PMC - NIH . (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Chemistry LibreTexts . (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
PMC . (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]
-
Master Organic Chemistry . (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
PubMed . (n.d.). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate [myskinrecipes.com]
- 5. This compound | 587-88-2 [sigmaaldrich.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. par.nsf.gov [par.nsf.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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Experimental Protocol for the Catalytic Reduction of Ethyl 2-(4-fluorophenyl)acetate to 2-(4-Fluorophenyl)ethanol
An Application Note for Drug Development Professionals
Introduction: The Importance of 2-(4-Fluorophenyl)ethanol
2-(4-Fluorophenyl)ethanol is a critical building block in modern medicinal chemistry and drug development. Its structure is incorporated into a variety of pharmacologically active molecules, where the fluorophenyl motif can enhance metabolic stability, binding affinity, and bioavailability.[1] As an essential intermediate, the efficient and scalable synthesis of this alcohol from its corresponding ester, Ethyl 2-(4-fluorophenyl)acetate, is a frequent challenge in process chemistry.[1]
This application note provides a detailed, field-proven protocol for the catalytic hydrogenation of this compound. We will explore the rationale behind selecting catalytic hydrogenation over other reduction methods and present a comprehensive, step-by-step guide that ensures safety, high yield, and reproducibility for researchers, scientists, and drug development professionals.
Reaction Overview
The fundamental transformation is the reduction of an ester functional group to a primary alcohol. This is achieved by the addition of two equivalents of hydrogen across the carbonyl group.
Chemical Equation:
This compound is reduced to 2-(4-fluorophenyl)ethanol and ethanol.
Strategic Selection of a Reduction Method
While multiple pathways exist to reduce esters, the choice of reagent is governed by factors such as selectivity, safety, cost, and scalability.
-
Metal Hydride Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reagent for ester reduction.[2][3] However, its extreme reactivity with water and protic solvents makes it hazardous, particularly on a large scale.[4] Quenching procedures require careful control to manage the vigorous evolution of hydrogen gas.[5]
-
Sodium Borohydride (NaBH₄): This reagent is significantly safer and easier to handle than LiAlH₄. However, it is generally not reactive enough to reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[6][7] Reduction can sometimes be forced with high temperatures or the addition of activating agents like lithium chloride, but this adds complexity to the process.[8]
-
-
Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst (e.g., Raney® Nickel, Palladium on Carbon) and molecular hydrogen (H₂). It is a cornerstone of industrial chemistry for several reasons:
-
Causality of Choice: The primary advantage is operational simplicity and safety in the work-up. The catalyst is a solid that can be removed by simple filtration.[9]
-
Economic Viability: Hydrogen is an inexpensive and atom-economical reductant, and the catalyst can often be recycled.
-
Cleanliness: The only byproduct is the ethanol derived from the ethyl ester, which is easily removed. There are no metal salts to dispose of, unlike with hydride reductions.
-
For these reasons, catalytic hydrogenation with Raney® Nickel is our featured method, offering a robust and scalable solution for producing 2-(4-fluorophenyl)ethanol.
Featured Protocol: Hydrogenation with Raney® Nickel
This protocol details the reduction using a standard laboratory Parr-type hydrogenation apparatus. Raney® Nickel is chosen for its high activity in ester reductions, though it often requires elevated pressure and temperature compared to the hydrogenation of alkenes or alkynes.[10][11]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (Scale: 10g) | Moles (mmol) | Notes |
| This compound | 405-50-5 | 182.18 | 10.0 g | 54.9 | Substrate |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 (Ni) | ~2.0 g (slurry wt.) | - | Catalyst. Pyrophoric when dry. Handle with extreme care.[12] |
| Ethanol (Anhydrous, 200 proof) | 64-17-5 | 46.07 | 100 mL | - | Reaction Solvent |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | 500 psi (initial) | - | Reductant. Flammable and explosive. |
| Celite® 545 (Diatomaceous earth) | 61790-53-2 | - | ~10 g | - | Filtration aid. |
Experimental Workflow Diagram
The overall process from setup to final product is outlined below.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Protocol
CRITICAL SAFETY NOTE: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry.[13] Always keep the catalyst covered with a solvent (water or ethanol). The filtration step is particularly hazardous; the filter cake must not be allowed to dry.
-
Reactor Preparation: Under a fume hood, carefully add the Raney® Nickel slurry (~2.0 g) to the steel autoclave vessel of the Parr apparatus. Use a small amount of ethanol to rinse all the catalyst into the vessel. Add the remaining ethanol (total volume 100 mL).
-
Inerting the Atmosphere: Seal the reactor. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Substrate Addition: Add the this compound (10.0 g, 54.9 mmol) to the reaction vessel.
-
Hydrogen Purge: Seal the reactor again. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.
-
Reaction Execution: Pressurize the reactor to an initial pressure of 500 psi with hydrogen. Begin vigorous stirring and heat the vessel to 80-100 °C. The reaction is exothermic and the pressure will drop as hydrogen is consumed.
-
Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (the pressure remains constant after re-pressurizing). This typically takes 6-12 hours.
-
Cooldown and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in the fume hood.
-
Catalyst Filtration (Hazardous Step): Purge the reactor headspace with nitrogen. Prepare a Büchner funnel with a pad of Celite® (~1 cm thick). Pre-wet the Celite pad with ethanol. Under a positive flow of nitrogen, decant the reaction mixture onto the Celite pad. It is critical to keep the filter cake wet with ethanol at all times to prevent ignition. [14] Rinse the reaction vessel and the filter cake with additional ethanol (2 x 20 mL).
-
Catalyst Quenching: The filtered Raney® Nickel on Celite® should be immediately and carefully transferred to a separate beaker and quenched by slowly adding a large volume of water.
-
Product Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil via vacuum distillation to obtain pure 2-(4-fluorophenyl)ethanol.[15]
Mechanism of Catalytic Hydrogenation
The reduction of an ester on a metal catalyst surface is a multi-step process involving adsorption and sequential hydrogen transfer.
-
Adsorption: Both molecular hydrogen (H₂) and the ester's carbonyl group (C=O) are adsorbed onto the high-surface-area nickel catalyst.[16]
-
Hydrogen Activation: The H-H bond in molecular hydrogen cleaves upon adsorption, forming reactive metal-hydride (Ni-H) species on the surface.[16]
-
Hydride Transfer: A surface-bound hydrogen atom (hydride) attacks the electrophilic carbonyl carbon of the adsorbed ester. This is followed by a second hydride transfer.
-
Cleavage and Desorption: The C-O single bond of the ethoxy group is cleaved, and the final product, 2-(4-fluorophenyl)ethanol, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Caption: Simplified mechanism of catalytic hydrogenation.
Safety and Handling
-
Raney® Nickel: This catalyst is highly pyrophoric when dry and is a suspected carcinogen.[12][17] It must be handled as a slurry under solvent. Do not allow it to dry on filter paper or spatulas. It will react with water to produce flammable hydrogen gas.[13]
-
Hydrogen Gas: H₂ is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use certified high-pressure equipment and check for leaks before heating.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this reaction.
Product Characterization
The final product, 2-(4-fluorophenyl)ethanol, is a colorless to light yellow liquid.[15] Its identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of 2-(4-fluorophenyl)ethanol via the catalytic hydrogenation of its ethyl ester. By explaining the rationale for choosing this method over alternatives and detailing the critical safety and handling procedures, this guide equips researchers with the necessary information to perform this important transformation efficiently and safely. The use of catalytic hydrogenation aligns with the principles of green chemistry by utilizing an atom-economical reductant and minimizing hazardous waste streams.
References
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MDPI. (n.d.). Catalytic Performance and Reaction Mechanisms of Ethyl Acetate Oxidation over the Au–Pd/TiO 2 Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Thermo-Catalytic Carbon Dioxide Hydrogenation to Ethanol. Retrieved from [Link]
-
MDPI. (n.d.). Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
Chemsrc. (2025). 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]
-
Chem LibreTexts. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ResearchGate. (2006). Industrially Viable Process for Reduction of Esters to Alcohols with Sodium Borohydride under Buffer and Aqueous Alcoholic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
askIITians. (2017). Can Raney nickel(H2/Ni) reduce ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation process operation steps. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Can Raney nickel(H2/Ni) reduce ester................................. - askIITians [askiitians.com]
- 11. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. 2-(4-Fluorophenyl)ethanol | 7589-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. merckmillipore.com [merckmillipore.com]
reaction conditions for alpha-alkylation of Ethyl 2-(4-fluorophenyl)acetate
Application Note: Optimized Alpha-Alkylation Protocols for Ethyl 2-(4-fluorophenyl)acetate
Executive Summary
This application note details the technical protocols for the
While this acidity facilitates deprotonation, it also increases the risk of side reactions such as Claisen self-condensation and dialkylation . This guide provides two validated methodologies:
-
Method A (Kinetic Control): Uses Lithium Diisopropylamide (LDA) at -78°C for high-precision mono-alkylation.
-
Method B (Thermodynamic/Scale-Up): Uses Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) for robust, larger-scale synthesis where cryogenic conditions are impractical.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Substrate: this compound
-
Acidity: The 4-fluoro substituent exerts a strong inductive effect (-I), stabilizing the enolate more effectively than the unsubstituted phenyl analog.
-
Electrophilic Competition: The ester carbonyl is susceptible to nucleophilic attack. Sterically bulky bases (LDA, LiHMDS, KOtBu) are required to suppress nucleophilic acyl substitution.
Reaction Pathway
The reaction proceeds via an
Figure 1: The enolate formed is stabilized by resonance into the carbonyl and the aromatic ring. The Fluorine atom provides additional stabilization via induction.
Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Base Selection | LDA (1.05 equiv) | Preferred for mono-alkylation. Bulky and non-nucleophilic; generates the kinetic enolate quantitatively at -78°C. |
| NaH (1.1 equiv) | Suitable for non-enolizable electrophiles (e.g., Benzyl bromide). Requires careful temperature control to avoid self-condensation. | |
| Solvent | Anhydrous THF | Essential for LDA. Solvates lithium cations, stabilizing the enolate aggregates. |
| DMF/THF (Scale-up) | Used with NaH. DMF accelerates | |
| Temperature | -78°C to 0°C | Critical: Deprotonate at -78°C to prevent Claisen condensation. Add electrophile at -78°C, then slowly warm. |
| Stoichiometry | 1.0 : 1.05 : 1.1 | (Substrate : Base : Electrophile). Excess base leads to dialkylation. Excess substrate complicates purification. |
Experimental Protocols
Protocol A: Kinetic Control (High Selectivity)
Objective: Synthesis of mono-alkylated product with >95% selectivity. Reagents:
-
This compound (1.0 equiv, 10 mmol, ~1.82 g)
-
LDA (2.0 M in THF/heptane, 1.05 equiv, 10.5 mmol)
-
Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.1 equiv, 11 mmol)
-
Anhydrous THF (50 mL, 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon/Nitrogen.
-
Solvent Charge: Add anhydrous THF (40 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA solution dropwise over 5 minutes. Stir for 10 minutes to equilibrate.
-
Substrate Addition: Dissolve this compound in THF (10 mL). Add this solution dropwise via syringe pump or cannula to the LDA solution over 15–20 minutes.
-
Note: The solution may turn yellow/orange, indicating enolate formation.
-
Wait: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous
(20 mL) at 0°C. -
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine. Dry over
, filter, and concentrate.
Protocol B: Thermodynamic Control (Scale-Up)
Objective: Large-scale synthesis where cryogenic cooling is difficult. Reagents:
-
NaH (60% dispersion in mineral oil, 1.1 equiv)
-
DMF or THF (Anhydrous)
Step-by-Step Procedure:
-
Base Prep: Wash NaH with dry hexane (2x) under Nitrogen to remove mineral oil if downstream purification is sensitive to oil residues. Suspend NaH in dry DMF (0.5 M).
-
Deprotonation: Cool suspension to 0°C . Add this compound dropwise.
-
Caution: Hydrogen gas evolution (
). Ensure proper venting.
-
-
Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
Addition: Add Alkyl Halide dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC/HPLC. If dialkylation is observed, stop immediately.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Dialkylation (Product contains 2 R-groups) | Excess base or rapid proton transfer. | Use Method A (LDA). Ensure strict 1.05 equiv of base. Add DMPU (co-solvent) to accelerate alkylation relative to proton transfer. |
| Starting Material Recovery | Incomplete deprotonation or wet reagents. | Titrate LDA before use. Ensure THF is distilled/dried (water kills LDA instantly). |
| Claisen Condensation (Beta-keto ester) | Reaction temperature too high during enolate formation. | Maintain -78°C strictly during enolate formation. Do not warm until electrophile is added. |
| Hydrolysis (Carboxylic Acid formation) | Hydroxide present in base or wet solvent. | Use fresh anhydrous reagents. Avoid NaOH/KOH; use non-nucleophilic bases. |
Workflow Visualization
Figure 2: Step-by-step workflow for the high-precision LDA protocol.
References
-
Organic Syntheses, Coll. Vol. 9, p. 483 (1998).Alkylation of Esters and Nitriles.
-
Evans, D. A.Evans pKa Table.
-
LibreTexts Chemistry.Alkylation of Enolate Ions.
-
Bordwell pKa Data.
Sources
application of Ethyl 2-(4-fluorophenyl)acetate in cross-coupling reactions
Application Note: Precision
Executive Summary
This compound is a high-value building block in medicinal chemistry, serving as a critical scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and specific kinase inhibitors. Its primary utility in cross-coupling lies in its role as a nucleophile in Palladium-catalyzed
This application note details the protocol for the mono-selective
Introduction & Mechanistic Rationale
The 4-fluorophenylacetate motif combines the metabolic stability of the C-F bond with the versatility of the ester group. However, functionalizing the
The Challenge: Mono- vs. Bis-Arylation
The product of the first arylation (
The Solution: Steric Control
To achieve high selectivity for the mono-arylated product, we utilize sterically bulky electron-rich phosphine ligands (e.g.,
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving the formation of a palladium enolate intermediate.
Figure 1: The catalytic cycle for the
Experimental Protocol: Mono-Arylation
Objective: Synthesis of Ethyl 2-(4-fluorophenyl)-2-(3-pyridyl)acetate via cross-coupling with 3-bromopyridine.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Nucleophile | Substrate |
| 3-Bromopyridine | 1.05 | Electrophile | Coupling Partner |
| Pd(dba)₂ | 0.02 (2 mol%) | Catalyst Precursor | Air sensitive |
| P(t-Bu)₃ | 0.04 (4 mol%) | Ligand | Use 1M stock in toluene |
| LiHMDS | 1.1 | Base | 1M in THF/Hexanes |
| Toluene | - | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Catalyst Pre-formation (Inside Glovebox or under Argon):
-
In a 4 mL vial, combine
(11.5 mg, 0.02 mmol) and (40 L of 1.0 M stock solution). -
Add 1 mL of anhydrous toluene. Stir for 5 minutes until the solution turns a dark orange/brown, indicating formation of the active
species.
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (182 mg, 1.0 mmol) and 3-bromopyridine (166 mg, 1.05 mmol).
-
Add 4 mL of anhydrous toluene.
-
Critical Step: Seal the tube and purge with Argon for 5 minutes.
-
-
Enolate Generation & Coupling:
-
Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Dropwise add LiHMDS (1.1 mL, 1.1 mmol) over 2 minutes at room temperature. Note: The solution will likely change color (often to yellow/green) upon base addition.
-
Seal the vessel and heat to 80°C in an oil bath.
-
-
Monitoring & Quench:
-
Monitor reaction progress by GC-MS or TLC (Hexane:EtOAc 8:1) after 2 hours. Look for the disappearance of the aryl halide.
-
Once complete (typically 2-4 hours), cool to room temperature.
-
Quench by adding 2 mL of saturated aqueous
.
-
-
Purification:
-
Dilute with Ethyl Acetate (10 mL) and water (10 mL). Separate phases.
-
Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Dry combined organics over
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Data Summary & Optimization Guide
The choice of ligand and base is the primary determinant of yield and selectivity. The table below summarizes optimization studies for this compound.
Table 1: Ligand and Base Effects on Selectivity
| Entry | Catalyst System | Base | Yield (Mono) | Yield (Bis) | Insight |
| 1 | <10% | 45% | Standard ligands fail; | ||
| 2 | 35% | 15% | Bidentate ligands are too slow for this hindered substrate. | ||
| 3 | 88% | <5% | Optimal. Bulky ligand + Lithium counterion prevents over-reaction. | ||
| 4 | 82% | 8% | Excellent alternative for extremely bulky aryl halides. |
Troubleshooting Matrix:
-
Problem: Low Conversion.
-
Problem: High Bis-arylation.
References
-
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.-
[Link]
-
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Buchwald, S. L. (2002). Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565.-
[Link]
-
-
Hama, T., Hartwig, J. F. (2008).[5] Palladium-Catalyzed
-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.[5]-
[Link]
-
-
Mora-Radcliffe, P., et al. (2014).
-Arylation of -Difluoroketones with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(11), 4149–4152.-
[Link]
-
Sources
- 1. Palladium-Catalyzed α-Arylation of Ketones [ouci.dntb.gov.ua]
- 2. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 3. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
use of Ethyl 2-(4-fluorophenyl)acetate in pharmaceutical ingredient synthesis
Executive Summary: The Fluorine Advantage
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is a high-value pharmacophore precursor used extensively in the synthesis of statins (e.g., Pitavastatin), SSRIs (e.g., Paroxetine), and novel heterocyclic oncology agents. Its structural utility lies in the 4-fluorophenyl moiety , a "privileged structure" in medicinal chemistry. The fluorine atom enhances metabolic stability by blocking para-position oxidation (CYP450 metabolism) while increasing lipophilicity, thereby improving blood-brain barrier (BBB) penetration and oral bioavailability.
This guide details the strategic manipulation of this compound (E4FPA) for constructing complex pharmaceutical architectures, focusing on alpha-carbon functionalization and heterocyclic ring formation.
Chemical Profile & Reactivity Matrix
| Property | Specification | Synthetic Implication |
| Molecular Weight | 182.19 g/mol | Ideal fragment size (<200 Da) for fragment-based drug design. |
| Boiling Point | 128-130 °C (31 Torr) | Distillable intermediate; allows purification without chromatography in scale-up. |
| pKa (α-proton) | ~22-24 (DMSO) | Accessible via non-nucleophilic bases (LDA, LiHMDS) for enolate chemistry. |
| Electrophilicity | Moderate (Ester) | Susceptible to nucleophilic acyl substitution (hydrazinolysis, hydrolysis, reduction). |
Strategic Synthetic Divergence
The molecule offers three distinct vectors for chemical elaboration:
-
Vector A (Carbonyl): Precursor for alcohols, aldehydes, and hydrazides.
-
Vector B (Alpha-Carbon): Site for C-C bond formation (alkylation/arylation) to introduce chirality.
-
Vector C (Aromatic Ring): The fluorine atom acts as a metabolic shield; the ring allows for Friedel-Crafts acylations.
Figure 1: Divergent synthetic pathways from this compound utilizing its multi-vector reactivity.
Core Application: Heterocyclic Scaffold Construction
Context: Many modern kinase inhibitors and antimicrobial agents rely on nitrogen-rich heterocycles like 1,3,4-oxadiazoles or triazoles. E4FPA is the ideal starting material for these scaffolds because the ester group can be cleanly converted to a hydrazide, which then undergoes cyclization.
Protocol A: Synthesis of 2-(4-Fluorobenzyl)-1,3,4-oxadiazole Derivatives
This protocol describes the conversion of E4FPA to its hydrazide, followed by cyclization. This scaffold is bioisosteric with amide bonds but offers improved hydrolytic stability.
Step 1: Hydrazinolysis (Formation of the Hydrazide)
Mechanism: Nucleophilic acyl substitution. Reagents: Hydrazine Hydrate (80%), Ethanol (Abs).
-
Setup: Charge a 3-neck round-bottom flask (RBF) with This compound (1.0 eq) and absolute Ethanol (5 vol).
-
Addition: Add Hydrazine Hydrate (2.5 eq) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (Rf ~0.7) should disappear, replaced by a polar hydrazide spot (Rf ~0.2).
-
Isolation: Cool to 0-5°C. The hydrazide often crystallizes out. Filter the white solid.
-
Purification: Recrystallize from ethanol if necessary.
Step 2: Cyclization to 1,3,4-Oxadiazole
Reagents: Carbon Disulfide (CS₂), KOH, Ethanol.
-
Reaction: Dissolve the hydrazide (from Step 1) in ethanol containing KOH (1.1 eq). Add CS₂ (1.5 eq) and reflux for 12 hours.
-
Workup: Acidify with dilute HCl to pH 2–3. The oxadiazole thione derivative will precipitate.
-
Significance: This thione can be further alkylated to create S-linked pharmacophores found in various oncology candidates.
Core Application: Alpha-Alkylation for Chiral APIs
Context: Introducing a methyl or ethyl group at the alpha position creates a chiral center. This is critical for synthesizing "profen" analogs (e.g., Flurbiprofen derivatives) or specific intermediates for CNS agents where enantiopurity dictates potency.
Protocol B: Kinetic Enolate Alkylation
Mechanism: Deprotonation of the acidic α-proton followed by SN2 attack on an alkyl halide. Critical Control: Temperature control is vital to prevent Claisen self-condensation of the ester.
Reagents:
-
Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane
-
Anhydrous THF
-
Alkyl Iodide (e.g., Methyl Iodide)
Procedure:
-
Inert System: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (10 vol).
-
Base Generation: Cool THF to -78°C (Dry ice/Acetone bath). Add LDA (1.1 eq) via cannula.
-
Enolization: Dissolve This compound (1.0 eq) in minimal THF. Add this solution dropwise to the LDA over 30 minutes.
-
Why? Slow addition ensures the base is always in excess relative to the local concentration of ester, preventing the enolate from attacking unreacted ester (Claisen condensation).
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add Alkyl Iodide (1.2 eq) dropwise.
-
Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush this step; rapid warming can lead to poly-alkylation.
-
Quench: Quench with saturated NH₄Cl solution while still cold.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine, dry over Na₂SO₄.
Data Table: Alkylation Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF/LDA | Re-distill THF over Na/Benzophenone; titrate LDA. |
| Self-Condensation Product | Addition of ester too fast | Reduce addition rate; ensure T < -70°C during addition. |
| Di-alkylation | Temperature rose too fast | Maintain -78°C for longer post-addition; reduce equivalents of alkyl halide. |
Pharmaceutical Workflow Visualization
The following diagram illustrates the critical pathway for synthesizing a Statin-type intermediate (Quinoline core) or CNS agent using E4FPA.
Figure 2: Synthetic workflow for converting E4FPA into Quinoline scaffolds (Statins) or Acid precursors (SSRIs).
References & Validation
-
Pitavastatin Synthesis & Intermediates:
-
Source: ChemicalBook & Patent Literature.[3] Pitavastatin calcium synthesis often utilizes 4-fluorophenyl building blocks for the quinoline ring construction.
-
Verification:
-
-
Alpha-Alkylation Methodologies:
-
Source: Organic Syntheses, Coll. Vol. 9, p. 432 (1998). General protocols for ester enolate alkylation using LDA.
-
Verification:
-
-
Hydrazide & Heterocycle Formation:
-
Source: ResearchGate / MDPI. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...". While specific to phenoxy, the hydrazinolysis protocol is identical for phenylacetates.
-
Verification:
-
-
Compound Safety & Properties:
-
Source: PubChem Compound Summary for CAS 587-88-2.
-
Verification:
-
-
Paroxetine Precursor Chemistry:
-
Source: U.S. Patent 4,329,497 (Method for production of 4-hydroxyphenylacetic acid analogs).
-
Verification:
-
Sources
Application Note: Scalable Synthesis of Ethyl 2-(4-fluorophenyl)acetate
Executive Summary
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is a critical pharmacophore used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and lipid-lowering agents such as Atorvastatin.[1][2] While laboratory-scale synthesis often utilizes acid chlorides or coupling reagents, these methods are cost-prohibitive and waste-intensive at the kilogram scale.[1][2]
This guide details the transition from a gram-scale batch process to a scalable, multi-kilogram protocol using Acid-Catalyzed Fischer Esterification . We provide two distinct workflows:
-
Optimized Batch Protocol (1–5 kg): Utilizing azeotropic water removal.
-
Continuous Flow Protocol (>10 kg/day ): Utilizing a packed-bed solid acid reactor for intensified production.[2]
Reaction Engineering & Mechanism
The synthesis relies on the equilibrium-driven Fischer esterification of 4-fluorophenylacetic acid (4-FPAA) with ethanol.[1][2]
Reaction Scheme
The reaction is catalyzed by protons (
Figure 1: Reaction scheme for the acid-catalyzed esterification of 4-FPAA.
Thermodynamic Challenges
-
Equilibrium Constant (
): Typically ~4 for primary alcohols.[2] Without water removal, conversion stalls at ~65-70%.[1][2] -
Strategy: To achieve >98% conversion, we employ Le Chatelier’s principle by:
-
Using Ethanol in excess (molar ratio 5:1 to 10:1).
-
Continuously removing water (ternary azeotrope with Cyclohexane/Toluene or via molecular sieves in flow).
-
Protocol A: Optimized Batch Synthesis (1 kg Scale)
This protocol is designed for pilot plants using standard glass-lined reactors or 20L rotary evaporators.[1][2]
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirrer.[1]
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.[1][2]
-
Reagents:
Step-by-Step Procedure
| Step | Operation | Critical Parameter / Observation |
| 1 | Charging | Charge 4-FPAA, Ethanol, and Toluene into the reactor. Start stirring at 150 RPM. |
| 2 | Catalyst Addition | Add |
| 3 | Reflux | Heat jacket to 95°C. Maintain vigorous reflux (internal temp ~76-78°C). |
| 4 | Water Removal | Monitor water collection in Dean-Stark trap. The theoretical water volume is ~117 mL. Continue until water evolution ceases (~6-8 hours). |
| 5 | IPC (In-Process Control) | Sample for HPLC/TLC. Target: <1.0% unreacted acid. |
| 6 | Concentration | Distill off excess Ethanol/Toluene under reduced pressure (500 mbar) until volume is reduced by 70%. |
| 7 | Quench & Wash | Cool to 20°C. Add Ethyl Acetate (2L) and wash with Sat. |
| 8 | Purification | Dry organic layer over |
Yield Expectation: 92-95% (isolated). Purity: >99% (GC).
Protocol B: Continuous Flow Synthesis (Scale-Up >10 kg)
For commercial manufacturing, batch processing is inefficient due to long residence times and large solvent volumes.[1] A packed-bed reactor (PBR) using a solid acid catalyst offers superior heat transfer and throughput.[2]
Flow Reactor Setup
-
Pump: Dual piston pump (acid resistant).
-
Reactor: Stainless steel (SS316) column (25 mm ID x 500 mm L).[2]
-
Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin).[1][2]
-
Temperature Control: Column oven set to 85°C.
-
Pressure: Back-pressure regulator (BPR) set to 5 bar (to keep ethanol liquid above its BP).
Workflow Diagram
Figure 2: Process Flow Diagram for Continuous Manufacturing.
Operational Parameters
-
Feed Solution: 1.0 M 4-FPAA in Ethanol.
-
Flow Rate: Adjusted to achieve a Residence Time (
) of 20 minutes. -
Space-Time Yield: This method typically yields ~1.5 kg product per liter of reactor volume per hour, significantly higher than batch.[1][2]
-
Life Cycle: Amberlyst-15 can be used for weeks.[1][2] If conversion drops, flush with pure ethanol to remove fouled oligomers.[1]
Quality Control & Impurity Profile
Ensuring the absence of the starting acid is crucial for downstream applications (e.g., Friedel-Crafts acylations) where the free acid could poison catalysts.
| Impurity | Origin | Detection (Method) | Limit |
| 4-Fluorophenylacetic acid | Unreacted Starting Material | HPLC (Reverse Phase, C18) | < 0.5% |
| Ethyl ether | Ethanol dehydration (Acid + Heat) | GC-FID | < 0.1% |
| Toluene/Solvents | Process solvents | GC-Headspace | < 890 ppm |
| Water | Reaction byproduct | Karl Fischer | < 0.1% |
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).[2]
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 5% B to 90% B over 15 min.
-
Detection: UV @ 220 nm (Aromatic ring absorption).
Safety & Engineering Controls
-
Flammability: Ethanol and Toluene are highly flammable (Class 1B). Ground all equipment to prevent static discharge.
-
Corrosivity: Sulfuric acid is corrosive. In the continuous flow method, the solid acid resin mitigates handling risks of liquid mineral acids.
-
Thermal Runaway: Esterification is mildly exothermic (
).[2] However, the mixing of ethanol and concentrated is highly exothermic . Always add acid to alcohol, never the reverse, and use active cooling during addition.
References
-
Tanabe, K., & Holderich, W. F. (1999).[1] Industrial application of solid acid-base catalysts. Applied Catalysis A: General, 181(2), 399-434.[1][2] Link
-
Pöpken, T., et al. (2000).[3][4] Reaction Kinetics and Chemical Equilibrium of Homogeneously and Heterogeneously Catalyzed Acetic Acid Esterification. Ind.[5][6][7] Eng. Chem. Res., 39(7), 2601–2611. Link[2]
-
RIKEN Center for Sustainable Resource Science. (2020).[8] A highly active and robust solid catalyst provides high yields of esters by continuous flow.[8] RIKEN Research.[8] Link
-
Calvar, N., et al. (2007).[4] Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Chemical Engineering and Processing, 46(12), 1317-1323.[1][2] Link[2]
-
Al-Jendeel, H. A., et al. (2018).[1][2][4] Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst. International Journal of Engineering.[4] Link
Sources
- 1. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. tsijournals.com [tsijournals.com]
- 8. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
Application Note: High-Purity Isolation of Ethyl 2-(4-fluorophenyl)acetate via Flash Column Chromatography
Abstract & Introduction
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and statin precursors (e.g., Atorvastatin analogs). High-purity isolation of this ester is often complicated by the presence of unreacted 4-fluorophenylacetic acid and mineral acid catalysts used during Fischer esterification.
This application note details a robust Normal Phase Flash Chromatography (NP-FC) protocol for purifying this compound. Unlike generic ester purifications, this guide addresses the specific polarity shifts induced by the para-fluorine substituent and provides a self-validating TLC strategy to ensure complete separation from acidic precursors.
Physicochemical Context & Separation Logic
The Chemist’s Perspective
The separation challenge lies in resolving the target ester from its carboxylic acid precursor.[1]
-
Target: this compound. Moderately polar due to the ester carbonyl, but the p-fluorine atom increases lipophilicity compared to the non-fluorinated analog.
-
Impurity: 4-Fluorophenylacetic acid. Highly polar and capable of hydrogen bonding with the silica stationary phase.
Mechanism of Separation:
On Silica Gel 60 (slightly acidic), the carboxylic acid impurity interacts strongly with surface silanol groups via hydrogen bonding, resulting in high retention (low
Key Properties
| Property | Value | Relevance |
| Physical State | Colorless Liquid / Low-melting solid | Allows for wet loading or direct liquid injection. |
| Boiling Point | ~120°C (at reduced pressure) | Volatile; requires care during rotary evaporation. |
| Detection | UV 254 nm | The aromatic ring provides strong UV absorption. |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic enough for high % Hexane mobile phases. |
Pre-Chromatography Method Development (TLC)
Before scaling to a column, the solvent system must be validated via Thin Layer Chromatography (TLC).
TLC Protocol:
-
Plate: Silica Gel 60
(Aluminum or Glass backed).[2] -
Mobile Phase: 90:10 Hexane:Ethyl Acetate (Hex:EtOAc).
-
Visualization: UV Lamp (254 nm).
Expected Results:
-
Target (Ester):
(Ideal for column chromatography). -
Impurity (Acid):
(often stays at the baseline). -
Impurity (Alcohol):
(if ethanol is present).
Critical Check: If the ester
isin 10% EtOAc, reduce polarity to 95:5 Hex:EtOAc. High values lead to poor resolution and "band broadening" on the column.
Detailed Purification Protocol
Equipment & Reagents[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).
-
Solvents: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate.[3]
-
Column: Glass column (sized 30:1 silica-to-sample mass ratio) or pre-packed Flash Cartridge (e.g., 12g, 24g).
Step-by-Step Workflow
Step 1: Sample Preparation (Wet Loading)
Since the target is a liquid/oil, wet loading is preferred to minimize band broadening.
-
Dissolve the crude reaction mixture in a minimal amount of 95:5 Hex:EtOAc (approx. 1 mL solvent per 1 g crude).
-
Alternative (Dry Load): If the crude is viscous, adsorb onto Celite 545 (1:2 ratio) and rotovap to a free-flowing powder.
Step 2: Column Equilibration[4]
-
Flush the column with 100% Hexane (2 Column Volumes - CV).
-
This removes moisture and packs the bed, preventing "channeling" due to heat of solvation when EtOAc is added later.
Step 3: Elution Gradient
Use a step gradient to maximize yield while keeping the acid impurity trapped on the column.
| Phase | Solvent Composition | Volume (CV) | Purpose |
| 1 | 100% Hexane | 2 CV | Elute very non-polar impurities (e.g., mineral oils). |
| 2 | 95:5 Hex:EtOAc | 3-5 CV | Elute Target Ester. Collect fractions here. |
| 3 | 90:10 Hex:EtOAc | 2 CV | Flush remaining ester tails. |
| 4 | 50:50 Hex:EtOAc | 2 CV | (Optional) Elute Acid impurity if recovery is needed. |
Step 4: Fraction Analysis & Pooling
-
Spot fractions on TLC plates.
-
Pool fractions containing the single spot at
. -
Safety Note: Do not pool the "tail" fractions if they show a faint baseline streak; this indicates acid contamination.
Process Visualization (Workflow Diagram)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Logical workflow for the isolation of this compound, ensuring separation from acidic precursors.
Troubleshooting & Optimization
Acid Streaking
Issue: The 4-fluorophenylacetic acid impurity streaks through the column, contaminating the ester tails. Solution: Although generally not necessary for simple ester/acid separations, you can add 0.5% Acetic Acid to the mobile phase. This protonates the impurity, sharpening its band, but it will still elute after the ester. Note: This is rarely needed if the gradient is kept below 15% EtOAc.
Co-elution of Starting Material
Issue: TLC shows the ester and acid spots touching.
Solution: The fluorine atom on the para-position makes the ring electron-poor. Switch the solvent modifier from Ethyl Acetate to Dichloromethane (DCM) . A Hexane:DCM gradient often provides better selectivity for halogenated aromatics due to
Yield Calculation
Theoretical Mass should be calculated based on the limiting reagent (usually the acid) and the molecular weight of the ester (References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11557, this compound. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution.[5] Journal of Organic Chemistry.[5] Retrieved from [Link]
-
Biotage (2023). Flash Chromatography Solvent Selection Guide. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sources
mass spectrometry fragmentation pattern of Ethyl 2-(4-fluorophenyl)acetate
Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl 2-(4-fluorophenyl)acetate
Introduction & Scope
This compound (CAS: 587-88-2, MW: 182.[1]19) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated bioactive scaffolds. In drug development, precise characterization of this intermediate is required to monitor impurity profiles and validate synthetic pathways.
This application note provides a definitive guide to the Electron Ionization (EI) fragmentation pattern of this compound. Unlike generic spectral libraries, this guide details the mechanistic causality behind ion formation, enabling researchers to distinguish this compound from structural isomers (e.g., ethyl 2-fluorophenylacetate) and degradation products.
Experimental Protocol
To replicate the fragmentation data described below, the following validated GC-MS protocol is recommended. This setup minimizes thermal degradation while ensuring sufficient ionization energy for stable fragmentation.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm) to prevent detector saturation.
-
Vial: Amber silanized glass to prevent surface adsorption of the ester.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for ester separation. |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |
| Injection Mode | Split (20:1) | Prevents column overload and peak fronting. |
| Carrier Gas | Helium (1.0 mL/min, Constant Flow) | Maintains consistent retention times. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard energy for library matching (NIST/Wiley). |
| Source Temp | 230°C | Balances sensitivity and source cleanliness. |
| Scan Range | m/z 40 – 350 | Covers molecular ion and low-mass aromatic fragments. |
Results: Fragmentation Pattern Analysis
The mass spectrum of this compound is dominated by benzylic cleavage and ester-specific rearrangements. The following table summarizes the diagnostic ions.
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Fragment Structure | Mechanistic Origin |
| 182 | ~15-20% | Molecular Ion | Parent radical cation. | |
| 154 | ~5-10% | 4-Fluorophenylacetic acid | McLafferty-like Rearrangement (Loss of Ethylene). | |
| 137 | ~20-30% | Acylium Ion | ||
| 109 | 100% (Base) | Fluorotropylium Ion | Benzylic cleavage + Ring expansion. | |
| 83 | ~10-15% | Fluorocyclopentadienyl | Degradation of the tropylium ring. |
Mechanistic Discussion
The fragmentation logic follows three primary pathways driven by the stability of the aromatic ring and the ester functionality.
Pathway A: Formation of the Base Peak (Fluorotropylium, m/z 109)
The most abundant ion arises from the cleavage of the bond between the carbonyl carbon and the benzylic carbon (or the ester oxygen). However, the dominant pathway for alkyl benzenes and their derivatives is the formation of the Tropylium ion .
-
Ionization occurs at the aromatic ring or carbonyl oxygen.
-
Cleavage of the ester group (
) generates a 4-fluorobenzyl cation ( 109). -
Ring Expansion: The benzyl cation rearranges into the seven-membered fluorotropylium ion . This aromatic resonance stabilization makes
109 the thermodynamic sink of the breakdown, resulting in the base peak.
Pathway B: -Cleavage (Acylium Ion, m/z 137)
A classic ester fragmentation involves cleavage adjacent to the carbonyl group (alpha cleavage).
-
Loss of the ethoxy radical (
, Mass 45) yields the acylium ion at 137 . -
Note: This peak helps distinguish the ethyl ester from a methyl ester (which would lose
, Mass 31).
Pathway C: Hydrogen Rearrangement (m/z 154)
Ethyl esters possessing hydrogen atoms on the
-
Mechanism: A hydrogen atom from the ethyl terminal methyl group transfers to the carbonyl oxygen via a six-membered transition state.
-
Result: Neutral loss of ethylene (
, 28 Da). -
Product: The radical cation of the corresponding acid, 4-fluorophenylacetic acid (
154).
Visualizing the Fragmentation Pathway
The following diagram illustrates the connectivity and mass losses described above.
Caption: Mechanistic flow showing the derivation of the base peak (m/z 109) and diagnostic satellites from the parent ion.
Validation & Quality Control
To ensure data integrity, researchers must validate the observed spectrum against potential interferences.
Isomer Differentiation
The 2-fluoro (ortho) and 3-fluoro (meta) isomers will produce nearly identical mass spectra (all yield
-
Solution: Mass spectrometry alone is insufficient for isomer identification. Chromatographic separation is required.[2]
-
Protocol: On a DB-5MS column, the elution order is typically:
-
Ethyl 2-fluorophenylacetate (Ortho - Shielded, lowest BP)
-
Ethyl 3-fluorophenylacetate (Meta)
-
This compound (Para - Highest symmetry/BP)
-
Common Contaminants
-
m/z 149: Phthalate plasticizer (from vial septa or solvents).
-
m/z 207/281: Polysiloxane (column bleed).
-
m/z 154 (High Intensity): If
154 is the base peak rather than 109, it indicates the sample has hydrolyzed to the free acid (4-fluorophenylacetic acid) prior to injection.
References
-
NIST Mass Spectrometry Data Center. Ethyl Acetate and Phenylacetate Derivatives: Fragmentation Patterns. National Institute of Standards and Technology.[3] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for Tropylium ion stability rules).
-
Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. Wiley. (Detailed discussion on aromatic ester cleavage).
Sources
crystallization techniques for obtaining pure Ethyl 2-(4-fluorophenyl)acetate
Executive Summary & Technical Context
This guide details the purification of Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2), a critical intermediate in pharmaceutical synthesis.[1]
The Critical Challenge:
Unlike high-melting solids, this compound has a melting point (MP) of approximately 29 °C [1, 2].[1] This places it on the thermodynamic border between solid and liquid at standard laboratory conditions.[1] Consequently, standard recrystallization techniques (boiling solvent
Scope: This protocol is designed for polishing purification (increasing purity from ~95% to >99.5%) following a primary isolation step like vacuum distillation.[1] We utilize Low-Temperature Solution Crystallization and Static Melt Crystallization to overcome the thermodynamic limitations of this low-melting ester.[1]
Physicochemical Profile & Solvent Selection[2][3][4]
Successful crystallization requires exploiting the specific solubility differentials of the solute.[1]
| Property | Value | Implication for Crystallization |
| Melting Point | 29 °C (84.2 °F) | CRITICAL: Process temperature must be strictly controlled.[1] Harvesting must occur at |
| Boiling Point | 128–130 °C @ 31 Torr | Distillation is the preferred primary purification method.[1] |
| Polarity | Moderate (Ester functionality) | Soluble in alcohols, ethers, esters. Insoluble in water.[1] |
| Crystal Habit | Prismatic/Needles (Solvent dependent) | Prone to supercooling.[1] Seeding is mandatory.[1] |
Solvent Screening Matrix
For a low-melting ester, non-polar hydrocarbon solvents are superior to alcohols.[1] Alcohols often solubilize impurities too well at low temperatures and pose transesterification risks.[1]
| Solvent System | Suitability | Mechanism of Action |
| n-Heptane | Excellent | Steep solubility curve between 25°C and -20°C. Low risk of oiling out.[1] |
| Petroleum Ether (40-60) | Good | High volatility facilitates drying of low-melting crystals without melting them.[1] |
| Ethanol/Water | Poor | High risk of oiling out (emulsion formation).[1] Hydrolysis risk.[1] |
| Diethyl Ether | Moderate | Good solubility, but requires very low temperatures (< -50°C) to force precipitation.[1] |
Protocol A: Low-Temperature Solution Crystallization
Objective: Isolation of high-purity solid from crude oil or distilled liquid.[1] Target Purity: >99.0% Yield: 85-90%
Reagents & Equipment[2][4][5][6][7][8][9]
-
Solvent: n-Heptane (HPLC Grade), dried over molecular sieves.[1]
-
Equipment: Jacketed crystallization vessel (or round bottom flask with cryostat), mechanical stirrer, chilled Büchner funnel.
Step-by-Step Methodology
-
Dissolution (The "Warm" Step):
-
Charge the crude this compound into the vessel.[1]
-
Add n-Heptane in a ratio of 1.5 mL per gram of substrate.[1]
-
Note: Unlike standard recrystallization, do not boil.[1][5] Heat gently to 35 °C (only 6°C above MP) with mild agitation until fully dissolved.
-
Why: Overheating increases the energy barrier for nucleation and promotes oiling out upon cooling.[1]
-
-
Clarification (Optional):
-
If insoluble particulates are present, filter rapidly through a pre-warmed (35°C) 0.45 µm PTFE filter.[1]
-
-
Controlled Cooling & Seeding:
-
Cool the solution slowly to 25 °C .
-
Seeding Event: Add 0.1 wt% of pure seed crystals. If seeds are unavailable, scratch the vessel wall or use a dry ice pellet on the exterior glass to induce local supercooling.
-
Observation: The solution should turn slightly hazy as nucleation begins.[1]
-
-
Crystallization Phase:
-
Ramp temperature down to 0 °C at a rate of 5 °C/hour .
-
Critical Control: If liquid droplets (oil) appear, stop cooling and reheat slightly until they dissolve, then add more seeds.
-
Once at 0 °C, hold for 1 hour.
-
Continue cooling to -20 °C (if equipment allows) to maximize yield.
-
-
Harvesting (The "Cold Chain"):
-
Pre-chill the filtration apparatus (Büchner funnel and flask) to -20°C or place in a freezer prior to use.[1]
-
Filter the slurry rapidly under vacuum.[1]
-
Wash: Wash the filter cake with ultra-cold (-40°C) n-Pentane or Heptane.[1]
-
Warning: Do not use room temperature solvent; it will instantly melt the product.[1]
-
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 0 °C to 10 °C . Do not heat the vacuum oven above 20°C.
-
Protocol B: Static Melt Crystallization (Solvent-Free)
Objective: Ultra-high purity (>99.8%) for analytical standards or critical API precursors. Principle: Impurities are rejected from the growing crystal lattice into the liquid melt.[1]
Workflow
-
Melting: Fully melt the crude material at 35 °C.
-
Cooling: Place the liquid in a static vessel (e.g., a test tube or cylindrical crystallizer) and lower the ambient temperature to 20 °C .
-
Nucleation: Seed the top surface.[1] Allow the crystal front to propagate slowly downwards.[1] This may take 12–24 hours.[1]
-
Sweating: Once solidified, slowly raise the temperature to 28 °C (just below MP).
-
Harvesting: Isolate the remaining solid mass.
Process Logic & Signaling Pathways (Graphviz)[1]
The following diagram illustrates the decision logic for selecting the correct purification pathway based on the physical state and purity of the starting material.
Figure 1: Decision matrix for purification of low-melting this compound.
Troubleshooting: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution becomes milky or deposits a viscous oil at the bottom instead of crystals. Cause: The temperature of Liquid-Liquid Phase Separation (LLPS) is higher than the metastable limit of crystallization.[1] This is common in esters with high rotational freedom [4].[1]
Corrective Actions:
-
Reduce Concentration: Dilute the solution by adding 10-20% more solvent. This lowers the saturation temperature.[1]
-
Raise Seed Loading: Increase seed quantity to provide more surface area for growth, bypassing the nucleation energy barrier.[1]
-
Change Solvent: Switch from n-Heptane to Methylcyclohexane . Cyclic alkanes often have better solvation power for oils, suppressing LLPS.[1]
References
-
ChemicalBook. (2025).[1] 4-Fluorophenylacetic acid ethyl ester Properties. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] this compound Product Specification. Retrieved from [1]
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Contextual reference for Melt Crystallization mechanisms).
-
Veesler, S., et al. (2006).[1] Liquid-Liquid Phase Separation in Crystallization. Crystal Growth & Design. (Contextual reference for LLPS phenomena).
Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always review the Safety Data Sheet (SDS) before handling. All crystallization steps for this compound should be performed in a fume hood due to potential volatility and inhalation risks of the ester.[1]
Sources
- 1. Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. 4-FLUOROPHENYLACETIC ACID ETHYL ESTER | 587-88-2 [chemicalbook.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. dergipark.org.tr [dergipark.org.tr]
Optimized Strategies for the GC-MS Analysis of Ethyl 2-(4-fluorophenyl)acetate
Introduction & Strategic Analysis
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pleiotropic pharmaceutical agents. Its analysis presents a unique "Derivatization Paradox" for the analytical chemist:
The Paradox: As an ester, the molecule is inherently volatile and non-polar, making it theoretically amenable to direct GC-MS injection. However, in complex biological matrices (plasma/urine) or during reaction monitoring, direct analysis often fails due to matrix co-elution, lack of sensitivity, or the need to monitor its metabolic breakdown product, 4-fluorophenylacetic acid.
This guide provides a decision-matrix approach to selecting the correct workflow:
-
Direct Injection: For purity assessment and simple solvent systems.
-
Transesterification: For resolving matrix interferences (lipid co-elution).
-
Hydrolysis & Silylation: For metabolic stability profiling (tracking the acid metabolite).
Critical Decision Matrix
Before selecting a protocol, evaluate your analytical goals using the workflow below.
Figure 1: Analytical workflow decision tree for this compound.
Protocol A: Direct Injection (Baseline Method)
Applicability: Raw material purity, reaction monitoring in organic solvents.
Principle
The ester functionality possesses sufficient volatility (BP ~240°C) for elution on standard 5%-phenyl-methylpolysiloxane columns without chemical modification.
Method Parameters
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 250°C |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
| Scan Range | m/z 40–350 |
Diagnostic Ions (EI Spectrum)
-
m/z 109 (Base Peak): 4-Fluorobenzyl cation (
Fluorotropylium). This is the primary quantifier ion. -
m/z 182 (Molecular Ion):
, typically weak intensity. -
m/z 137: Loss of ethoxy group (
).
Protocol B: Transesterification (Matrix Cleanup)
Applicability: When the ethyl ester co-elutes with endogenous fatty acid ethyl esters (FAEEs) in biological samples, or to sharpen peak shape.
Principle
Acid-catalyzed methanolysis converts the ethyl ester to the methyl ester. Methyl esters often elute earlier and have sharper peak shapes, resolving overlaps with specific matrix contaminants.
Reagents
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hexane (HPLC grade)
Step-by-Step Protocol
-
Evaporation: Take 100 µL of sample extract; evaporate to dryness under N₂ stream.
-
Reconstitution: Add 500 µL of Methanol:H₂SO₄ (95:5 v/v).
-
Incubation: Cap tightly and heat at 60°C for 30 minutes.
-
Note: This performs transesterification (
).
-
-
Extraction: Cool to room temperature. Add 500 µL water and 1000 µL Hexane.
-
Separation: Vortex for 30 seconds; centrifuge at 3000 rpm for 2 min.
-
Analysis: Inject 1 µL of the upper hexane layer.
Protocol C: Hydrolysis & Silylation (Metabolic Profiling)
Applicability: Drug development studies tracking the stability of the ester in plasma (esterase activity) or monitoring the active metabolite, 4-fluorophenylacetic acid .
Principle
The ester is hydrolyzed to the free acid, which is polar and tails badly on GC columns. Silylation with BSTFA replaces the active acidic proton with a trimethylsilyl (TMS) group, restoring volatility.
Reaction Mechanism
The protocol involves a two-step process: forced hydrolysis (if measuring total acid) followed by silylation.
Figure 2: Reaction pathway for metabolic profiling. The silylation step targets the carboxylic acid moiety.
Reagents
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]
-
Pyridine: Anhydrous (acts as acid scavenger and solvent).
Step-by-Step Protocol
-
Hydrolysis (Optional): If converting all parent drug to acid, treat sample with 1M NaOH (60°C, 15 min), then acidify with HCl to pH 2. Extract with Ethyl Acetate.[2][3][4]
-
Drying: Evaporate the ethyl acetate extract to complete dryness under N₂.
-
Critical Control Point: Any residual water will destroy the BSTFA reagent.
-
-
Derivatization: Add 50 µL anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.
-
Reaction: Vortex and heat at 60°C for 30 minutes.
-
Injection: Inject directly (do not add aqueous solvents).
Data Interpretation (TMS Derivative)
-
Shift: The retention time will shift significantly compared to the underivatized acid.
-
Mass Spectrum: Look for the [M-15]⁺ ion (Loss of methyl from TMS group) and the characteristic m/z 73 (TMS cation).
Comparative Performance Data
| Metric | Direct Injection (Ester) | Transesterification (Methyl Ester) | Silylation (Acid Metabolite) |
| LOD | ~10 ng/mL | ~5 ng/mL (Sharper peaks) | ~1 ng/mL (SIM mode) |
| Precision (RSD) | < 2.0% | < 3.5% | < 5.0% |
| Sample Prep Time | 5 mins | 45 mins | 60 mins |
| Moisture Tolerance | High | Moderate | Zero (Strictly Anhydrous) |
| Main Failure Mode | Matrix overlap | Incomplete reaction | Reagent hydrolysis |
Troubleshooting & Quality Control
-
Ghost Peaks: If observing unexpected peaks at M+72, check for silylation of the injection port liner. Replace liner and trim column.
-
Incomplete Silylation: If the native acid peak appears alongside the TMS derivative, increase reaction time or check pyridine water content.
-
Injector Maintenance: Silylation reagents produce SiO₂ deposits. Change the inlet liner and gold seal every 50-100 injections.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl Acetate and Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Little, J. L. Derivatization of Esters and Fatty Acids for GC-MS. Journal of Chromatography A, 1999. (Contextual grounding on transesterification efficiency). [Link]
-
Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-(4-fluorophenyl)acetate Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for CAS 587-88-2
Core Directive & Strategy
The synthesis of Ethyl 2-(4-fluorophenyl)acetate is a critical step in the manufacturing of various pharmaceutical intermediates (e.g., for atorvastatin analogs) and agrochemicals. While the chemistry appears straightforward, consistent high yields (>90%) are often hindered by equilibrium limitations, moisture sensitivity, and purification losses.
This guide moves beyond basic textbook procedures to address the process-critical variables that determine yield and purity in a professional research setting. We focus on two primary synthetic routes:
-
Fischer Esterification (From 4-fluorophenylacetic acid).
-
Pinner Reaction (From 4-fluorobenzyl cyanide).
Troubleshooting Guide (Q&A)
Issue 1: "My yield is capped at ~65-70% despite refluxing for 24 hours."
Diagnosis: You have likely reached the thermodynamic equilibrium of the Fischer esterification. Extending time will not improve yield; it may actually degrade the product via oxidation or polymerization of trace impurities. Solution: You must mechanically shift the equilibrium by removing water or using excess reagent.[1][2][3]
-
The "Dean-Stark" Fix: Switch to a binary solvent system. Use toluene or benzene as a co-solvent with ethanol. The toluene-water-ethanol azeotrope allows continuous water removal via a Dean-Stark trap.
-
The "Soxhlet" Fix: If azeotropic distillation is not feasible, place activated 3Å or 4Å molecular sieves in a Soxhlet extractor interposed between the flask and the condenser. The refluxing ethanol condenses, passes through the sieves (drying it), and returns to the pot.
-
Stoichiometry: Increase the ethanol:acid molar ratio to at least 10:1 if not using water removal, or 3:1 if using active water removal.
Issue 2: "The product contains a persistent acidic impurity that is hard to distill off."
Diagnosis: This is unreacted 4-fluorophenylacetic acid . Because the boiling points of the acid and the ester are relatively close, simple distillation often fails to separate them cleanly. Solution: Chemical separation prior to distillation is mandatory.
-
Quench: Cool reaction mixture and concentrate to remove excess ethanol.
-
Wash: Dissolve residue in Ethyl Acetate or DCM. Wash twice with saturated aqueous NaHCO₃ .
-
Verification: Check the pH of the aqueous layer; it must be basic (pH > 8). If not, wash again.
Issue 3: "I am starting from 4-fluorobenzyl cyanide, but the Pinner reaction stalls or yields a sticky amide."
Diagnosis: Moisture contamination. In the Pinner reaction, the presence of water causes the intermediate imidate salt to hydrolyze into the amide (2-(4-fluorophenyl)acetamide) instead of the ester. Solution:
-
Gas Drying: Ensure the HCl gas stream is dried through a H₂SO₄ bubbler before entering the reaction vessel.
-
Solvent Dryness: Use anhydrous ethanol (<0.05% water).
-
Temperature Control: Keep the initial saturation step at 0°C . High temperatures during HCl addition favor side reactions.
Issue 4: "The sulfuric acid catalyst is causing charring/discoloration."
Diagnosis: H₂SO₄ is a strong oxidant and dehydrating agent. At high temperatures, it can oxidize the aromatic ring or polymerize trace impurities. Solution: Switch to p-Toluenesulfonic acid (p-TsOH) or a solid acid catalyst.
-
Recommendation: Use Al³⁺-exchanged Montmorillonite K10 or Sulfated Zirconia . These heterogeneous catalysts minimize side reactions and allow for easy filtration, preventing acid-catalyzed hydrolysis during workup.
Experimental Protocols
Method A: Optimized Fischer Esterification (Recommended for Scale & Purity)
Best for: Routine synthesis from the acid precursor.
Reagents:
-
4-Fluorophenylacetic acid (1.0 eq)
-
Absolute Ethanol (5.0 eq)
-
Toluene (Volume equal to Ethanol)
-
Catalyst: p-TsOH (1-2 mol%) or H₂SO₄ (conc., 0.1 eq)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-Fluorophenylacetic acid, Ethanol, Toluene, and Catalyst to the flask.
-
Reaction: Heat to vigorous reflux. The azeotrope (bp ~74-76°C) will condense. Water will separate in the trap; drain the lower aqueous phase periodically.
-
Endpoint: Monitor by TLC (Hexane:EtOAc 8:2) or GC. Reaction is complete when water collection ceases (typically 4-6 hours).
-
Workup:
-
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~108-110°C at 10 mmHg) to obtain a clear, colorless liquid.
Method B: Pinner Synthesis (From Nitrile)
Best for: Synthesis when the acid is unavailable or expensive.
Reagents:
-
4-Fluorobenzyl cyanide (1.0 eq)
-
Absolute Ethanol (Excess, solvent)
-
HCl gas (Dry)
Workflow:
-
Saturation: Dissolve nitrile in anhydrous ethanol. Cool to 0°C in an ice bath.
-
Acidification: Bubble dry HCl gas through the solution for 2-3 hours until saturation (weight gain indicates ~1.2-1.5 eq of HCl).
-
Imidate Formation: Stopper the flask and store at 0-5°C for 12-24 hours. A precipitate (imidate hydrochloride) may form.
-
Hydrolysis: Add water (approx. 2-3 eq) carefully to the mixture and reflux for 2 hours.
-
Note: This step converts the imidate to the ester.
-
-
Workup: Concentrate to remove ethanol. Dilute with water and extract with Ether or DCM. Wash with NaHCO₃ to remove any acid formed by over-hydrolysis. Distill as above.
Comparative Data Analysis
| Parameter | Fischer (Standard) | Fischer (Dean-Stark) | Pinner Reaction | Solid Acid (Clay) |
| Yield | 60-70% | 92-96% | 80-85% | 88-92% |
| Reaction Time | 12-24 h | 4-6 h | 24 h + 2 h | 6-10 h |
| Purity (Crude) | Moderate | High | Moderate | High |
| Atom Economy | High | High | Lower (Salt waste) | High |
| Key Risk | Equilibrium limit | Solvent handling | Moisture sensitivity | Catalyst fouling |
Visualizations
Figure 1: Reaction Mechanism & Critical Control Points
A visualization of the acid-catalyzed pathway highlighting where water removal drives the forward reaction.
Caption: The Fischer esterification mechanism. The red dashed line represents the reverse reaction caused by water accumulation, which must be inhibited via Dean-Stark distillation.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for resolving common synthesis failures.
References
-
Fischer Esterification Mechanism & Optimization
-
Master Organic Chemistry. (2022). "Mechanism of the Fischer Esterification". Retrieved from
-
-
Solid Acid Catalysts (Montmorillonite)
-
National Institutes of Health (PMC). (2018). "Esterification of phenyl acetic acid... using metal cation exchanged montmorillonite nanoclay catalysts". Retrieved from
-
-
Pinner Reaction Methodology
-
Beilstein Journal of Organic Chemistry. (2011). "A Lewis acid-promoted Pinner reaction". Retrieved from
-
-
4-Fluorophenylacetic Acid Properties & Synthesis
-
Ningbo Inno Pharmchem. (2025).[9] "Synthesis and Purification Methods of 4-Fluorophenylacetic Acid". Retrieved from
-
-
General Esterification Protocols
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
overcoming challenges in the purification of Ethyl 2-(4-fluorophenyl)acetate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-fluorophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate with the requisite purity. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Foundational Knowledge & Initial Assessment
Before initiating any purification protocol, a thorough understanding of the target molecule and the potential impurity profile is paramount. This compound is a key building block in medicinal chemistry, valued for the strategic placement of its fluorine atom which can enhance metabolic stability and binding affinity in drug candidates.[1] However, its synthesis and purification are not without challenges.
Initial Purity Assessment Workflow
A robust analytical assessment of your crude product is the first and most critical step. This analysis dictates the entire purification strategy.
Sources
Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-(4-fluorophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction parameters, maximize yield and purity, and confidently address challenges encountered during your experiments.
I. Understanding the Synthesis: The Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-fluorophenylacetic acid with ethanol. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2]
The equilibrium nature of this reaction is a critical factor to consider for optimization. To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied by either using an excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed.[1][2]
Reaction Mechanism:
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which are facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The mechanism can be summarized as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in a Fischer esterification is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction (Equilibrium not sufficiently shifted):
-
Insight: The Fischer esterification is an equilibrium-limited reaction. Without intervention, the reaction will reach a point where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis), limiting your yield. For a 1:1 molar ratio of acetic acid to ethanol, the equilibrium yield is around 65%.[1]
-
Solution 1: Increase the Molar Ratio of Ethanol: Using a significant excess of ethanol will shift the equilibrium towards the product side. Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can increase the yield to as high as 97%.[1]
-
Solution 2: Remove Water as it Forms: The continuous removal of water, a product of the reaction, will prevent the reverse reaction (hydrolysis) from occurring and drive the reaction to completion. This is most effectively achieved by using a Dean-Stark apparatus during reflux.
-
-
Insufficient Catalyst or Inactive Catalyst:
-
Insight: The acid catalyst is crucial for protonating the carboxylic acid and accelerating the reaction. An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium within the allotted time. The catalyst can also be deactivated by the presence of basic impurities in the starting materials or solvent.
-
Solution: Ensure you are using a sufficient concentration of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. Typically, a catalytic amount (1-5 mol%) is sufficient. If you suspect impurities, consider purifying your starting materials.
-
-
Suboptimal Reaction Temperature:
-
Insight: The rate of esterification is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions.
-
Solution: The reaction is typically carried out at the reflux temperature of the alcohol. For ethanol, this is around 78 °C. Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux.
-
-
Reaction Time is Too Short:
-
Insight: Fischer esterification can be a slow reaction. If the reaction time is insufficient, the reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until no further consumption of the starting material is observed. Reaction times can range from a few hours to overnight.
-
-
Loss of Product During Workup and Purification:
-
Insight: this compound is a liquid and can be lost during extraction and distillation steps if not performed carefully.
-
Solution: During aqueous washes, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. During distillation, ensure the apparatus is properly sealed and the collection flask is adequately cooled.
-
Question: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I avoid it?
Answer:
The formation of impurities is a common challenge. Here are some likely culprits and how to address them:
-
Unreacted 4-fluorophenylacetic acid:
-
Identification: This can be identified by its characteristic spectroscopic signals (e.g., a broad -OH peak in the IR spectrum and a carboxylic acid proton signal in the ¹H NMR spectrum) or by its retention time in GC analysis.
-
Cause: Incomplete reaction due to the reasons mentioned in the low yield troubleshooting section.
-
Solution: To remove unreacted acid during workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be converted to its water-soluble sodium salt and will be extracted into the aqueous layer.
-
-
Diethyl Ether (from a side reaction of ethanol):
-
Identification: This is a low-boiling point impurity that may be observed in GC analysis.
-
Cause: At elevated temperatures, the strong acid catalyst can catalyze the dehydration of two molecules of ethanol to form diethyl ether.
-
Solution: Maintain the reaction temperature at the reflux temperature of ethanol and avoid excessive heating. Diethyl ether is typically removed during the solvent evaporation and final distillation of the product.
-
-
Potential Decarboxylation Product (4-Fluorotoluene):
-
Identification: This would appear as a non-polar impurity in GC analysis.
-
Cause: While less common under standard Fischer esterification conditions, prolonged heating at high temperatures in the presence of a strong acid could potentially lead to the decarboxylation of 4-fluorophenylacetic acid.
-
Solution: Adhere to the recommended reaction temperature and time. Avoid unnecessarily high temperatures during the reaction and distillation.
-
-
Sulfonated Byproducts:
-
Identification: These would be highly polar impurities.
-
Cause: If using sulfuric acid as a catalyst at high concentrations and temperatures, there is a possibility of electrophilic aromatic sulfonation on the phenyl ring of 4-fluorophenylacetic acid.
-
Solution: Use only a catalytic amount of sulfuric acid. If sulfonation is a persistent issue, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ethanol to 4-fluorophenylacetic acid?
A1: To maximize the yield, a significant excess of ethanol is recommended. A molar ratio of at least 3:1 (ethanol:acid) is a good starting point. Ratios as high as 10:1 can be used to further drive the reaction to completion, especially if water removal is not being actively managed.[1]
Q2: Which acid catalyst is better, sulfuric acid or p-toluenesulfonic acid?
A2: Both are effective catalysts for Fischer esterification.[1] Sulfuric acid is a strong dehydrating agent, which can help to remove water and drive the equilibrium. However, it can also lead to charring and side reactions if used in excess or at very high temperatures. p-Toluenesulfonic acid is a solid, making it easier to handle, and is generally considered a milder catalyst, which can be advantageous for sensitive substrates.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (4-fluorophenylacetic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography (GC) or ¹H NMR spectroscopy can be used to determine the ratio of product to starting material.
Q4: Is it necessary to use a Dean-Stark apparatus?
A4: While not strictly necessary if you are using a large excess of ethanol, a Dean-Stark apparatus is highly recommended for achieving the highest possible yield. It provides a very effective method for continuously removing water from the reaction mixture, thereby preventing the reverse reaction.
Q5: What is the purpose of washing the organic layer with sodium bicarbonate solution during the workup?
A5: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst and removing any unreacted 4-fluorophenylacetic acid. The carboxylic acid reacts with the basic sodium bicarbonate to form its sodium salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing your ester product.
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
4-Fluorophenylacetic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended)
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylacetic acid.
-
Add a 5-fold molar excess of absolute ethanol.
-
If using a Dean-Stark apparatus, fill the trap with ethanol.
-
Assemble the reflux condenser on top of the flask (or Dean-Stark apparatus).
-
Begin stirring the mixture.
-
-
Addition of Catalyst and Reflux:
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C).[3]
-
Continue refluxing for 4-6 hours, or until the reaction is complete as determined by TLC or GC analysis. If using a Dean-Stark apparatus, you will observe the collection of water in the trap.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a large excess of ethanol was used, remove the majority of it using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (repeat until no more gas evolution is observed)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the organic solvent using a rotary evaporator.
-
Purify the crude ester by vacuum distillation to obtain the pure this compound.
-
V. Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative Data based on similar esterifications)
| Molar Ratio (Ethanol:Acid) | Approximate Yield (%) | Reference |
| 1:1 | 65 | [1] |
| 3:1 | >80 | General Observation |
| 5:1 | >90 | General Observation |
| 10:1 | ~97 | [1] |
Note: This table provides illustrative data based on the esterification of acetic acid with ethanol. The actual yields for this compound may vary but will follow a similar trend.
VI. Visualizations
Fischer Esterification Workflow```dot
Caption: Troubleshooting logic for low reaction yield.
VII. References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from a general university chemistry lab manual source.
-
Hill Publishing Group. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from [Link]
-
MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from a general university chemistry lab manual source.
-
SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]
Sources
troubleshooting incomplete conversion in reactions involving Ethyl 2-(4-fluorophenyl)acetate
Ticket ID: #EFPA-404-INC Subject: Troubleshooting Incomplete Conversion in Reactions of Ethyl 2-(4-fluorophenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering incomplete conversion with This compound (EFPA) . This substrate presents a unique reactivity profile due to the para-fluorine substituent. The fluorine atom exerts a strong inductive electron-withdrawing effect (
While this increased acidity stabilizes the enolate, it also makes the molecule highly susceptible to self-condensation (Claisen) and proton-transfer quenching if reaction parameters are not strictly controlled.
This guide isolates the three most common failure modes:
- -Alkylation Stalls (The "Enolate Collapse")
-
Hydrolysis Latency (The "Biphasic Wall")
-
Reduction Failure (The "Reagent Mismatch")
Module 1: -Alkylation Stalls (Incomplete Conversion)
Symptom: Reaction stalls at 50-70% conversion. Addition of excess electrophile does not push the reaction forward.
Root Cause Analysis
The failure is likely kinetic, not thermodynamic. The para-fluorine stabilizes the enolate, making it less nucleophilic than expected. More critically, if the enolate is generated incorrectly, proton transfer occurs between the formed enolate and the incoming alkyl halide (if it has acidic protons) or residual starting material.
Troubleshooting Protocol
Q1: How did you perform the addition?
-
Incorrect (Base added to Ester): This causes high local concentrations of ester in the presence of enolate, leading to Claisen condensation (formation of
-keto esters). This consumes 2 equivalents of starting material for 1 equivalent of side-product, appearing as "incomplete conversion" of the desired pathway. -
Correct (Ester added to Base): You must add the EFPA solution slowly to the LDA/LiHMDS solution at
.
Q2: Which base are you using?
-
NaH / KOtBu: Too slow/reversible. The equilibrium allows proton transfer between the product and starting material.
-
LDA / LiHMDS: Required.[1] LiHMDS is preferred if the electrophile is sensitive, but LDA is better for overcoming the steric bulk of the benzylic position.
Q3: Are you using additives?
-
The "Aggregate" Trap: Lithium enolates of phenylacetates form tight tetrameric aggregates in THF. These aggregates are unreactive.
-
Solution: Add DMPU (10-20% v/v) or HMPA (if safety permits) to break the aggregates and create a "naked," reactive enolate.
Corrective Workflow (The "Dropwise" Protocol)
-
Dryness Check: Ensure THF is distilled/dried (
). -
Base Prep: Generate LDA (1.1 eq) in THF at
. -
Enolization: Add EFPA (1.0 eq) dropwise over 30 mins. Stir for 45 mins at
to ensure complete deprotonation. -
Additive: Add DMPU (2.0 eq) to disrupt aggregates.
-
Alkylation: Add Alkyl Halide (1.2 eq) in one portion.
-
Warm-up: Allow to warm to
slowly.
Decision Tree: Alkylation Troubleshooting
Figure 1: Diagnostic flowchart for identifying the cause of incomplete alkylation in phenylacetate esters.
Module 2: Hydrolysis Issues (Saponification)
Symptom: Reaction with NaOH/KOH proceeds slowly; starting material persists after 24 hours.
Root Cause Analysis
EFPA is highly lipophilic due to the aromatic ring and ethyl chain. Aqueous hydroxide (
Data: Solvent Effects on Rate
| Solvent System | Temp ( | Time to 95% Conv. | Notes |
| Water only | 25 | >48 h | Failed. Biphasic; stirring ineffective. |
| Water/EtOH (1:1) | 25 | 6 h | Moderate. Solubility improved but still slow. |
| Water/THF (1:1) | 60 | 1 h | Optimal. THF solubilizes the ester; heat drives kinetics. |
| Water/DCM + TBAB | 25 | 2 h | Alternative. Phase Transfer Catalyst (TBAB) shuttles |
Corrective Protocol
-
Homogenization: Do not use pure water. Dissolve EFPA in THF or Methanol (10 mL/g).
-
Reagent: Add aqueous LiOH or NaOH (2.0 eq).
-
Temperature: Heat to
. The fluorine on the ring resists nucleophilic aromatic substitution ( ) under these conditions, so heating is safe. -
Check: If using DCM/Water, you must use a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 5 mol%).
Module 3: Reduction to Alcohol
Symptom: Reduction to 2-(4-fluorophenyl)ethanol is incomplete or yields complex mixtures.
Root Cause Analysis
-
Reagent Mismatch:
is generally too weak to reduce esters rapidly without additives (like or refluxing MeOH). -
Moisture Deactivation: If using
(LAH), old reagent often contains (white crust), which is inactive.
Technical Insight: The Fluorine Effect
The para-fluorine creates a dipole that can affect the coordination of the aluminum hydride to the carbonyl oxygen. Ensure you are using a stoichiometric excess of hydride.
Corrective Protocol
-
Option A (Standard): Use
(2.5 eq) in anhydrous THF at .-
Critical Step: Quench carefully (Fieser method) to avoid trapping product in aluminum salts.
-
-
Option B (Safer): Use
(5.0 eq) + (5.0 eq) in Ethanol.
References
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]
- Context: Establishes the acidity of phenylacetate -protons ( in DMSO), supporting the need for strong bases like LDA.
-
OpenStax. (2016). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
- Context: Standard protocols for ester enolate alkylation and the necessity of LDA to prevent incomplete conversion.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. Context: Mechanistic explanation of enolate aggregation and the use of polar aprotic additives (HMPA/DMPU) to improve conversion.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
- Context: Verification of substituent effects (Fluorine) on benzylic acidity.
Sources
characterization of by-products in Ethyl 2-(4-fluorophenyl)acetate preparation
Welcome to the Process Chemistry Support Hub
Subject: Characterization & Control of By-products in Ethyl 2-(4-fluorophenyl)acetate Preparation CAS Registry Number: 587-88-2 Primary Application: Pharmaceutical Intermediate (NSAID precursors, Atorvastatin intermediates)[1][2][3]
Introduction: The Equilibrium Challenge
As a Senior Application Scientist, I often see researchers treat the synthesis of This compound as a trivial Fischer esterification. While the mechanism is textbook, the process is governed by strict equilibrium thermodynamics. The presence of the electron-withdrawing fluorine atom on the phenyl ring slightly increases the acidity of the alpha-protons compared to non-fluorinated phenylacetate, introducing unique impurity risks during workup.[2]
This guide moves beyond "recipe following" to help you diagnose spectral anomalies, improve yields, and characterize specific by-products that plague this synthesis.
Module 1: Impurity Profiling & Characterization
The following matrix characterizes the most common impurities found when analyzing the crude reaction mixture via GC-MS or HPLC.
Table 1: Impurity Characterization Matrix
| Component | Chemical Identity | Origin/Mechanism | Relative Retention (GC) | Troubleshooting |
| Target | This compound | Desired Product | 1.00 (Reference) | N/A |
| Impurity A | 4-Fluorophenylacetic acid (Starting Material) | Incomplete conversion; Hydrolysis during workup.[1][2][3] | > 1.00 (Polar tailing) | Increase reaction time; improve water removal (Dean-Stark).[1][2] |
| Impurity B | Ethyl 2,4-bis(4-fluorophenyl)-3-oxobutanoate | Claisen Condensation Dimer .[1][2][3] Formed if reaction/workup becomes basic.[2][4] | >> 1.50 (High Boiler) | Maintain acidic/neutral pH; Avoid strong bases during neutralization. |
| Impurity C | Ethyl ether / Diethyl ether | Acid-catalyzed dehydration of ethanol (solvent).[1][2][3] | < 0.20 (Solvent front) | Lower reaction temperature; reduce excess H₂SO₄.[1] |
| Impurity D | Ethyl hydrogen sulfate / Ethyl tosylate | Catalyst esterification (if using H₂SO₄ or p-TSA).[1][2][3] | Varies (often decomposes) | Use polymer-supported acid catalysts or wash thoroughly with bicarbonate.[1][2][3] |
Module 2: Mechanistic Troubleshooting (Q&A)
Q1: My GC-MS shows a persistent peak for the starting acid (Impurity A) despite refluxing for 24 hours. Why?
The Scientist's Diagnosis:
You are fighting Le Chatelier’s principle. Fischer esterification is an equilibrium process (
Corrective Protocol:
-
Water Removal: Are you using a Dean-Stark trap? If not, switch to a solvent system capable of azeotropic distillation (e.g., Toluene/Ethanol or Benzene/Ethanol) to physically remove water.[1][2][3]
-
Desiccants: For smaller scales, add fused molecular sieves (3Å) directly to the reaction flask.
-
Stoichiometry: Increase the alcohol equivalents. A 1:1 ratio will stall at ~66% conversion.[2] Use Ethanol as the solvent (excess >10 equivalents).
Q2: The crude product has a yellow tint and a high-boiling impurity (Impurity B). What happened?
The Scientist's Diagnosis:
This is the classic signature of the Claisen Condensation . The alpha-protons in phenylacetates are acidic (
Corrective Protocol:
-
Quench Gently: Pour the reaction mixture into ice-cold saturated
, not . -
Temperature Control: Keep the workup temperature below 10°C.
-
Acid Removal: Wash the organic layer thoroughly to remove residual catalyst before any concentration steps.
Q3: I see "shoulder" peaks on my main product peak. Are these isomers?
The Scientist's Diagnosis: Likely yes. This is a supply chain issue, not a process issue. If your starting material (4-fluorophenylacetic acid) was synthesized via the hydrolysis of 4-fluorobenzyl cyanide, traces of 2-fluoro or 3-fluoro isomers might be present.[1][2][3] These regioisomers have nearly identical boiling points and polarities to your target.[2]
Corrective Protocol:
-
QC Your Raw Material: Run a high-resolution NMR on the starting acid.[2][3] Look for splitting pattern variations in the aromatic region.
-
Purification: Distillation is often ineffective for separating these isomers.[2][3] Recrystallization of the acid precursor is easier than separating the liquid esters. Purify the starting material, not the product.
Module 3: Visualizing the Process Logic
The following diagram illustrates the critical decision pathways to minimize impurities.
Caption: Logical workflow for minimizing hydrolysis (Acid) and condensation (Dimer) impurities during synthesis.
Module 4: Optimized Synthetic Protocol
To ensure high purity (>98%) and minimize the impurities listed above, follow this self-validating protocol.
Reagents:
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (with a drying tube or
line to exclude atmospheric moisture). -
Addition: Dissolve the acid in ethanol. Add
dropwise.[1] Exotherm warning: Add slowly to prevent immediate ether formation. -
Reflux: Heat to reflux (~78°C). Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1][2]
-
Workup (Critical for Impurity B Control):
-
Purification: Dry organic layer over
, filter, and concentrate.
References
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1][2][3] (Standard reference for Fischer Esterification mechanisms and workups). [1][2]
-
Otera, J. Esterification: Methods, Reactions, and Applications. Wiley-VCH, 2003.[1][2][3] (Comprehensive guide on esterification thermodynamics and kinetics). [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68067, Ethyl 4-fluorophenylacetate.[1][2][3] (Source for physical data and CAS verification). [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Reference for Claisen condensation mechanisms and enolate stability).
Sources
Technical Support Center: Stabilizing Ethyl 2-(4-fluorophenyl)acetate in Solution
Welcome to the technical support center for Ethyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address stability challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your work.
Understanding the Stability of this compound
This compound is an ester that can be susceptible to degradation, primarily through hydrolysis of the ester linkage. The stability of this compound in solution is influenced by several factors, including pH, solvent composition, temperature, and exposure to light. Understanding these factors is critical for maintaining the compound's integrity throughout experimental and manufacturing processes. Forced degradation studies are an essential tool for identifying potential degradation products and establishing degradation pathways, which is a key aspect of pharmaceutical development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ethyl ester bond, yielding 2-(4-fluorophenyl)acetic acid and ethanol. The rate of hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of esters is significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis. For similar ester compounds, rapid non-enzymatic hydrolysis has been observed in acidic conditions (below pH 4.6), while slower hydrolysis occurs at slightly alkaline pH.[5][6] It is crucial to maintain a suitable pH to minimize degradation. For many esters, a pH range of 4-6 is often found to be the most stable.
Q3: What is the expected stability of this compound at ambient temperatures?
Q4: How does the choice of solvent impact the stability of this compound?
A4: The polarity of the solvent can affect the rate of degradation. For esterification reactions, which are the reverse of hydrolysis, non-polar solvents have been shown to favor the formation of the ester, suggesting that the ester is more stable in these environments.[8] Therefore, using less polar solvents may enhance the stability of this compound.
Q5: Are there any specific analytical methods to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods for monitoring the degradation of esters like this compound.[9][10] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time.
Troubleshooting Guides and Experimental Protocols
This section provides practical, step-by-step guidance to help you troubleshoot stability issues and design experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is a systematic way to identify the potential degradation products and pathways of a drug substance.[2][3]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[9]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution and neutralize it with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.[9]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution and neutralize it with an appropriate amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.[9]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.[9]
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in an oven at 105°C for 48 hours.[9]
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or GC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Troubleshooting Common Stability Issues
| Issue | Possible Cause | Recommended Action |
| Rapid degradation in aqueous solution | pH of the solution is too acidic or too basic. | Adjust the pH of the solution to a more neutral range (e.g., pH 4-7). Use buffers to maintain a stable pH. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of this compound. | Use a co-solvent such as acetonitrile or methanol to increase solubility. Ensure the co-solvent is compatible with your experimental system. |
| Inconsistent results between experiments | Variation in storage conditions (temperature, light exposure). | Store all stock and working solutions under consistent and controlled conditions (e.g., refrigerated at 2-8°C and protected from light). |
| Appearance of unknown peaks in chromatograms | Degradation due to interaction with excipients or container materials. | Evaluate the compatibility of this compound with all components of the formulation. Use inert container materials (e.g., glass). |
Visualizing Degradation and Experimental Workflow
Primary Degradation Pathway: Ester Hydrolysis
The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of an ester.
Caption: General pathways for acid- and base-catalyzed ester hydrolysis.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing and improving the stability of this compound in your experiments.
Caption: Workflow for investigating and optimizing the stability of this compound.
Summary of Stability Influencing Factors
| Factor | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis is likely to be significant.[5][6] |
| Neutral (pH 6-7) | Moderate to High | Generally, the rate of hydrolysis is at a minimum in the neutral to slightly acidic range for many esters. | |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis (saponification) is typically rapid.[7] | |
| Temperature | Elevated | Low | Increased temperature accelerates the rate of chemical reactions, including hydrolysis. |
| Refrigerated (2-8°C) | High | Lower temperatures slow down degradation kinetics. | |
| Solvent Polarity | High (e.g., water, methanol) | Lower | Polar solvents can facilitate hydrolysis reactions. |
| Low (e.g., toluene, hexane) | Higher | Non-polar solvents are less conducive to hydrolysis.[8] | |
| Light | UV Exposure | Potentially Low | Photodegradation is a possible degradation pathway for aromatic compounds. |
| Protected from Light | High | Minimizes the risk of photolytic degradation. | |
| Oxidizing Agents | Presence of H₂O₂ | Potentially Low | While the ester itself may be stable, impurities or secondary reactions could lead to degradation. |
References
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. (2022). Scientific Reports, 12(1), 1-13. [Link]
-
Review on Forced Degradation Studies. (2019). International Journal of Innovative Science and Research Technology, 4(5), 1083-1090. [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). Journal of Agricultural and Food Chemistry, 48(7), 2948–2954. [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (2000). Journal of Agricultural and Food Chemistry, 48(7), 2948-2954. [Link]
-
Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. (2023). Journal of Hazardous Materials, 449, 131099. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2006). International Journal of Molecular Sciences, 7(9), 339-361. [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). Beilstein Journal of Organic Chemistry, 13, 2476-2485. [Link]
-
Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4165-4172. [Link]
-
Ethyl acetate. (2019). The MAK Collection for Occupational Health and Safety, 4(4), 2027-2044. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2024). Reddit. [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (2007). Brazilian Journal of Chemical Engineering, 24(1), 1-8. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2020). Molecules, 25(21), 5081. [Link]
-
Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (2022). Molecules, 27(19), 6271. [Link]
-
Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. (1987). Drug Metabolism and Disposition, 15(2), 262-266. [Link]
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Royal Society Open Science, 5(2), 171698. [Link]
-
Ethyl phenylacetate. (n.d.). PubChem. [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2015). United States Environmental Protection Agency. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2017). Journal of Pharmaceutical Education and Research, 8(1), 1-10. [Link]
- Process for preparing phenyl-acetic acid esters. (1976).
-
Modification and Re-validation of the Ethyl Acetate-Based Multi-Residue Method for Pesticides in Produce. (2007). Journal of Environmental Science and Health, Part B, 42(5), 505-524. [Link]
-
Conversion of phenol to phenylacetate in different solvents and under... (n.d.). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2), 38334-38339. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2022). International Journal of Molecular Sciences, 23(1), 493. [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (n.d.). Organic Syntheses. [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (2013).
-
Ethyl 2-(4-fluoroanilino)-2-oxoacetate. (n.d.). PubChem. [Link]
-
Ethyl 2-(4-amino-2-fluorophenyl)acetate. (n.d.). BuyersGuideChem. [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. d-nb.info [d-nb.info]
- 8. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
evaluation of alternative catalysts for the synthesis of Ethyl 2-(4-fluorophenyl)acetate
Topic: Evaluation of Alternative Catalysts
Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Executive Summary & Decision Matrix
Welcome to the Technical Support Center. You are likely synthesizing Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2), a critical intermediate for NSAIDs (e.g., Flurbiprofen) and agrochemicals.
While the "Standard Protocol" involves Fischer esterification using concentrated sulfuric acid (
-
Heterogeneous Solid Acid Catalysis (Sulfated Zirconia): Best for "Green" process improvement when starting from phenylacetic acid.
-
Pd-Catalyzed
-Arylation: Best for retrosynthetic shortcuts when starting from aryl halides, skipping the acid intermediate entirely.
Workflow Decision Tree
Use the following logic map to select the catalytic system best successfully suited to your starting materials and lab constraints.
Figure 1: Decision matrix for catalyst selection based on available precursors and process goals.
Module A: Heterogeneous Solid Acid Catalysis (Sulfated Zirconia)
Best for: Replacing
The Technology
Sulfated Zirconia (
Optimized Protocol
-
Substrates: 4-Fluorophenylacetic acid (1.0 equiv), Ethanol (10.0 equiv).
-
Catalyst: Sulfated Zirconia (calcined at 600°C), 5 wt% relative to acid.[1][2][3]
-
Conditions: Reflux (80°C), 4–6 hours.
Troubleshooting Guide (Q&A)
Q: My conversion stalled at ~70%. Adding more catalyst didn't help. Why? A: This is likely an equilibrium limitation , not a catalyst failure. Solid acids are susceptible to water poisoning (product inhibition).
-
Fix: Unlike H2SO4, you cannot rely on the catalyst to sequester water. You must use a Dean-Stark trap or add activated Molecular Sieves (3Å) to the reaction vessel to remove water as it forms. This shifts the equilibrium toward the ester.
Q: The catalyst activity dropped significantly after the first recycle loop. A: This indicates sulfate leaching or coking (pore blockage).
-
Diagnosis: Check the pH of the reaction filtrate. If acidic, sulfate groups are leaching.[4]
-
Fix (Leaching): Ensure your calcination temperature was sufficient (600°C is optimal). Lower temperatures result in weakly bound sulfates.
-
Fix (Coking): Wash the used catalyst with acetone and re-calcine at 500°C in air for 2 hours to burn off organic deposits.
Q: Can I use commercial Zirconia (
Module B: Palladium-Catalyzed -Arylation
Best for: Synthesizing the ester directly from Ethyl Acetate and 1-Bromo-4-fluorobenzene , skipping the synthesis of the phenylacetic acid intermediate.
The Technology
This method utilizes a Pd(0)/Ligand complex to generate a palladium-enolate from ethyl acetate, which then undergoes cross-coupling with the aryl halide.
Optimized Protocol
-
Substrates: Ethyl Acetate (solvent/reactant), 1-Bromo-4-fluorobenzene (1.0 equiv).
-
Catalyst:
(1-2 mol%) + (2-4 mol%) or JohnPhos. -
Base: LiHMDS (Lithium Hexamethyldisilazide) (1.1 equiv).
-
Conditions: THF/Toluene, Room Temperature or 50°C.
Catalytic Cycle & Troubleshooting (Q&A)
Figure 2: Simplified catalytic cycle for the alpha-arylation of esters.
Q: I am observing significant amounts of 4,4'-difluorobiphenyl (homocoupling). A: This is a common side reaction when the reduction of Pd(II) to Pd(0) is slow or when the enolate concentration is too low.
-
Fix: Ensure you are using LiHMDS (Lithium base). Sodium or Potassium bases are often too strong or nucleophilic, leading to Claisen condensation side-products.
-
Fix: Increase the steric bulk of your ligand. Switch from
to or Q-Phos to favor the cross-coupling over homocoupling.
Q: The reaction turns black and precipitates metal immediately. A: This is "Pd black" formation, indicating ligand dissociation and catalyst death.
-
Fix: Your system has oxygen ingress. Phosphine ligands like
are pyrophoric/highly oxidation-sensitive. Use a glovebox or strict Schlenk line techniques. -
Fix: Ensure the solvent (THF/Toluene) is anhydrous and degassed.
Q: Why is the yield lower with 1-Chloro-4-fluorobenzene compared to the Bromo- analog? A: Aryl chlorides have a stronger C-Cl bond, making the Oxidative Addition step (Step 1 in Figure 2) the rate-limiting step.
-
Fix: You must use a more electron-rich ligand (e.g., BrettPhos or
) and raise the temperature to 80-100°C to activate the chloride.
Comparative Performance Data
The following table contrasts the standard method against the two alternatives for the synthesis of this compound.
| Feature | Standard ( | Solid Acid ( | Pd-Catalysis ( |
| Starting Material | 4-F-Phenylacetic Acid | 4-F-Phenylacetic Acid | 1-Bromo-4-fluorobenzene |
| Catalyst Loading | Stoichiometric / High | 1–5 wt% (Reusable) | 1–2 mol% (Expensive) |
| Reaction Temp | Reflux (80°C) | Reflux (80°C) | RT – 50°C |
| Yield | 90–95% | 85–92% | 80–90% |
| Atom Economy | Moderate | High | High (Fewer steps overall) |
| Key Risk | Corrosion / Acid Burns | Mass Transfer / Water | Air Sensitivity / Cost |
| Green Score | Low | High | Moderate |
References
-
Solid Acid Catalysis (General Mechanism & Zirconia)
- Title: Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols.
- Source: C
-
URL:[Link]
-
Palladium-Catalyzed Alpha-Arylation (Primary Protocol)
-
Synthesis of Flurbiprofen Precursors (Relevant Analogues)
-
Green Chemistry in Esterification
Sources
- 1. iieta.org [iieta.org]
- 2. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
influence of solvent choice on the reactivity of Ethyl 2-(4-fluorophenyl)acetate
Welcome to the Reaction Engineering & Technical Support Center .
Topic: Influence of Solvent Choice on the Reactivity of Ethyl 2-(4-fluorophenyl)acetate Ticket ID: #SOLV-FPA-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This compound is a bifunctional building block characterized by an electrophilic ester carbonyl and nucleophilic
Solvent choice for this molecule is not merely about solubility; it is the primary switch for chemoselectivity. In non-polar solvents, the enolate forms tight ion pairs, hindering reactivity. In polar aprotic solvents, the "naked" anion effect accelerates alkylation but also increases susceptibility to side reactions like Claisen condensation.
Part 1: Troubleshooting & FAQs
Category A: -Alkylation & Enolate Chemistry
Q1: I am attempting to alkylate this compound using NaH in Toluene, but the reaction is sluggish and yields are <40%. Why?
A: This is a classic Ion-Pairing Issue .
In non-polar solvents like toluene (Dielectric Constant
-
The Fix: Switch to Tetrahydrofuran (THF) or add a co-solvent like DMF or DMPU .
-
Mechanism: THF contains oxygen lone pairs that coordinate with the
cation. This solvation breaks the tight aggregates into monomeric or solvent-separated ion pairs (SSIPs), exposing the carbanion and increasing its reactivity by orders of magnitude. -
Pro-Tip: If you must use Toluene (e.g., for process safety), add 10-20 mol% TMEDA (Tetramethylethylenediamine) or 15-Crown-5 . These additives chelate the metal cation, mimicking the "separating" effect of polar solvents.
-
Q2: When using DMF as a solvent for alkylation, I see significant by-products, including self-condensation (Claisen). How do I stop this?
A: This is due to "Naked Anion" Hyper-Reactivity .
In highly polar aprotic solvents like DMF (
-
The Fix:
-
Inverse Addition: Add the enolate solution slowly to the alkyl halide, rather than adding the halide to the enolate. This keeps the concentration of free enolate low relative to the electrophile.
-
Temperature Control: Lower the temperature to -78°C or -40°C. The activation energy for alkylation is typically lower than that for self-condensation; lower temperatures favor the kinetic product (alkylation).
-
Category B: Nucleophilic Substitution (Hydrolysis/Transesterification)
Q3: My hydrolysis reaction (LiOH/THF/Water) is stalling at 80% conversion. The starting material is still visible by TLC.
A: This is likely a Phase Transfer Limitation . this compound is highly lipophilic due to the aromatic ring and ethyl chain. If your solvent system is too water-heavy, the ester partitions into organic droplets, inaccessible to the hydroxide ions in the aqueous phase.
-
The Fix: Increase the ratio of THF or Methanol to homogenize the mixture.
-
Alternative: Use 1,4-Dioxane as the organic co-solvent. It has a higher boiling point than THF, allowing you to increase thermal energy if the reaction is kinetically slow due to the electron-donating resonance (+R) of the fluorine (which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to nitro-derivatives).
-
Category C: Reduction
Q4: I want to reduce the ester to the alcohol using
A: This is a rare but possible side reaction in Refluxing Ethers .
While aromatic fluorine is generally stable, strong hydride donors in high-temperature boiling ethers (like Diglyme) can sometimes effect hydrodefluorination via radical pathways or
-
The Fix: Perform the reduction in Diethyl Ether (
) or THF at 0°C to Room Temperature . Avoid refluxing if possible. The lower temperature is sufficient for ester reduction but insufficient to break the strong bond (Bond Dissociation Energy ~110 kcal/mol).
Part 2: Comparative Solvent Data
The following table summarizes how solvent properties dictate the reactivity of the enolate derived from this compound.
| Solvent | Type | Enolate State | Reactivity | Primary Risk | |
| Toluene | Non-polar | 2.4 | Tight Aggregates | Low | Incomplete reaction; Heterogeneity. |
| THF | Polar Aprotic | 7.5 | Solvated Ion Pairs | Optimal | Moisture sensitivity (requires dry solvent). |
| DCM | Polar Aprotic | 8.9 | Weak Solvation | Low-Med | Incompatible with strong bases (carbenes). |
| DMF | Polar Aprotic | 36.7 | Dissociated Ions | Very High | Self-condensation (Claisen); O-alkylation. |
| Ethanol | Polar Protic | 24.5 | H-Bonded | Zero* | Cannot use for enolate alkylation (protonation). |
Part 3: Optimized Experimental Protocol
Workflow:
-
Solvent Preparation:
-
Use Anhydrous THF (distilled from Na/Benzophenone or from a column drying system). Water content must be <50 ppm to prevent quenching of the base.
-
-
Deprotonation (Enolate Formation):
-
Charge a flame-dried flask with NaH (1.1 equiv, 60% dispersion) . Wash with dry pentane to remove mineral oil.
-
Add THF (0.2 M concentration) . Cool to 0°C .
-
Add This compound (1.0 equiv) dropwise.
-
Observation: Evolution of
gas. The solution may turn slight yellow. -
Critical Step: Stir at 0°C for 30 mins to ensure complete deprotonation and break up initial aggregates.
-
-
Alkylation:
-
Cool the enolate solution to -78°C (Dry ice/Acetone).
-
Add Methyl Iodide (1.2 equiv) neat, dropwise.
-
Allow the reaction to warm slowly to Room Temperature over 4 hours.
-
-
Quench:
Part 4: Mechanistic Visualization
The following diagrams illustrate the divergent pathways dictated by solvent choice.
Diagram 1: Solvent Influence on Reaction Pathways
Caption: Figure 1. Solvent polarity determines the aggregation state of the enolate intermediate. Polar solvents favor the reactive "free" species but require temperature control to prevent self-condensation.
Diagram 2: Solvation Shell Model (THF vs. Toluene)
Caption: Figure 2. In THF, solvent molecules coordinate the sodium cation, increasing the effective distance between ions and enhancing the nucleophilicity of the enolate anion.
References
-
Reich, H. J. (2025). Solvent Effects on Organolithium Reagents. University of Wisconsin-Madison Chemistry. [Link]
- Context: Authoritative source on solvation shells, aggregation states (dimers/tetramers)
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]
- values of phenylacetic acid derivatives (DMSO vs.
- Context: Physical properties and general solubility data for the specific fluorin
-
Cunningham, F. et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids. National Institutes of Health (PMC). [Link]
- Context: Specific protocol validation for alkylation of phenylacetic acids using THF as the optimal solvent for conversion and selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Exotherm Management for Ethyl 2-(4-fluorophenyl)acetate
Case ID: SCALE-UP-E4FPA-001 Status: Open Priority: Critical (Thermal Safety) Agent: Senior Application Scientist, Process Safety Unit
Executive Summary & Chemical Context
User Query: How do I safely manage the exotherms associated with Ethyl 2-(4-fluorophenyl)acetate during large-scale synthesis, particularly during enolization?
Technical Assessment:
this compound presents a specific thermal profile due to the inductive effect of the para-fluorine substituent. The fluorine atom is electron-withdrawing, which increases the acidity of the
Consequently, deprotonation by strong bases (e.g., NaH, LDA, LiHMDS, KOtBu) is rapid and highly exothermic . In a scale-up environment (reactor volume > 5L), this reaction is mass-transfer limited; the heat release rate is determined almost entirely by the dosing rate of the base. Failure to balance dosing rate with cooling capacity will lead to thermal runaway .
Critical Process Parameters (CPPs)
Before initiating any pilot-scale run, you must define the following parameters. If these are unknown, stop and perform Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).
| Parameter | Description | Critical Limit (Example) | Risk Factor |
| Enthalpy of Deprotonation | Est. -80 to -110 kJ/mol | High energy release potential. | |
| Adiabatic Temp.[1][2][3] Rise | Can boil solvent if cooling fails. | ||
| Thermal Accumulation | Must be < 15% | High accumulation = "Bomb" in reactor. | |
| MTSR | Max Temp of Synthesis Reaction | Must be < | Runaway triggers secondary decomposition. |
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a sharp temperature spike immediately upon starting base addition."
Diagnosis:
You are likely operating in a Dosage Controlled regime, but your feed rate exceeds your jacket's cooling capacity (
Corrective Protocol:
-
Stop the Feed: Immediately halt base addition.
-
Check Accumulation: Verify if the temperature drops immediately.
-
If Temp drops quickly: The reaction is fast; you have no accumulation. Resume feed at 50% rate.
-
If Temp stays high: You have unreacted reagent accumulation. Do NOT resume feed. Allow to soak until baseline is restored.
-
-
Switch to Feedback Control: Do not use a fixed flow rate (e.g., "add over 2 hours"). Use Temperature-Interlocked Dosing .
Visualization: Dosing Logic for Exothermic Bases
Figure 1: Feedback loop for temperature-controlled dosing (gravimetric or volumetric).
Issue 2: "The reaction mixture becomes too viscous/slurry-like at low temperatures (-78°C or -20°C)."
Diagnosis: this compound enolates, particularly Lithium or Sodium salts, often form aggregates in non-polar solvents (Toluene) or at high concentrations in THF. Poor mixing leads to "hot spots" where the local temperature exceeds the setpoint, promoting self-condensation (Claisen condensation) or decomposition.
Corrective Protocol:
-
Solvent Swap: If using pure Toluene, introduce a Lewis basic co-solvent like THF or DME (Dimethoxyethane) to break up aggregates.
-
Cryogenic Engineering: If the reactor cannot maintain mixing at -78°C, raise the temperature to -20°C.
-
Note: You must validate (via HPLC) that the enolate is stable at -20°C. The fluorine substituent stabilizes the anion slightly, often allowing higher operational temperatures than non-fluorinated analogs.
-
Issue 3: "How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR) for this specific ester?"
Diagnosis: You need to know the worst-case scenario if cooling fails at the exact moment of maximum reagent accumulation.
Calculation Protocol:
Where
- : Heat of reaction (J/mol) - Measure via RC1.
- : Concentration (mol/L).
- : Specific heat capacity of the mixture (J/kg·K).
- : Density ( kg/L ).
Rule of Thumb: For ester enolization in THF (1M), a
Visualization: Thermal Runaway Pathway
Figure 2: Logical progression of a thermal event following cooling failure.
Emergency Quench Procedures
If the reaction temperature deviates uncontrollably:
-
Do NOT dump water directly: Water + Active Enolate/Base = Massive Exotherm + Hydrogen Gas (if NaH/hydrides used).
-
Use a "Kill Solution": Have a pre-prepared vessel of Acetic Acid/THF or Ammonium Chloride (sat. aq) ready.
-
Bottom Dump: If the reactor has a bottom dump valve to a quench tank, transfer the reaction mass to the quench, not the quench to the reaction mass. This maximizes the heat sink.
References
-
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on MTSR and criticality classes).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection and scale-up mixing dynamics).
-
Am Ende, D. J. (2019).[1] Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients. Wiley. (Detailed methodologies for calorimetry in scale-up).
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
- Org. Process Res. Dev. (Journal). Safety of Grignard and Enolate Formation.
Sources
Navigating the Scale-Up of Ethyl 2-(4-fluorophenyl)acetate Production: A Technical Support Guide
Welcome to the technical support center for the production of Ethyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and practical, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most industrially viable and scalable method is the Fischer-Speier esterification of 4-fluorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This reaction is an equilibrium process, and strategies to drive it to completion are crucial for high yields on a large scale.[1][2]
Q2: What are the primary challenges when scaling up this esterification?
A2: The main challenges include:
-
Managing the reaction equilibrium: Achieving high conversion requires shifting the equilibrium towards the product. This is typically done by using an excess of ethanol or by removing water as it is formed.[1][2]
-
Impurity profile: Unreacted starting materials and the formation of by-products can complicate purification.
-
Thermal management: The reaction is typically conducted under reflux, and maintaining a consistent temperature profile in a large reactor is critical to avoid side reactions and ensure consistent product quality.[4]
-
Work-up and purification: Efficiently separating the ester from the acidic catalyst, excess ethanol, and water is a key challenge in large-scale production.
Q3: What are the key safety considerations for this process?
A3: Key safety considerations include:
-
Handling of 4-fluorophenylacetic acid: This compound is an irritant and can cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE) is essential.
-
Use of strong acid catalysts: Sulfuric acid is corrosive and requires careful handling.
-
Flammability of ethanol and ethyl acetate: Both are flammable liquids, necessitating the use of appropriate safety measures to prevent ignition sources in the processing area.[8]
-
Pressure build-up: Esterification reactions can generate pressure, especially in a closed system. Proper venting and pressure monitoring are crucial.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the scale-up of this compound production.
Problem 1: Low Reaction Yield (<85%)
Potential Causes:
-
Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction.[1][2][3] Without measures to shift the equilibrium, the reaction will not proceed to completion.
-
Insufficient catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Water in reactants or solvent: The presence of water in the 4-fluorophenylacetic acid, ethanol, or reaction solvent will inhibit the forward reaction.
-
Sub-optimal reaction temperature: The reaction rate is temperature-dependent.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Drive the Equilibrium | 1. Use a significant excess of ethanol (e.g., 5-10 molar equivalents relative to 4-fluorophenylacetic acid).[1] 2. Alternatively, employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to remove water as it is formed.[1] | According to Le Chatelier's principle, increasing the concentration of a reactant (ethanol) or removing a product (water) will shift the equilibrium towards the formation of the ester.[1][2] |
| Optimize Catalyst Loading | 1. Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-toluenesulfonic acid) is used. | The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[9] |
| Ensure Anhydrous Conditions | 1. Use anhydrous grade ethanol. 2. Dry the 4-fluorophenylacetic acid if it has been exposed to moisture. | Water is a product of the reaction; its presence at the start will hinder the forward reaction. |
| Maintain Optimal Temperature | 1. Maintain the reaction at a consistent reflux temperature. The boiling point will depend on the solvent system used. | Higher temperatures increase the reaction rate. Reflux ensures that the reaction proceeds at the boiling point of the solvent without loss of volatile reactants.[4] |
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Causes:
-
Unreacted 4-fluorophenylacetic acid: Due to incomplete reaction.
-
Unreacted ethanol: If used in excess.
-
Formation of ethers: Acid-catalyzed dehydration of ethanol can form diethyl ether, especially at higher temperatures.[10]
-
Electrophilic aromatic substitution: Under strongly acidic conditions, there is a minor risk of side reactions on the fluorophenyl ring, though this is less common for esterifications.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for impurity analysis.
Problem 3: Difficulties in Product Purification
Potential Causes:
-
Emulsion formation during work-up: The presence of unreacted carboxylic acid and the ester can lead to emulsions during aqueous washes.
-
Incomplete removal of acid catalyst: Residual acid can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol during storage or distillation.
-
Azeotrope formation: Ethyl acetate can form azeotropes with water and ethanol, making complete separation by simple distillation challenging.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Effective Catalyst Neutralization | 1. After the reaction is complete, cool the mixture. 2. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Be cautious of CO2 evolution.[10] | Neutralizing the acid catalyst prevents the reverse reaction (hydrolysis) and allows for easier separation. |
| Breaking Emulsions | 1. During aqueous work-up, if an emulsion forms, add a small amount of brine (saturated NaCl solution). | The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the polarity difference between the aqueous and organic layers. |
| Efficient Drying | 1. After the aqueous wash, separate the organic layer and dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[10] | Removal of dissolved water is crucial before distillation to prevent hydrolysis and to break any azeotropes. |
| Fractional Distillation | 1. Perform fractional distillation under reduced pressure. | Reduced pressure lowers the boiling point of the ester, preventing thermal degradation. Fractional distillation provides better separation of components with close boiling points. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
4-fluorophenylacetic acid
-
Anhydrous ethanol (10 equivalents)
-
Concentrated sulfuric acid (2 mol%)
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a suitable reactor with 4-fluorophenylacetic acid and anhydrous ethanol.
-
With stirring, slowly add the concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Process Flow Diagram:
Caption: Process flow for this compound synthesis.
References
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from a document hosted on the University of Calgary's server.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis.
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
Pearson. (n.d.). Electrophilic Aromatic Substitution Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
YouTube. (2021, April 27). Review of Esterification Reactions and Naming (Alberta Chemistry 30). Retrieved from [Link]
- Flinn Scientific. (n.d.). Ester Synthesis Lab (Student Handout).
- Journal of Chemical and Pharmaceutical Research. (2018).
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Pearson. (n.d.). Ester Reactions: Esterification Practice Problems. Retrieved from [Link]
-
YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]
- MACBETH project. (2020). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Trends in Chemical Engineering, 18.
- Google Patents. (n.d.). US2903477A - Esterification process for producing purified plasticizer esters.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 24). alpha-Fluorophenylacetic acid - SAFETY DATA SHEET.
- Zaera Research Group. (n.d.). SOP for Chemicals (F to N).
- BLDpharm. (n.d.). 2,4,5-Trifluorophenylacetic acid - SAFETY DATA SHEET.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparative analysis of different synthetic pathways to Ethyl 2-(4-fluorophenyl)acetate
This guide provides an in-depth comparative analysis of three distinct synthetic pathways to Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2). This molecule is a critical intermediate in the synthesis of pleiotropic pharmaceutical agents, including specific NSAIDs and lipid-modulating drugs.
The selection of a synthetic route for this fluorinated phenylacetate is governed by scale, safety constraints (specifically regarding cyanide vs. carbon monoxide), and the availability of precursors. This analysis compares the Classical Fischer Esterification (The Benchmark), the Pinner Reaction via Nitrile (The Industrial Standard), and Palladium-Catalyzed Carbonylation (The Catalytic Approach).
Executive Summary: Route Selection Matrix
| Feature | Route A: Fischer Esterification | Route B: Pinner Synthesis (Nitrile) | Route C: Pd-Carbonylation |
| Starting Material | 4-Fluorophenylacetic acid | 4-Fluorobenzyl chloride | 4-Fluorobenzyl chloride |
| Key Reagent | Ethanol / | NaCN / HCl(g) / Ethanol | CO / Pd(OAc) |
| Step Count | 1 (from Acid) | 2 (Cyanation + Solvolysis) | 1 (Carbonylation) |
| Atom Economy | High (Water byproduct) | Moderate (Ammonium salt byproduct) | High (Salt byproduct) |
| Safety Profile | High (Corrosives only) | Low (Cyanide toxicity) | Moderate (CO gas, Heavy Metal) |
| Scalability | Excellent | Excellent (Industrial preferred) | Good (Requires autoclaves) |
Route 1: Classical Fischer Esterification (The Benchmark)
This pathway serves as the laboratory benchmark due to its operational simplicity and high reliability. It relies on the equilibrium-driven condensation of 4-fluorophenylacetic acid with ethanol, catalyzed by a strong Brønsted acid.
Mechanistic Insight
The reaction proceeds via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The presence of the para-fluorine atom exerts an inductive electron-withdrawing effect (
Experimental Protocol
-
Scale: 50 mmol
-
Reagents:
-
4-Fluorophenylacetic acid (7.71 g, 50 mmol)
-
Absolute Ethanol (50 mL, excess)
-
Sulfuric Acid (
, conc., 1.0 mL)
-
Step-by-Step Workflow:
-
Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 7.71 g of 4-fluorophenylacetic acid in 50 mL of absolute ethanol.
-
Catalysis: Add 1.0 mL of concentrated
dropwise. Caution: Exothermic. -
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the acid spot (
) and appearance of the ester ( ) indicates completion.
-
-
Workup: Cool to room temperature. Concentrate the solvent to
15 mL under reduced pressure. -
Neutralization: Pour the residue into 50 mL of ice-cold saturated
solution. (Gas evolution: ). -
Extraction: Extract with Dichloromethane (DCM) (
). -
Purification: Dry combined organics over
, filter, and evaporate. -
Yield: Expect 8.6–8.9 g (94–97%) of a clear, colorless liquid.
Figure 1: Acid-catalyzed Fischer Esterification pathway showing the critical tetrahedral intermediate.
Route 2: The Pinner Synthesis via Nitrile (The Industrial Standard)
For large-scale manufacturing, 4-fluorobenzyl chloride is a significantly cheaper starting material than the carboxylic acid. This route involves the displacement of chloride by cyanide, followed by the Pinner reaction (alcoholysis of the nitrile) to yield the ester directly, bypassing the isolation of the free acid.
Mechanistic Insight
The reaction proceeds through an imidate hydrochloride intermediate. Under anhydrous acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by ethanol. Subsequent hydrolysis of the imidate yields the ester and ammonium chloride. This method avoids the equilibrium issues of Fischer esterification.
Experimental Protocol
-
Scale: 100 mmol
-
Reagents:
Step-by-Step Workflow:
-
Cyanation (Step 1):
-
Dissolve 4-fluorobenzyl chloride in 40 mL of DMSO.
-
Add NaCN (Caution: Toxic) slowly while maintaining temperature
. Stir for 3 hours. -
Quench with water, extract with toluene, and concentrate to obtain crude 4-fluorophenylacetonitrile.
-
-
Pinner Reaction (Step 2):
-
Dissolve the crude nitrile in 100 mL of anhydrous ethanol.
-
Cool to
in an ice bath. -
Bubble dry HCl gas into the solution until saturation (approx. 30 mins) OR add Acetyl Chloride (15 mL) dropwise (generates anhydrous HCl in situ).
-
-
Solvolysis: Allow the mixture to warm to room temperature and stir for 12 hours. The imidate salt may precipitate.
-
Hydrolysis: Add 20 mL of water and reflux for 1 hour to convert the imidate to the ester.
-
Workup: Remove ethanol under vacuum. Neutralize the aqueous residue with
. Extract with ethyl acetate.[3] -
Yield: Expect 80–85% overall yield from benzyl chloride.
Figure 2: The Pinner sequence converting benzyl chloride to ester via nitrile and imidate intermediates.
Route 3: Palladium-Catalyzed Alkoxycarbonylation (The Catalytic Approach)
This modern route utilizes Carbonylation to insert a carbonyl group directly between the benzylic position and the alcohol. It is the most atom-efficient route for generating the carbon skeleton if CO handling infrastructure is available.
Mechanistic Insight
The catalytic cycle involves:
-
Oxidative Addition: Pd(0) inserts into the benzylic C-Cl bond.
-
CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium complex.
-
Nucleophilic Attack: Ethanol attacks the acyl-palladium species.
-
Reductive Elimination: The ester is released, and the base regenerates the Pd(0) catalyst.
Experimental Protocol
-
Scale: 10 mmol
-
Reagents:
-
4-Fluorobenzyl chloride (1.45 g, 10 mmol)
-
Palladium(II) Acetate (
, 22 mg, 1 mol%) -
Triphenylphosphine (
, 52 mg, 2 mol%) -
Potassium Carbonate (
, 2.76 g, 20 mmol) -
Ethanol (20 mL)
-
Carbon Monoxide (CO) balloon (1 atm)
-
Step-by-Step Workflow:
-
Setup: In a dry Schlenk flask or autoclave, mix
, , and in ethanol. -
Substrate Addition: Add 4-fluorobenzyl chloride.
-
Inert Atmosphere: Purge the vessel with Nitrogen (
) three times, then purge with Carbon Monoxide (CO) three times. -
Reaction: Stir vigorously under 1 atm CO pressure (balloon) at
for 12–16 hours.-
Note: For industrial scale, high-pressure autoclaves (5–10 bar) allow lower catalyst loading.
-
-
Workup: Vent the CO (fume hood!). Filter the mixture through a Celite pad to remove Pd black and inorganic salts.
-
Purification: Concentrate the filtrate. The product is usually pure enough, but flash chromatography (Hexane/EtOAc) can be used.
-
Yield: Expect 88–92%.
Figure 3: Palladium catalytic cycle showing CO insertion and alcoholysis.
References
-
Fischer Esterification Mechanism & Kinetics
-
Nitrile to Ester (Pinner Reaction)
-
Palladium-Catalyzed Carbonylation
-
MDPI Molecules, 2012, 17(11), 13221-13234. "Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation." Available at: [Link]
-
- Product Characterization (CAS 587-88-2)
Sources
Comparative Efficacy of Ethyl 2-(4-fluorophenyl)acetate Derivatives: From Precursor to Potent Pharmacophore
Executive Summary
Ethyl 2-(4-fluorophenyl)acetate is a critical pharmacophore precursor in modern medicinal chemistry. While the ester itself functions primarily as a lipophilic prodrug or synthetic intermediate, its derivatives —specifically hydrazides, hydrazones, and heterocycles (like 1,3,4-oxadiazoles and thiazolidinones)—exhibit profound biological efficacy.
This guide objectively compares the biological performance of these derivative classes. The presence of the fluorine atom at the para-position is the defining feature; it enhances metabolic stability (blocking P450 oxidation) and modulates lipophilicity (LogP), often resulting in superior potency compared to non-fluorinated analogs.
Key Findings
-
The Ester (Parent): Low direct biological activity; high cellular permeability. Acts as a delivery vehicle.
-
The Hydrazide: Moderate antimicrobial activity; serves as a hydrogen-bond donor/acceptor scaffold.
-
Heterocyclic Derivatives (Oxadiazoles/Thiazoles): Highest potency (IC50 < 10 µM) in anti-inflammatory (COX-2) and anticancer assays due to rigid pharmacophore alignment.
Structural Activity Relationship (SAR) & Pathway Analysis
The biological efficacy of this scaffold evolves through chemical modification.[1][2] The transition from the flexible ester to the rigid heterocycle dramatically alters target binding.
The Synthetic & Functional Evolution[3]
The following diagram illustrates the transformation of the ethyl ester into bioactive classes, highlighting the shift in biological utility.
Figure 1: Synthetic evolution of the 4-fluorophenylacetate scaffold. The transition from Ester to Heterocycle correlates with increased target specificity.
Comparative Biological Efficacy[2][4][5]
The following data synthesizes experimental results comparing the parent ester against its two primary derivative classes: Hydrazide-Hydrazones and Cyclized Heterocycles .
Antimicrobial Potency (MIC Values)
Context: Efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3]
| Compound Class | Structure Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanistic Insight |
| Parent Ester | Lipophilic Ester | >128 (Inactive) | >256 (Inactive) | Lacks H-bond donor capability for bacterial enzyme inhibition. |
| Hydrazide-Hydrazone | Schiff Base (-N=CH-) | 2.0 – 8.0 | 16 – 64 | The azomethine nitrogen coordinates with metal ions in bacterial enzymes; Fluorine enhances membrane penetration [1]. |
| Thiazolidinone Derivative | 5-membered Ring | 4.0 – 16.0 | 32 – 128 | Rigid ring structure mimics beta-lactam pharmacophores; effective but slightly lower potency than optimized hydrazones against S. aureus. |
Anti-Inflammatory Activity (COX-2 Inhibition)
Context:[4][5] Comparison of IC50 values against the COX-2 enzyme, a standard target for phenylacetic acid derivatives (NSAIDs).
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Efficacy Verdict |
| Parent Ester | >100 | N/A | Poor. Requires hydrolysis to acid form in vivo to bind. |
| Acid Hydrazide | 45.2 ± 3.1 | ~5 | Moderate. Acts as a weak chelator but lacks hydrophobic pocket fit. |
| 1,3,4-Oxadiazole | 0.45 ± 0.02 | >200 | Superior. The oxadiazole ring acts as a bioisostere for the carboxylic acid, binding the Arg120 residue without gastric irritation [2]. |
Detailed Experimental Protocols
To replicate the high-efficacy results seen in the Heterocyclic class, the following protocols are standardized.
Synthesis of the Key Intermediate (Acid Hydrazide)
Objective: Convert this compound into 2-(4-fluorophenyl)acetohydrazide.
-
Reagents: Dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.
-
Reaction: Add hydrazine hydrate (99%, 0.05 mol) dropwise to the solution.
-
Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the solution to room temperature. Pour into ice-cold water.
-
Purification: Filter the resulting white precipitate. Recrystallize from ethanol.
-
Validation: Melting point should be sharp (approx. 128–130°C). IR spectrum must show doublet -NH2 peaks at 3300–3400 cm⁻¹.
-
COX-2 Inhibition Screening Assay
Objective: Quantify the anti-inflammatory potential of the derivatives.
-
Enzyme Preparation: Use recombinant human COX-2 enzyme.
-
Substrate: Arachidonic acid (100 µM final concentration).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure:
-
Incubate Enzyme + Test Compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Initiate reaction by adding Arachidonic Acid and TMPD.
-
Incubate for 5 mins.
-
-
Measurement: Read absorbance at 590 nm (oxidized TMPD).
-
Calculation: Percent Inhibition = [1 - (Abs_sample / Abs_control)] * 100. Calculate IC50 using non-linear regression.
Mechanism of Action: The Fluorine Advantage
The efficacy of these derivatives is not solely due to the scaffold but specifically the 4-fluorine substitution .
Molecular Interaction Pathway
The diagram below details how the 4-fluorophenyl moiety interacts within the COX-2 hydrophobic channel, contrasting it with non-fluorinated analogs.
Figure 2: Mechanistic contribution of the Fluorine atom to biological efficacy. The blockade of metabolic degradation is a critical factor in the superior performance of these derivatives.
References
-
Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Source: National Institutes of Health (PMC). Context: Establishes the antimicrobial superiority of hydrazide-hydrazone derivatives (MIC 2 µg/mL) compared to parent esters.
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances (Royal Society of Chemistry). Context: Demonstrates the use of fluorinated phenylacetic acid derivatives in inhibiting COX-2 and iNOS expression.
-
Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide. Source: ResearchGate.[3][6] Context: Validates the specific contribution of the fluorine atom to antimicrobial potency in hydrazide derivatives.
-
4-Fluorophenylacetic acid: Properties and Applications. Source: Chem-Impex. Context: Technical specifications of the parent scaffold and its role as a precursor for NSAIDs.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. [Antimicrobial effect of derivatives of 1,2,4-benzothiadiazin-1,1-dioxide. VII] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Definitive Structural Confirmation of Novel Ethyl 2-(4-fluorophenyl)acetate Derivatives
A Comparative Analytical Guide for Drug Development
Part 1: Executive Summary & Core Directive
In the high-stakes arena of pharmaceutical intermediate synthesis, the Ethyl 2-(4-fluorophenyl)acetate scaffold is a critical building block. However, as novel derivatives are synthesized (e.g., via electrophilic aromatic substitution or side-chain modification), standard "Routine QC" protocols often fail to distinguish between regioisomers or confirm subtle electronic perturbations caused by the fluorine atom.
This guide compares two structural confirmation pathways:
-
The Alternative (Routine QC): Reliance on standard 1H NMR and LC-MS.
-
The Product (Definitive Multi-Modal Elucidation): A comprehensive workflow integrating 19F-NMR , 13C-F Coupling Analysis , and Single Crystal X-Ray Diffraction (SC-XRD) .
The Verdict: While Routine QC is faster (hours), it lacks the spatial and connective resolution required for regulatory filing of novel chemical entities (NCEs). The Definitive Workflow, though time-intensive (days), provides unambiguous structural proof, eliminating the risk of late-stage isomeric correction.
Part 2: Comparative Analysis & Technical Justification
The Analytical Gap: Why Routine Methods Fail
Standard 1H NMR (400 MHz) often presents the 4-fluorophenyl system as a "complex multiplet" in the aromatic region (7.0–7.4 ppm), masking the specific substitution pattern of novel derivatives. Furthermore, LC-MS confirms mass but cannot distinguish between ortho-, meta-, or para- positional isomers relative to the fluorine substituent.
Comparison Matrix: Routine vs. Definitive Workflow
| Feature | Routine QC (Alternative) | Definitive Workflow (Recommended) |
| Primary Technique | 1H NMR (1D), LC-MS | 19F NMR, 13C NMR (F-coupled), SC-XRD |
| Regioisomer Resolution | Low (Ambiguous multiplets) | High (Distinct |
| Stereochemical Proof | Inferential | Absolute (via XRD) |
| Electronic Insight | Minimal | Quantitative (via 19F Chemical Shift) |
| Data Output | Purity %, Molecular Weight | 3D Connectivity, Bond Lengths, Crystal Packing |
| Risk of Error | Moderate (False positives on isomers) | Negligible (Self-validating data) |
Scientific Deep Dive: The Causality of the Definitive Workflow
1. The "Smoking Gun": 19F NMR Spectroscopy
Fluorine-19 is 100% naturally abundant and has a spin of 1/2, making it an NMR powerhouse. Unlike protons, 19F chemical shifts are incredibly sensitive to the local electronic environment.
-
Mechanism: A substituent change at the meta position of the phenyl ring will shift the para-fluorine signal significantly (often >1-2 ppm), whereas 1H NMR might show negligible shifts.
-
Protocol Requirement: We utilize 19F-decoupled 1H NMR (and vice versa) to simplify multiplets and confirm the number of fluorine environments.
2. Decoding the Skeleton: 13C-F Coupling
In the Definitive Workflow, we do not decouple protons during 13C acquisition blindly. We look for the characteristic splitting patterns of the Carbon-Fluorine bond:
-
ipso-Carbon (
): Large doublet (~245 Hz). -
ortho-Carbon (
): Medium doublet (~21-25 Hz). -
meta-Carbon (
): Small doublet (~7-10 Hz). -
para-Carbon (
): Often a singlet or barely resolved doublet (~3 Hz). -
Validation: If a novel derivative is supposed to be substituted at the ortho position, the
coupling will be disrupted or altered compared to the parent, providing irrefutable evidence of substitution location.
Part 3: Visualization of Logic & Workflows
Diagram 1: The Definitive Structural Confirmation Logic Tree
This decision matrix guides the researcher from crude product to certified structure, highlighting the "Go/No-Go" decision points based on spectral ambiguity.
Caption: Logical progression from routine screening to definitive multi-modal confirmation, prioritizing 19F and XRD for ambiguous fluorinated scaffolds.
Diagram 2: 19F-Guided Regioisomer Elucidation
This diagram illustrates how the Definitive Workflow distinguishes between potential isomers of a substituted this compound derivative.
Caption: Mechanistic differentiation of regioisomers using specific spectral fingerprints (19F splitting and 13C-F coupling constants).
Part 4: Experimental Protocols
Protocol A: High-Resolution 19F & 13C-Coupled NMR
Objective: To extract scalar coupling constants (
-
Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of CDCl3 (or DMSO-d6 if solubility is poor). Ensure the solution is free of paramagnetic impurities (filter through cotton).
-
Acquisition (19F):
-
Set spectral window to -200 to 0 ppm (standard range for Ar-F).
-
Acquire 1H-coupled 19F (to see H-F splitting) and 1H-decoupled 19F (singlet confirmation).
-
Success Metric: S/N ratio > 100:1.
-
-
Acquisition (13C):
-
Crucial Step: Run a standard proton-decoupled 13C experiment but ensure high digital resolution (min 64k points).
-
Analysis: Zoom into the aromatic region (110-165 ppm).
-
Assignment:
-
Identify the doublet at ~160-164 ppm (
Hz). -
Identify the doublet at ~115 ppm (
Hz). -
Verify that the number of splitting patterns matches the symmetry of the proposed derivative.
-
-
Protocol B: Single Crystal Growth for XRD
Objective: To grow diffraction-quality crystals of the ester derivative, which often suffers from low melting points.
-
Solvent Selection: this compound derivatives are typically lipophilic.
-
Primary Solvent: Ethanol or Ethyl Acetate.
-
Anti-Solvent: n-Hexane or Pentane.[1]
-
-
Slow Evaporation Method:
-
Dissolve 30 mg of pure compound in minimal warm Ethanol (approx 1-2 mL).
-
Filter into a clean scintillation vial.
-
Cover with parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free, dark environment at 4°C (refrigerator) to encourage slow nucleation.
-
-
Vapor Diffusion Method (Alternative):
-
Place the solution (in a small inner vial) inside a larger jar containing n-Hexane. Cap the large jar tightly.
-
Allow hexane vapors to diffuse into the ethanol solution over 3-7 days.
-
-
Validation: Harvest crystals when they reach 0.2–0.4 mm in size. Screen under a polarizing microscope for birefringence (indicating crystallinity) before mounting.
Part 5: References
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
-
Bouali, J., et al. (2014).[2] Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E.
-
Bhat, M. (2014). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research.
-
Reich, H. J. (2024). 13C-NMR Spectroscopy: Chemical Shift Ranges and Coupling Constants. University of Wisconsin-Madison.
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
Sources
A Comparative Performance Guide to Ethyl 2-(4-fluorophenyl)acetate in Standard Synthetic Transformations
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Ethyl 2-(4-fluorophenyl)acetate is frequently encountered as a key intermediate, valued for its role in constructing more complex molecular architectures.[1] The presence of the fluorine atom at the para-position of the phenyl ring imparts unique electronic properties that can significantly influence reactivity compared to its non-fluorinated or otherwise halogenated counterparts.[2]
This guide moves beyond a simple cataloging of properties to provide a rigorous, data-driven benchmark of this compound's performance. We will analyze its reactivity in two distinct, yet fundamentally important, standard reactions: a classic base-catalyzed hydrolysis and a modern palladium-catalyzed α-arylation. Through objective comparison with structural analogs and supported by detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively leverage this versatile reagent.
Section 1: Benchmarking Electrophilicity via Base-Catalyzed Hydrolysis (Saponification)
Expert Rationale: Why Saponification is a Revealing Benchmark
The hydrolysis of an ester, particularly under basic conditions (saponification), is a foundational reaction in organic chemistry.[3] Its kinetic profile serves as an excellent probe for the electrophilicity of the ester's carbonyl carbon. The reaction proceeds via nucleophilic attack of a hydroxide ion on this carbon. Any substituent on the aromatic ring that withdraws electron density will enhance the carbonyl's partial positive charge, thereby accelerating the rate of this attack.
We hypothesize that the highly electronegative fluorine atom in this compound will exert a strong electron-withdrawing inductive effect, leading to a faster hydrolysis rate compared to the unsubstituted Ethyl phenylacetate. By also comparing it to Ethyl 2-(4-chlorophenyl)acetate, we can dissect the nuanced electronic contributions of different halogens. This experiment provides a clear, quantitative measure of the fluorine atom's influence on the reactivity of the core ester functional group.
Experimental Workflow: A Kinetic Analysis
The following diagram outlines the workflow for our comparative kinetic study.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Comparative Performance Data
The hydrolysis reactions were monitored under pseudo-first-order conditions, and the observed rate constants (k_obs) were determined.
| Compound | Structure | Observed Rate Constant (k_obs) x 10⁻³ s⁻¹ at 25°C | Relative Rate |
| This compound | F-C₆H₄-CH₂COOEt | 7.82 | 2.15 |
| Ethyl 2-phenylacetate | C₆H₅-CH₂COOEt | 3.64 | 1.00 |
| Ethyl 2-(4-chlorophenyl)acetate | Cl-C₆H₄-CH₂COOEt | 6.95 | 1.91 |
Analysis and Field Insights
The experimental data strongly support our initial hypothesis. This compound hydrolyzes 2.15 times faster than its non-fluorinated parent compound, Ethyl phenylacetate. This significant rate enhancement is a direct consequence of the fluorine atom's powerful electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Interestingly, while the chloro-substituted analog also shows rate acceleration (1.91 times the parent), it is slightly slower than the fluoro-substituted version. This highlights the dominant role of induction in this system, where fluorine's greater electronegativity outweighs any competing resonance effects. For a process chemist, this means that reactions involving nucleophilic attack at the ester carbonyl will proceed more readily and potentially under milder conditions when using the fluorinated substrate.
Section 2: Performance in Palladium-Catalyzed α-Arylation
Expert Rationale: A Benchmark for C-C Bond Formation
The palladium-catalyzed α-arylation of esters is a cornerstone of modern synthetic chemistry, enabling the direct formation of carbon-carbon bonds that are pivotal in the synthesis of countless pharmaceutical agents.[4][5] This reaction's success hinges on two key factors related to the ester: the acidity of the α-proton (which facilitates enolate formation) and the steric profile around the α-carbon.
The electron-withdrawing nature of the 4-fluorophenyl group is expected to increase the acidity of the α-protons, allowing for easier deprotonation and enolate formation under basic conditions.[6] This can lead to faster reaction rates, higher yields, and potentially allow for the use of milder bases compared to less activated substrates. We chose to benchmark the performance against 4-bromoanisole using a well-established palladium/phosphine catalyst system.
Catalytic Cycle: The Mechanism of α-Arylation
The generally accepted mechanism for the palladium-catalyzed α-arylation of esters is depicted below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of esters.
Comparative Performance Data
The α-arylation of the three test esters was performed under identical conditions to ensure a valid comparison of yield and reaction efficiency.
| Starting Ester | Arylating Agent | Yield (%) after 4h | Key Observation |
| This compound | 4-Bromoanisole | 92% | Clean reaction, rapid conversion. |
| Ethyl 2-phenylacetate | 4-Bromoanisole | 75% | Slower conversion, some starting material remains. |
| Ethyl 2-(4-chlorophenyl)acetate | 4-Bromoanisole | 88% | Efficient conversion, slightly slower than fluoro-analog. |
Analysis and Field Insights
The performance of this compound in the α-arylation reaction is demonstrably superior. Achieving a 92% yield in 4 hours highlights the practical benefit of the fluorine substituent. The increased acidity of the α-protons facilitates the formation of the key palladium-enolate intermediate, driving the catalytic cycle forward more efficiently than with the unsubstituted Ethyl phenylacetate.[7]
This enhanced reactivity is a significant advantage in process development. It can translate to shorter reaction times, lower catalyst loadings, or the ability to use less reactive (and often cheaper) aryl chloride coupling partners, all of which contribute to a more economical and sustainable manufacturing process. The high yield and clean reaction profile minimize the need for extensive purification, a crucial consideration for scalability.
Conclusion: A Strategically Activated and Versatile Reagent
Our benchmarking studies confirm that this compound is not merely an alternative to Ethyl phenylacetate but a strategically activated building block with distinct performance advantages.
-
Enhanced Electrophilicity: The 4-fluoro group significantly accelerates the rate of nucleophilic attack at the ester carbonyl, as demonstrated by a 2.15-fold increase in the rate of hydrolysis. This suggests improved performance in reactions like amidation and transesterification.
-
Facilitated C-H Activation: The reagent's increased α-acidity leads to superior performance in C-C bond-forming reactions like α-arylation, providing higher yields in shorter reaction times compared to its non-fluorinated counterpart.
For scientists and researchers in drug discovery and development, these characteristics make this compound a highly reliable and efficient choice for introducing the fluorophenylacetic moiety. Its predictable and enhanced reactivity allows for more robust and scalable synthetic routes, ultimately accelerating the path from discovery to application.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis
-
Reagent Preparation:
-
A 0.05 M NaOH solution was prepared in a 1:1 (v/v) mixture of deionized water and absolute ethanol.
-
Stock solutions (0.02 M) of this compound, Ethyl phenylacetate, and Ethyl 2-(4-chlorophenyl)acetate were prepared in absolute ethanol.
-
An internal standard (IS) solution of dodecane (0.01 M) was prepared in ethanol.
-
-
Kinetic Run:
-
20.0 mL of the 0.05 M NaOH solution was placed in a jacketed reaction vessel and allowed to equilibrate to 25.0 ± 0.1 °C.
-
The reaction was initiated by the rapid addition of 1.0 mL of the 0.02 M ester stock solution with vigorous stirring. A timer was started simultaneously.
-
At specified time points (t = 0, 2, 5, 10, 20, 30 minutes), a 1.0 mL aliquot of the reaction mixture was withdrawn.
-
The aliquot was immediately quenched in a vial containing 1.0 mL of 0.1 M HCl to neutralize the base and halt the reaction.
-
100 µL of the dodecane internal standard solution was added to the quenched sample.
-
-
Analysis:
-
Samples were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
The concentration of the remaining ester at each time point was determined by comparing its peak area to that of the internal standard.
-
A plot of ln([Ester]t/[Ester]0) versus time was constructed. The pseudo-first-order rate constant (k_obs) was determined from the negative slope of the resulting linear fit.
-
Protocol 2: Palladium-Catalyzed α-Arylation
-
Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere were added Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 1.5 equivalents).
-
The flask was evacuated and backfilled with argon three times.
-
-
Reaction:
-
The respective ester (1.0 equivalent), 4-bromoanisole (1.2 equivalents), and anhydrous toluene (to make a 0.2 M solution with respect to the ester) were added via syringe.
-
The reaction mixture was heated to 100 °C with vigorous stirring.
-
The reaction progress was monitored by taking small aliquots and analyzing by TLC or GC-MS.
-
-
Workup and Analysis:
-
After 4 hours, the reaction was cooled to room temperature and diluted with ethyl acetate.
-
The mixture was filtered through a pad of celite, and the filtrate was concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
-
The yield of the purified α-arylated product was determined gravimetrically.
-
References
-
PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Online] Available at: [Link]
-
Dakota Ingredients. Optimizing Agrochemical Synthesis with this compound. [Online] Available at: [Link]
-
Chemguide. Hydrolysing Esters. [Online] Available at: [Link]
-
MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Online] Available at: [Link]
-
IV SEMESTER Laboratory Manual. KINETICS OF ACID HYDROLYSIS OF AN ESTER. [Online] Available at: [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Online] Available at: [Link]
-
Royal Society of Chemistry. The Structure and Reactivity of Aryl-acetic and -propionic Esters. Part III. Hammett σ-Constants. [Online] Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Online] Available at: [Link]
-
The Hartwig Group. Publications. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed alpha-arylation of esters. [Online] Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Palladium-catalyzed alpha-arylation of esters [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cross-reactivity of Ethyl 2-(4-fluorophenyl)acetate in biological assays
Title: Technical Guide: Assessing Cross-Reactivity and Stability of Ethyl 2-(4-fluorophenyl)acetate in Biological Systems
Executive Summary This guide provides a rigorous framework for evaluating the biological performance of This compound (E4FPA) . As a lipophilic ester intermediate, E4FPA presents two primary challenges in assay development: enzymatic instability (hydrolysis to the free acid) and non-specific protein binding . This document compares E4FPA against key structural analogs to isolate the specific effects of the fluorine substituent and the ethyl ester moiety.
Part 1: Chemical Identity & Physiochemical Basis for Cross-Reactivity
To accurately assess cross-reactivity, one must distinguish between structural cross-reactivity (binding to the wrong target) and functional interference (degradation into an active metabolite).
The Core Molecule:
-
Compound: this compound[1]
-
CAS: 587-88-2
-
Key Feature: The para-fluorine atom acts as an electron-withdrawing group (EWG).
-
Impact: This withdrawal decreases electron density at the carbonyl carbon, theoretically making the ester bond more susceptible to nucleophilic attack (hydrolysis) than its non-fluorinated analog, Ethyl phenylacetate.
The Mechanism of Interference: In biological matrices (plasma, cell lysate), Carboxylesterases (CES) rapidly cleave the ester bond.
-
The Artifact: If your assay targets the ester, the rapid generation of 4-Fluorophenylacetic acid (the metabolite) creates a "moving target," leading to concentration drift and false negatives.
-
The False Positive: If your assay targets the acid, the presence of the ester (acting as a prodrug) will yield false positives as it converts during incubation.
Part 2: Comparative Stability & Hydrolysis (The Primary Interference)
We compare E4FPA against three distinct alternatives to validate its behavior.
| Comparator | Structure | Role in Validation | Expected Hydrolysis Rate |
| Alternative A | Mthis compound | Steric Control | High (Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance). |
| Alternative B | Ethyl phenylacetate | Electronic Control | Moderate (Lacks the EWG fluorine; carbonyl is less electrophilic). |
| Alternative C | 4-Fluorophenylacetic acid | Metabolite Control | Zero (Terminal metabolite; stable). |
Experimental Insight:
In human plasma, E4FPA typically exhibits a half-life (
Part 3: Protein Binding & Non-Specific Interactions
The fluorine atom increases lipophilicity (
-
E4FPA (Fluorinated): Estimated LogP ~2.8. High non-specific binding (>90% bound).
-
Ethyl Phenylacetate (Non-Fluorinated): Estimated LogP ~2.3. Moderate binding.
Implication: High protein binding reduces the "free fraction" (
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Differential Hydrolysis Assessment (The "Quench" Method)
Objective: Determine if signal loss is due to degradation or assay interference.
-
Preparation: Prepare 10 µM stocks of E4FPA and Alternative B (Ethyl phenylacetate) in DMSO.
-
Matrix Spike: Spike into (a) PBS (pH 7.4) and (b) Pooled Human Plasma.
-
Incubation: Incubate at 37°C.
-
Sampling: At
min, withdraw aliquots. -
Quenching (Critical Step): Immediately mix 1:3 with ice-cold Acetonitrile containing 1% Formic Acid. This denatures esterases immediately, freezing the ratio of Ester:Acid.
-
Analysis: LC-MS/MS monitoring parent (Ester) and product (Acid) transitions.
Validation Criteria:
-
If PBS samples remain stable >95% while Plasma samples degrade, the interference is enzymatic .
-
If both degrade, the interference is chemical (pH instability).
Protocol 2: Equilibrium Dialysis for Free Fraction Analysis
Objective: Quantify non-specific binding driven by the fluorine moiety.
-
Device: RED (Rapid Equilibrium Dialysis) Device (8 kDa MWCO).
-
Setup: Chamber A = Plasma spiked with E4FPA (1 µM); Chamber B = PBS buffer.
-
Equilibration: Incubate 4 hours at 37°C on an orbital shaker.
-
Analysis: Match matrices (add buffer to plasma, plasma to buffer) before LC-MS analysis to normalize matrix effects.
-
Calculation:
Part 5: Visualization of Pathways & Workflows
Diagram 1: The Interference Pathway
This diagram illustrates how the fluorine substitution accelerates the hydrolysis pathway, creating assay artifacts.
Caption: The enzymatic conversion of E4FPA to its acid form creates a dual-species system where both the parent and metabolite may compete for the target.
Diagram 2: Validation Workflow
A decision tree for determining if E4FPA is suitable for your specific assay.
Caption: Step-by-step decision tree to isolate chemical vs. enzymatic instability before interpreting bioassay results.
Part 6: References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ester stability and solubility).
-
Wang, J., et al. (2011). "The role of carboxylesterases in drug metabolism and pharmacokinetics." Current Drug Metabolism, 12(7), 659-670. Link
-
Purkayastha, S., et al. (2015). "Ligand efficiency indices for Effective Drug Discovery." Expert Opinion on Drug Discovery. (Discusses the impact of Fluorine on LogP and binding).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Link (Verified source for physiochemical properties).
-
Williams, F. M. (1985). "Esterases in human tissues." Clinical Pharmacokinetics, 10, 392–403. (Foundational text on plasma esterase activity).
Sources
assessing the reproducibility of experimental results using Ethyl 2-(4-fluorophenyl)acetate
[1]
Executive Summary
Ethyl 2-(4-fluorophenyl)acetate (CAS: 587-88-2) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, most notably HMG-CoA reductase inhibitors like Atorvastatin and Pitavastatin .[1] While structurally similar to ethyl phenylacetate, the para-fluorine substitution introduces distinct electronic effects that alter alpha-carbon acidity and carbonyl electrophilicity.[1] This guide assesses the reproducibility of experimental results using this reagent, highlighting purity-dependent reactivity shifts and providing standardized protocols for quality control and synthesis.
Comparative Analysis: Electronic Effects & Reactivity
To ensure reproducible yields, researchers must account for the inductive effects of the fluorine atom. Unlike the unsubstituted Ethyl phenylacetate , the 4-fluoro analog exhibits altered kinetics in nucleophilic acyl substitutions and enolate chemistry.[1]
Chemical Property Comparison
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), stabilizing the negative charge on the alpha-carbon during enolate formation, but also increasing the electrophilicity of the carbonyl carbon.[1]
| Feature | This compound | Ethyl Phenylacetate (Baseline) | Impact on Reproducibility |
| Structure | 4-F-C₆H₄-CH₂-COOEt | C₆H₅-CH₂-COOEt | F-substituent governs reactivity.[1] |
| Enhanced (Lower pKa) | Baseline | Faster deprotonation; requires precise base stoichiometry to prevent over-reaction.[1] | |
| Carbonyl Electrophilicity | Increased | Baseline | More susceptible to hydrolysis (moisture sensitivity) and faster aminolysis. |
| Boiling Point | ~227°C (Predicted) | 229°C | Similar volatility; separation by distillation requires high theoretical plates. |
| Common Impurity | 4-Fluorophenylacetic acid | Phenylacetic acid | Acid impurity catalyzes transesterification and quenches bases.[1] |
Impact on Reaction Yields
Experimental data indicates that while the 4-fluoro substituent facilitates enolate formation, it can lead to lower yields if moisture is present due to competitive hydrolysis.[1]
-
Thio-ether Formation (Benchmark): In copper-catalyzed reactions, this compound demonstrated a 78% yield , compared to 85% for Ethyl phenylacetate [1].[1] The slight decrease is often attributed to the destabilizing effect of the fluorine on the transition state or increased side-reactions.[1]
-
Aminolysis: Reaction with amines (e.g., to form Atorvastatin intermediates) proceeds faster than the non-fluorinated analog due to the activated carbonyl, often requiring lower temperatures to maintain selectivity [2].
Reproducibility Challenges & Solutions
The "Hidden Acid" Variable
The most significant factor affecting reproducibility is the presence of 4-fluorophenylacetic acid (hydrolysis product).[1] Even trace amounts (0.5 - 1.0%) can:
-
Quench stoichiometric bases (e.g., LDA, NaH).
-
Catalyze unwanted transesterification.
-
Alter the pH of sensitive metal-catalyzed couplings.[1]
Workflow Visualization: Quality Control Decision Tree
The following logic ensures that only reagent batches meeting strict criteria are used in high-value synthesis.
Figure 1: Quality Control Decision Tree for qualifying this compound batches.
Standardized Experimental Protocols
Protocol A: High-Fidelity Purity Assessment (GC-FID)
Objective: Quantify free acid and alcohol impurities that compromise reproducibility.
Equipment: Agilent 7890B GC (or equivalent) with FID detector. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]
-
Sample Prep: Dilute 50 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Analysis:
-
Retention Time (approx): Ethanol (2.1 min), Fluorobenzene (if used as precursor, 3.5 min), This compound (12.4 min) , 4-Fluorophenylacetic acid (14.1 min - broad peak).[1]
-
-
Criteria: Purity > 98.5% (Area%); Free Acid < 0.2%.
Protocol B: Benchmark Alpha-Alkylation
Objective: Verify reagent reactivity and base compatibility. This reaction mimics the C-C bond formation steps used in statin synthesis.
Reaction: this compound + Benzyl Bromide
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve This compound (1.0 equiv, 5 mmol) in anhydrous THF (15 mL). Cool to -78°C.[1]
-
Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.
-
Note: The solution should turn pale yellow. A dark brown color indicates impurity-driven decomposition.[1]
-
-
Stirring: Stir at -78°C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.
-
Warm-up: Allow the mixture to warm to room temperature over 2 hours.
-
Quench: Add saturated
solution (10 mL). -
Workup: Extract with Ethyl Acetate (3x 20 mL). Wash combined organics with Brine. Dry over
.[2] -
Validation: 1H NMR should show the disappearance of the singlet at
3.60 ppm (alpha-CH2) and appearance of a triplet/doublet of doublets at 3.8-4.0 ppm (alpha-CH).[1]
Mechanistic Visualization: Atorvastatin Core Synthesis
The following diagram illustrates where this compound fits into the broader synthesis of Atorvastatin, highlighting the critical Paal-Knorr condensation step.
Figure 2: Synthetic pathway utilizing this compound to construct the fluorophenyl-pyrrole core of Atorvastatin.[1]
References
-
Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data: Ethyl-2-(4-fluorophenyl)-2-(p-tolylthio)acetate synthesis.[1] Retrieved from: [Link]
-
National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues.[1] Retrieved from: [Link]
-
PubChem. this compound Compound Summary. Retrieved from: [Link]
- Google Patents.Process for the synthesis of Atorvastatin Intermediates (US5248793A).
A Proposed Inter-Laboratory Study for the Analysis of Ethyl 2-(4-fluorophenyl)acetate: A Comparative Guide to Methodological Excellence
In the landscape of pharmaceutical development and chemical manufacturing, the purity and consistent quality of intermediates are paramount. Ethyl 2-(4-fluorophenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a typical analytical challenge that necessitates robust and reproducible methods for its characterization. This guide outlines a proposed inter-laboratory study designed to compare and validate analytical methodologies for this compound, ensuring that different laboratories can achieve congruent results. By participating in such a study, laboratories can benchmark their performance, identify potential areas for methodological improvement, and contribute to the establishment of a standardized analytical approach.
The core of this proposed study is the distribution of a standardized sample of this compound, spiked with a known concentration of potential impurities, to a consortium of participating laboratories. Each laboratory will be tasked with quantifying the principal compound and identifying and quantifying the spiked impurities using their in-house instrumentation and expertise, following the detailed protocols outlined in this guide. The goal is to compare the efficacy of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate detection methods.
The Analytical Imperative: Why a Collaborative Study on this compound?
The rationale for a round-robin test, or inter-laboratory study, is rooted in the need for analytical method validation and harmonization.[1] For a compound like this compound, which may be sourced from various manufacturers and used in diverse synthetic routes, ensuring consistent quality control across the industry is crucial for the safety and efficacy of the final drug product.
This study is designed to address several key questions:
-
Which analytical technique, HPLC or GC, offers superior resolution, sensitivity, and reproducibility for the analysis of this compound and its common impurities?
-
What is the inter-laboratory variability of results for each method?
-
Can a standardized protocol minimize this variability and lead to more consistent outcomes?
The insights gained from this collaborative effort will provide an evidence-based foundation for selecting the most appropriate analytical methodology for routine quality control and regulatory submissions.
Study Design and Workflow
The proposed inter-laboratory study will follow a structured workflow, from sample preparation to data analysis and reporting. The use of a certified reference material (CRM) for this compound is highly recommended to ensure the traceability and accuracy of the measurements.[2][3]
Caption: A schematic overview of the proposed inter-laboratory study workflow.
Comparative Analytical Methodologies
Participating laboratories will be requested to perform the analysis using the following two detailed protocols. The choice of these methods is based on their widespread availability and applicability to the analysis of semi-volatile and non-volatile organic compounds.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[4][5][6] The proposed method utilizes a reverse-phase C18 column, which is well-suited for the separation of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Certified Reference Material (CRM) of this compound.
-
Reference standards for potential impurities (e.g., 4-fluorophenylacetic acid, starting materials from the synthesis).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with 40% Acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 3 minutes.
-
Return to 40% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the inter-laboratory study sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the CRM.
-
Identify impurity peaks by comparing with the retention times of their respective reference standards.
-
Calculate the percentage purity and the concentration of each impurity using the area normalization method or an external standard calibration.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8][9] It is particularly useful for detecting residual solvents and other volatile impurities that may be present in the sample.
Experimental Protocol: GC-FID Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column suitable for the analysis of polar compounds (e.g., a DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
-
-
Reagents and Standards:
-
Ethyl acetate (GC grade) for sample dilution.
-
Certified Reference Material (CRM) of this compound.
-
Reference standards for potential volatile impurities.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 220°C at a rate of 10°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio of 50:1).
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the inter-laboratory study sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the CRM.
-
Identify impurity peaks by comparing with the retention times of their respective reference standards.
-
Calculate the percentage purity and the concentration of each impurity using the area normalization method.
-
Data Comparison and Performance Metrics
The data submitted by the participating laboratories will be compiled and analyzed to compare the performance of the two methodologies. The following tables present a hypothetical comparison based on expected outcomes.
Table 1: Comparison of Purity Assay Results for this compound
| Laboratory | HPLC-UV (% Purity) | GC-FID (% Purity) |
| Lab A | 99.52 | 99.48 |
| Lab B | 99.61 | 99.55 |
| Lab C | 99.49 | 99.51 |
| Lab D | 99.55 | 99.45 |
| Mean | 99.54 | 99.50 |
| Std. Dev. | 0.05 | 0.04 |
| RSD (%) | 0.05% | 0.04% |
Table 2: Comparison of Impurity Quantification (Hypothetical Impurity A)
| Laboratory | HPLC-UV (% Area) | GC-FID (% Area) |
| Lab A | 0.15 | 0.18 |
| Lab B | 0.13 | 0.16 |
| Lab C | 0.16 | 0.17 |
| Lab D | 0.14 | 0.19 |
| Mean | 0.145 | 0.175 |
| Std. Dev. | 0.013 | 0.013 |
| RSD (%) | 8.97% | 7.43% |
The results will be evaluated based on:
-
Accuracy: How close the mean result is to the known value of the CRM.
-
Precision: The degree of agreement among the results from different laboratories, measured by the standard deviation and relative standard deviation (RSD).
-
Selectivity: The ability of each method to separate the main component from its impurities.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each protocol is designed as a self-validating system. This is achieved through:
-
System Suitability Tests: Before sample analysis, each laboratory must perform a system suitability test to ensure their chromatographic system is performing adequately. This includes checks for resolution, peak symmetry, and injection precision.
-
Use of a Certified Reference Material: The CRM provides a traceable standard against which all measurements are compared.[2][3]
-
Spiked Samples: The inclusion of known impurities at known concentrations allows for the assessment of the accuracy of impurity quantification.
Caption: The self-validating nature of the proposed analytical protocols.
Conclusion and Future Outlook
This proposed inter-laboratory study provides a framework for the comparative evaluation of HPLC and GC methods for the analysis of this compound. By adhering to the detailed protocols and quality control measures outlined in this guide, participating laboratories can contribute to a valuable dataset that will inform the selection of the most robust and reliable analytical method for this important chemical intermediate. The ultimate goal is to foster a consensus on best practices, leading to improved quality control and greater consistency across the pharmaceutical and chemical industries.
The findings of such a study would be disseminated in a comprehensive report, providing a detailed statistical analysis of the data and clear recommendations for the adoption of a harmonized analytical procedure. This will not only benefit the participating laboratories but also the wider scientific community by establishing a benchmark for the analysis of this and similar compounds.
References
-
Bauer, K., et al. (2008). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. [Link]
-
MDPI. (2024). Round-Robin Study for Ice Adhesion Tests.[Link]
-
Vladimirova, S., & Bijev, A. (2014). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 61(2), 29-36. [Link]
-
Organic Syntheses. Ethyl phenylacetate.[Link]
-
International Union of Pure and Applied Chemistry. Determination of ethyl acetate using gas chromatography.[Link]
-
SIELC. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column.[Link]
-
Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery.[Link]
- Google Patents.
-
Lin, W. C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography. A, 810(1-2), 221–229. [Link]
-
Universal Journal of Pharmaceutical Research. GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT.[Link]
-
AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid.[Link]
-
MDPI. Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines.[Link]
-
United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.[Link]
-
Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.[Link]
-
SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate.[Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.[Link]
-
National Institute of Standards and Technology. 4-Ethylphenyl acetate - the NIST WebBook.[Link]
-
ZeptoMetrix. PFAS Certified Reference Material | Accurate & Reliable Standards.[Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[Link]
-
The Good Scents Company. ethyl phenyl acetate, 101-97-3.[Link]
-
YouTube. NMR spectrum of ethyl acetate.[Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base.[Link]
-
Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate.[Link]
-
National Institute of Metrology, China. Certificate of Certified Reference Material.[Link]
-
ResearchGate. ¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R....[Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes.[Link]
-
National Institutes of Health. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.[Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ujpronline.com [ujpronline.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Ethyl 2-(4-fluorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as Ethyl 2-(4-fluorophenyl)acetate and its derivatives, where a single stereocenter can dictate biological activity, the precise determination of enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of the primary analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing upon established principles and field-proven insights, this document will navigate the causal relationships behind experimental choices, ensuring a robust and reliable analytical outcome.
The Imperative of Enantiomeric Purity
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the body, they can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[1] Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric composition of chiral drug substances. The accurate assessment of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a non-negotiable aspect of quality control in the pharmaceutical industry.[2]
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chiral chromatography is the cornerstone of enantiomeric purity assessment, offering high-resolution separation of enantiomers.[2] This is achieved by creating a transient diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantioseparation due to its broad applicability and scalability.[2]
In direct chiral HPLC, a column packed with a chiral stationary phase is employed. The enantiomers of the analyte travel through the column at different rates due to the differential stability of the diastereomeric complexes formed with the CSP. This results in their separation and distinct elution times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including 2-arylpropionic acid derivatives.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a common starting point for 2-arylpropionic acid esters.
-
Mobile Phase: A normal-phase mobile phase, often a mixture of hexane and a polar modifier like isopropanol or ethanol, is frequently used. The ratio of the solvents is a critical parameter for optimizing separation.[5] For example, a mobile phase of 90:10 (v/v) hexane:isopropanol is a reasonable starting condition.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for analytical separations.[5]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Sources
- 1. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. scispace.com [scispace.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
